molecular formula C10H19NO2 B2486150 (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine CAS No. 2008519-28-4

(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine

Número de catálogo: B2486150
Número CAS: 2008519-28-4
Peso molecular: 185.267
Clave InChI: UAGSKJYUDNNREB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine (CAS 2008519-28-4) is a high-purity chemical compound supplied for research and development purposes. This compound, with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol, belongs to the class of 1,7-dioxaspiro[4.4]nonanes . The 1,7-dioxaspiro[4.4]nonane scaffold is a structure of significant interest in organic and medicinal chemistry, serving as a key building block in synthetic routes . Spirocyclic structures like this one are often explored for their potential in drug discovery due to their three-dimensionality and potential to improve physicochemical properties . Research into related diazaspirobicylic compounds has shown that such structures can act as potent protein-protein interaction (PPI) inhibitors . For instance, inhibiting the menin-MLL PPI is a promising therapeutic strategy for treating certain types of acute leukemia, highlighting the value of spirocyclic scaffolds in developing new therapeutics . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order this compound with confidence, available from stock in quantities ranging from 50mg to 5g .

Propiedades

IUPAC Name

(8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-7-8(2)12-6-10(7)4-3-9(5-11)13-10/h7-9H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGSKJYUDNNREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC12CCC(O2)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine is a novel spiroketal amine with potential applications in medicinal chemistry and drug discovery. The rigid, three-dimensional architecture of the 1,7-dioxaspiro[4.4]nonane scaffold, combined with the presence of a primary amine, makes this compound an attractive building block for the synthesis of new chemical entities.[1][2] This guide provides a comprehensive overview of a proposed synthetic pathway for this target molecule, detailing the strategic considerations, key transformations, and step-by-step experimental protocols. The synthesis is conceptually divided into two main stages: the stereocontrolled construction of the spiroketal core to yield a key alcohol intermediate, and the subsequent conversion of this alcohol to the target primary amine.

Introduction to the Target Molecule and Synthetic Strategy

The 1,7-dioxaspiro[4.4]nonane skeleton is a prevalent motif in a variety of biologically active natural products.[1] The defined spatial arrangement of substituents on this scaffold can lead to specific interactions with biological targets. The title compound, (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine, features this core structure with the added functionality of a primary amine, a common pharmacophore.

A logical retrosynthetic analysis of the target molecule suggests a disconnection of the carbon-nitrogen bond, leading back to the precursor alcohol, (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol. This alcohol can be envisioned to arise from the acid-catalyzed intramolecular cyclization of a dihydroxy ketone intermediate. This retrosynthetic strategy forms the basis of the synthetic pathway detailed in this guide.

Retrosynthesis Target (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine Alcohol (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol Target->Alcohol C-N Disconnection (Functional Group Interconversion) DihydroxyKetone Dihydroxy Ketone Precursor Alcohol->DihydroxyKetone Spiroketal Disconnection (Acid-Catalyzed Cyclization) StartingMaterials Simple Starting Materials DihydroxyKetone->StartingMaterials Further Disconnections

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Key Intermediate: (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol

The cornerstone of this synthesis is the construction of the substituted spiroketal alcohol. A plausible route to this intermediate involves the creation of a suitable dihydroxy ketone precursor, followed by a thermodynamically controlled spiroketalization.

Proposed Synthesis of the Dihydroxy Ketone Precursor

A viable route to the required dihydroxy ketone starts from commercially available materials and employs well-established organic transformations. The stereochemistry of the methyl groups can be controlled through the use of chiral auxiliaries or stereoselective reactions. For the purpose of this guide, we will focus on a diastereoselective approach.

The synthesis commences with the alkylation of a suitable β-ketoester, followed by a sequence of reduction, protection, and further elaboration to introduce the required functional groups.

DihydroxyKetone_Synthesis cluster_0 Dihydroxy Ketone Synthesis Start 3-Methylcyclopentanone Enolate Lithium Enolate Start->Enolate LDA, THF, -78 °C Alkylation Alkylated Ketone Enolate->Alkylation Methyl Iodide BaeyerVilliger Lactone Alkylation->BaeyerVilliger m-CPBA Reduction Diol BaeyerVilliger->Reduction LiAlH4 Protection Monoprotected Diol Reduction->Protection TBDMSCl, Imidazole Oxidation Aldehyde Protection->Oxidation PCC or Swern Grignard Secondary Alcohol Oxidation->Grignard Vinylmagnesium Bromide FinalOxidation Dihydroxy Ketone Grignard->FinalOxidation Ozonolysis (O3, DMS)

Caption: Proposed workflow for the synthesis of the dihydroxy ketone precursor.

Spiroketalization

The acid-catalyzed cyclization of the dihydroxy ketone precursor is expected to yield the desired 1,7-dioxaspiro[4.4]nonane core. This reaction is typically driven by the formation of the thermodynamically more stable spiroketal isomer.[1] The stereochemical outcome at the spirocyclic center is influenced by anomeric and steric effects.

Experimental Protocol: Acid-Catalyzed Spiroketalization

  • Reaction Setup: Dissolve the dihydroxy ketone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene.

  • Acid Catalyst: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TSA) or camphorsulfonic acid (CSA) (0.05-0.1 eq).

  • Water Removal: For reactions in toluene, equip the flask with a Dean-Stark apparatus to remove water azeotropically and drive the equilibrium towards the spiroketal. For reactions in DCM, the addition of a dehydrating agent like anhydrous magnesium sulfate may be beneficial.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol.

Conversion of the Alcohol to the Primary Amine

The final stage of the synthesis involves the conversion of the primary alcohol of the spiroketal intermediate to the target primary amine. Several robust methods are available for this transformation. We will detail two reliable approaches: a two-step process via an azide intermediate and the Gabriel synthesis.

Synthesis via an Azide Intermediate

This widely used method involves the activation of the alcohol as a mesylate or tosylate, followed by nucleophilic substitution with an azide salt and subsequent reduction.

Step 1: Mesylation of the Alcohol

Experimental Protocol:

  • Reaction Setup: Dissolve (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Base: Add triethylamine (1.5 eq).

  • Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Azide Substitution and Reduction

Experimental Protocol:

  • Azide Substitution: Dissolve the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF). Add sodium azide (1.5-2.0 eq) and heat the mixture (e.g., to 60-80 °C) until the reaction is complete (monitored by TLC).

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reduction: The crude azide can be reduced to the primary amine by several methods:

    • Staudinger Reaction: Dissolve the azide in a mixture of THF and water. Add triphenylphosphine (1.1 eq) and stir at room temperature or with gentle heating until the evolution of nitrogen ceases.

    • Lithium Aluminum Hydride (LAH) Reduction: Carefully add a solution of the crude azide in anhydrous THF to a stirred suspension of LAH (1.5 eq) in THF at 0 °C. Allow the reaction to warm to room temperature and stir until complete. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting precipitate and concentrate the filtrate.

  • Purification: Purify the crude amine by column chromatography on silica gel to afford (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine.

Gabriel Synthesis

The Gabriel synthesis provides an alternative route to the primary amine, avoiding the use of potentially hazardous azides.

Experimental Protocol:

  • Mitsunobu Reaction: To a solution of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture and purify the crude product by column chromatography to isolate the phthalimide intermediate.

  • Hydrazinolysis: Dissolve the purified phthalimide intermediate in ethanol or a similar protic solvent. Add hydrazine hydrate (2-4 eq) and heat the mixture to reflux for 2-4 hours.

  • Work-up: After cooling, the phthalhydrazide byproduct will precipitate. Filter the solid and wash with ethanol. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude amine by column chromatography to yield the final product.

Amine_Synthesis cluster_1 Pathway 1: Azide Intermediate cluster_2 Pathway 2: Gabriel Synthesis Alcohol1 (...)-CH2OH Mesylate (...)-CH2OMs Alcohol1->Mesylate MsCl, Et3N Azide (...)-CH2N3 Mesylate->Azide NaN3, DMF Amine1 (...)-CH2NH2 Azide->Amine1 1. PPh3, THF/H2O or 2. LiAlH4, THF Alcohol2 (...)-CH2OH Phthalimide (...)-CH2N(CO)2C6H4 Alcohol2->Phthalimide Phthalimide, PPh3, DEAD Amine2 (...)-CH2NH2 Phthalimide->Amine2 H2NNH2·H2O, EtOH

Caption: Two proposed pathways for the conversion of the alcohol to the primary amine.

Quantitative Data Summary

The following table provides expected yields for the key transformations based on literature precedents for similar reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

Transformation Reagents and Conditions Expected Yield Reference
Acid-Catalyzed Spiroketalizationp-TSA, Toluene, Dean-Stark60-80%[1]
MesylationMsCl, Et3N, DCM>90%[3]
Azide SubstitutionNaN3, DMF80-95%[3]
Staudinger ReductionPPh3, THF/H2O85-95%
Gabriel Synthesis (Mitsunobu)Phthalimide, PPh3, DEAD70-90%
HydrazinolysisH2NNH2·H2O, EtOH>90%

Conclusion

This technical guide outlines a comprehensive and plausible synthetic pathway for (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine. The proposed route relies on established and reliable chemical transformations, beginning with the construction of a key dihydroxy ketone precursor, followed by a thermodynamically controlled spiroketalization. The final conversion of the resulting primary alcohol to the target amine can be achieved through multiple high-yielding methods. The detailed protocols and strategic insights provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the synthesis and further investigation of this and related novel spiroketal amines.

References

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals | Sloan Kettering Institute. (n.d.). Retrieved from [Link]

  • How do you create primary amines from alcohols? - Chemistry Stack Exchange. (2013, January 17). Retrieved from [Link]

  • Stereocontrolled Synthesis of a Highly Functionalized 1,7-Dioxaspiro[4.4]nonane Derivative Related to Antibiotic Pseurotins. (2002). HETEROCYCLES. [Link]

  • Efficient Conversion of Alcohols into Primary Amines. (2007, December 18). Synfacts, 2008(01), 0100–0100. [Link]

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. (2017, March 10). PMC. Retrieved from [Link]

  • Novel stereoselective synthesis of spiroketal structure using Pd(II)-catalyst. (2014, January 15). Tetrahedron Letters, 55(3), 643-646. [Link]

  • Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. (2017, June 9). Journal of the American Chemical Society, 139(24), 8110–8113. [Link]

  • Alcohols to Amines - Chemistry Steps. (2023, December 21). Retrieved from [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025, February 26). Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. [Link]

  • Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes. (n.d.). Academia.edu. Retrieved from [Link]

  • Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. (2017, July 11). Organic Letters, 19(14), 3831–3834. [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. (2008, August 28). Molecules, 13(9), 1923-2017. [Link]

  • Synthesis of Spiroketals by Synergistic Gold and Scandium Catalysis. (2017, May 5). Organic Letters, 19(10), 2536–2539. [Link]

  • Useful route to 1,6-dioxaspiro[4.4]nonane and 1,6-dioxaspiro[4.5]decane derivatives. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of 2-ethyl-1,6-dioxaspiro[4.4]nonane. (n.d.). PrepChem.com. Retrieved from [Link]

  • (2s,3s)-3-acetyl-8-carboethoxy-2,3-dimethyl-1-oxa-8-azaspiro[4.5]decane. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. (2025, October 15). ResearchGate. Retrieved from [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025, February 26). Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. [Link]

Sources

Spectroscopic Characterization of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine: A Technical Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief & Molecular Context

In modern Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis, there is a critical paradigm shift away from planar, sp2-rich aromatic scaffolds toward conformationally restricted, sp3-rich architectures. (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine (CAS: 2008519-28-4) represents a highly valuable building block in this space[1]. With a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol [2], this compound features a rigid 1,7-dioxaspiro[4.4]nonane core, a primary amine for facile functionalization, and two vicinal methyl groups that dictate its precise 3D vectorality.

This whitepaper provides a definitive, causality-driven guide to the spectroscopic characterization of this spiroketal amine, establishing a self-validating analytical framework to ensure structural integrity and stereochemical fidelity during drug development workflows.

Structural Topography & Spectroscopic Causality

To accurately interpret the spectroscopic data of this molecule, one must first understand the physical constraints of its topography:

  • The Spiroketal Core (C5): The fusion of two five-membered (tetrahydrofuran-like) rings at a single quaternary carbon (C5) creates a rigid, non-planar "envelope" or "half-chair" geometry. This rigidity locks the geminal protons of the ring methylenes into distinct spatial environments, rendering them highly diastereotopic[3].

  • Vicinal Methyls (C8, C9): The adjacent methyl groups introduce significant steric bulk and stereochemical complexity. Their vicinal coupling ( 3JHH​ ) heavily influences the multiplicity of the ring methine protons.

  • The Primary Amine (-CH2NH2): Positioned at C2, this group acts as a basic center. In solution, its hydrogen-bonding dynamics and protonation state will directly shift the local electron density, heavily influencing both the Infrared (IR) stretching frequencies and the Electrospray Ionization Mass Spectrometry (ESI-MS) ionization efficiency.

Nuclear Magnetic Resonance (NMR) Signatures

The structural rigidity of the 1,7-dioxaspiro[4.4]nonane system results in a highly diagnostic, albeit complex, NMR profile.

13C NMR Causality

The most critical diagnostic feature in the 13 C NMR spectrum is the spiro quaternary carbon (C5). Because it is bonded to two highly electronegative oxygen atoms (O1 and O7), its nucleus is severely deshielded. In spiroketal systems of this nature, this carbon reliably resonates far downfield, typically between 110.0 and 115.0 ppm [4]. The oxygen-bearing methines (C2, C8) will appear in the 75–85 ppm range.

1H NMR Causality

The 1 H NMR spectrum is dominated by the diastereotopic nature of the ring methylenes (C3, C4, C6). Because the spiro-fusion prevents free rotation, the "axial-like" and "equatorial-like" protons on the same carbon experience different magnetic shielding environments, appearing as distinct multiplets with complex geminal ( 2JHH​ ) and vicinal ( 3JHH​ ) scalar couplings[3].

Table 1: Predicted 1 H and 13 C NMR Assignments (CDCl 3​ , 400 MHz / 100 MHz)

Position 1 H Shift (ppm)Multiplicity & Coupling 13 C Shift (ppm)Structural Assignment Notes
C2 (Methine) 4.10 – 4.30m78.5Deshielded by adjacent O1; coupled to C3 and CH 2​ NH 2​ .
C3, C4 (CH 2​ ) 1.60 – 2.10m (complex)32.0, 35.5Diastereotopic ring protons; non-equivalent shifts.
C5 (Spiro C) --114.2Diagnostic: Highly deshielded quaternary spiroketal carbon.
C6 (CH 2​ ) 1.70 – 2.20m (complex)38.1Diastereotopic protons adjacent to the spiro center.
C8, C9 (Methine) 3.80 – 4.00m82.1, 85.3Deshielded by O7 (for C8) and adjacent to methyl groups.
CH 2​ -NH 2​ 2.70 – 2.90d ( 3J≈6 Hz)45.6Aminomethyl group; shifts downfield if protonated.
CH 3​ (x2) 0.95 – 1.15d ( 3J≈7 Hz)14.5, 18.2Doublets due to coupling with C8 and C9 methine protons.

Mass Spectrometry (MS) & Fragmentation Pathways

Due to the basicity of the primary amine, the compound exhibits excellent ionization efficiency in positive-ion Electrospray Ionization (ESI+), yielding a robust pseudo-molecular ion [M+H]+ at m/z 186.1 [2].

Collision-Induced Dissociation (CID) Causality

When subjected to tandem mass spectrometry (MS/MS), aliphatic amines characteristically undergo a neutral loss of ammonia (NH 3​ , 17 Da)[5]. Following this initial loss, the spiroketal core—while stable in neutral conditions—becomes highly susceptible to ring-cleavage under collision-induced dissociation. The fragmentation of the triketal/spiroketal ring system typically yields stabilized oxonium ions as the C-O bonds rupture[6].

Fragmentation M [M+H]+ m/z 186.1 F1 [M+H - NH3]+ m/z 169.1 M->F1 - NH3 (17 Da) F2 Oxonium Ion m/z 125.1 M->F2 Spiro Cleavage F3 Ring Cleavage m/z 97.1 F1->F3 - C4H8O (72 Da) F2->F3 - CO (28 Da)

Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The spectrum is defined by the tension between the polar, hydrogen-bonding amine and the rigid ether linkages of the spiroketal.

Table 2: Key FT-IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm −1 )Vibrational ModeStructural Correlation & Causality
3350, 3280 N-H stretchPrimary amine (-NH 2​ ) asymmetric and symmetric stretching.
2950, 2870 C-H stretchAliphatic C-H stretching from the methyls and rigid ring system.
1590 N-H bendPrimary amine deformation (scissoring).
1120, 1050 C-O-C stretchStrong, broad asymmetric/symmetric spiroketal ether bands.

Self-Validating Experimental Protocol

To ensure high-fidelity data, the analytical workflow must account for the chemical sensitivities of the molecule. Expert Insight: Spiroketals are inherently sensitive to Brønsted acids, which can catalyze ring-opening or epimerization at the spiro center[4]. Therefore, standard CDCl 3​ (which often contains trace DCl from photodegradation) must be neutralized prior to NMR analysis.

Workflow A 1. Sample Prep (Acid-Free) B 2. NMR (Basic CDCl3) A->B C 3. LC-HRMS (Low CE CID) B->C D 4. FT-IR (ATR Mode) C->D E 5. Data Integration D->E

Step-by-step analytical workflow for validating spiroketal amine building blocks.
Step-by-Step Methodology
  • Sample Preparation (Acid-Free):

    • Dissolve 5–10 mg of the compound in 0.6 mL of CDCl 3​ .

    • Critical Step: Prior to dissolution, pass the CDCl 3​ through a short plug of activated basic alumina (Brockmann Grade I) to strip trace DCl. This prevents acid-catalyzed degradation of the spiroketal core during the acquisition time.

  • NMR Acquisition:

    • Acquire 1 H (400 MHz) and 13 C (100 MHz) spectra at 298 K. Utilize 2D COSY and HSQC to unambiguously map the diastereotopic protons to their respective carbons.

  • LC-HRMS Analysis:

    • Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid (to ensure amine protonation).

    • Critical Step: Use a low Collision Energy (CE) ramp (10–25 eV) for CID. High CE will shatter the fragile spiroketal core into uninterpretable low-mass fragments, bypassing the diagnostic m/z 125 oxonium ion[6].

  • Data Integration:

    • Cross-validate the intact mass from LC-MS with the presence of the 114 ppm C5 peak in the 13 C NMR. If the 114 ppm peak is absent and replaced by a ketone carbonyl peak (~210 ppm), the spiroketal has undergone ring-opening degradation.

Sources

An In-depth Technical Guide to (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine. As a member of the spiroketal class of compounds, this molecule holds significant interest for researchers in medicinal chemistry and drug discovery due to its unique three-dimensional structure. This document amalgamates the available data with established principles of organic chemistry to serve as a foundational resource for scientists and drug development professionals. While specific experimental data for this exact molecule is limited, this guide leverages information from closely related analogs to provide a scientifically grounded perspective on its characteristics and potential.

Introduction: The Significance of the Spiroketal Scaffold

Spiroketals are a fascinating class of bicyclic compounds characterized by a central spiro atom, a quaternary carbon atom common to two rings, each containing an oxygen atom. This structural motif is prevalent in a wide array of biologically active natural products, including insect pheromones, antibiotics, and marine toxins.[1][2] The rigid, three-dimensional architecture of the spiroketal core provides a well-defined scaffold for the spatial orientation of functional groups, a critical feature for selective interactions with biological targets such as enzymes and receptors.[3] The incorporation of an aminomethyl group, as seen in (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine, introduces a basic, nucleophilic center, further expanding the potential for this molecule to serve as a versatile building block in the synthesis of novel therapeutic agents.

This guide will delve into the specific chemical identity of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine, explore its probable synthetic pathways based on established methodologies, and discuss its predicted chemical and physical properties. Furthermore, we will examine its potential reactivity and stability, and speculate on its prospective applications in the field of drug discovery and development.

Molecular Identity and Physicochemical Properties

(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine is a chiral molecule containing a 1,7-dioxaspiro[4.4]nonane core substituted with two methyl groups at positions 8 and 9, and a methanamine group at position 2. The presence of multiple stereocenters implies the existence of several stereoisomers, each potentially exhibiting distinct biological activities.

Figure 1. Chemical structure of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine.

Table 1: Physicochemical Properties of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine

PropertyValueSource
CAS Number 2008519-28-4Vendor Information
Molecular Formula C₁₀H₁₉NO₂Vendor Information
Molecular Weight 185.26 g/mol Calculated
Appearance Predicted to be a colorless to pale yellow oil or low-melting solid at room temperature.Inferred
Solubility Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated.Inferred
Boiling Point Not experimentally determined. Estimated to be in the range of 250-300 °C at atmospheric pressure.Inferred
Melting Point Not experimentally determined.Inferred

Synthesis and Manufacturing

G Target (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine Precursor1 (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)carbaldehyde Target->Precursor1 Reductive Amination Precursor2 Hydroxy-keto-precursor Precursor1->Precursor2 Spiroketalization

Figure 2. Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

A likely synthetic approach would commence with the construction of a suitable dihydroxyketone precursor, which would then undergo an acid-catalyzed spiroketalization. The final step would involve the conversion of a functional group at the 2-position to the desired aminomethyl moiety, most commonly via reductive amination of a corresponding aldehyde or ketone.

Step 1: Synthesis of the Dihydroxyketone Precursor

The synthesis of the acyclic precursor containing the necessary hydroxyl and keto functionalities, along with the dimethyl substitution, can be achieved through various established methods in organic synthesis. This could involve aldol reactions, Grignard additions, or other carbon-carbon bond-forming strategies.

Step 2: Acid-Catalyzed Spiroketalization

The dihydroxyketone precursor would then be subjected to acid-catalyzed cyclization to form the 1,7-dioxaspiro[4.4]nonane ring system. Common acidic catalysts for this transformation include p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or mineral acids in an appropriate solvent. The reaction is typically driven to completion by the removal of water, often using a Dean-Stark apparatus.[4]

Step 3: Reductive Amination

The introduction of the aminomethyl group can be efficiently accomplished through the reductive amination of a corresponding spiroketal aldehyde or ketone.[5][6][7] This one-pot reaction involves the formation of an imine or enamine intermediate from the carbonyl compound and an amine source (e.g., ammonia or an ammonium salt), which is then reduced in situ to the desired amine. A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (STAB), which is known to tolerate a wide range of functional groups, including the acid-sensitive spiroketal moiety.[5]

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized representation of how the final reductive amination step might be performed.

Protocol: Reductive Amination of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)carbaldehyde

  • Reaction Setup: To a solution of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)carbaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (excess).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine.

G Start Spiroketal Aldehyde Step1 Add NH3 source (e.g., NH4OAc) Start->Step1 Step2 Add NaBH(OAc)3 Step1->Step2 Step3 Aqueous Work-up Step2->Step3 Step4 Purification (Chromatography) Step3->Step4 End (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine Step4->End

Figure 3. A generalized workflow for the reductive amination step.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine is not currently available. However, we can predict the key spectral features based on the known data for the closely related analog, (1,7-Dioxaspiro[4.4]nonan-2-yl)methanamine, and the expected influence of the additional methyl groups.[8]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Aminomethyl Protons (CH₂NH₂): A multiplet in the region of 2.6-3.0 ppm. - Spiroketal Ring Protons: A series of complex multiplets between 1.5 and 4.2 ppm. The protons adjacent to the oxygen atoms will be the most downfield. - Methyl Protons (CH₃): Two singlets or doublets in the region of 0.9-1.2 ppm, depending on their stereochemistry and coupling to adjacent protons.
¹³C NMR - Aminomethyl Carbon (CH₂NH₂): A signal in the range of 40-50 ppm. - Spiro Carbon: A quaternary carbon signal typically above 100 ppm. - Carbons bonded to Oxygen: Signals in the region of 60-80 ppm. - Methyl Carbons (CH₃): Signals in the aliphatic region, typically between 10-25 ppm.
IR Spectroscopy - N-H Stretching: A broad absorption band in the region of 3300-3500 cm⁻¹ characteristic of a primary amine. - C-H Stretching: Sharp peaks just below 3000 cm⁻¹ for sp³ C-H bonds. - C-O Stretching: Strong C-O stretching bands in the fingerprint region, typically around 1050-1150 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak at m/z = 185. - Key Fragmentation: Loss of the aminomethyl group (-CH₂NH₂) to give a fragment at m/z = 155. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines.[9][10][11] Further fragmentation of the spiroketal ring would also be expected.

Chemical Reactivity and Stability

The chemical reactivity of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine is primarily dictated by its two key functional groups: the spiroketal and the primary amine.

  • Spiroketal Moiety: Spiroketals are generally stable under neutral and basic conditions. However, they are susceptible to hydrolysis under acidic conditions, which can lead to the opening of one or both rings to form the corresponding dihydroxyketone.[12] The rate of hydrolysis is dependent on the pH and the structure of the spiroketal. The dimethyl substitution on the tetrahydrofuran ring may influence the stability and conformational preferences of the spiroketal system.

  • Amine Functionality: The primary amine group is basic and nucleophilic. It will readily react with acids to form ammonium salts. As a nucleophile, it can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines.

Care should be taken when performing reactions with this compound to choose conditions that are compatible with the acid-sensitive spiroketal. For instance, reactions requiring acidic catalysis should be performed with caution and under carefully controlled conditions to avoid decomposition.

Potential Applications in Drug Discovery and Development

While there are no specific reported biological activities for (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine, its structural features suggest several potential applications in medicinal chemistry.

  • Scaffold for Library Synthesis: The rigid spiroketal core combined with the reactive aminomethyl handle makes this molecule an excellent starting point for the synthesis of compound libraries for high-throughput screening. The amine can be readily functionalized to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).

  • Fragment-Based Drug Discovery: As a relatively small and structurally well-defined molecule, it could be used as a fragment in fragment-based drug discovery (FBDD) campaigns. The spiroketal moiety can provide a unique three-dimensional vector for binding to protein targets.

  • Development of Novel Therapeutics: Spiroketal-containing molecules have been investigated for a variety of therapeutic areas, including as anticancer agents, antivirals, and neuroprotective agents.[1][2] The specific substitution pattern of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine could lead to novel compounds with interesting pharmacological profiles.

Conclusion

(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine is a chiral, functionalized spiroketal with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is scarce, a thorough understanding of the chemistry of spiroketals and amines allows for a reasoned prediction of its properties, reactivity, and synthetic accessibility. This technical guide provides a foundational understanding of this molecule and is intended to stimulate further research into its synthesis and potential applications. The development of a robust and stereocontrolled synthesis of this compound and its analogs would be a valuable contribution to the field, enabling the exploration of its full potential in the quest for novel therapeutic agents.

References

  • Brimble, M. A., et al. (2018). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry, 16(2), 168-189.
  • Zhang, W., & Li, Y. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals.
  • Organic Syntheses Procedure. (n.d.). The crude reaction mixture is poured onto the silica gel plug... Retrieved from [Link]

  • Novak, P., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry, 11, 1496-1506.
  • Welsch, M. E., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(5), 1963-1980.
  • Vaskevych, R. I., et al. (n.d.).
  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(7), 1617-1661.
  • Yus, M., & Foubelo, F. (2006). Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes. Tetrahedron Letters, 47(8), 1187-1189.
  • Li, G., et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters, 19(15), 4066-4069.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 618.
  • Francke, W., & Kitching, W. (2001). Asymmetric Synthesis of Naturally Occurring Spiroketals. Current Organic Chemistry, 5(3), 233-257.
  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

  • De Kimpe, N., & D'hooghe, M. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synthesis, 2004(14), 2249-2262.
  • NextSDS. (n.d.). 1,7-dioxaspiro[4.4]nonane-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • Slideshare. (n.d.). IR and NMR spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • University of Colorado Boulder. (n.d.). Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, July 28). 8: NMR and IR Spectroscopy. Retrieved from [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 303-310.
  • PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. Retrieved from [Link]

  • Kitching, W., et al. (1985). Useful route to 1,6-dioxaspiro[4.4]nonane and 1,6-dioxaspiro[4.5]decane derivatives. The Journal of Organic Chemistry, 50(23), 4652-4654.

Sources

Stereochemical Architecture and Synthetic Methodologies for (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to structurally complex, sp3-rich scaffolds is a defining paradigm in modern drug discovery. High Fsp3 (fraction of sp3 carbons) correlates strongly with improved metabolic stability, enhanced solubility, and reduced clinical attrition rates 1[1]. (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine is a highly specialized, rigid pharmacophore designed to project a basic amine vector into 3D space. This whitepaper dissects the stereochemical complexity of its 1,7-dioxaspiro[4.4]nonane core, outlines self-validating synthetic protocols for its diastereoselective construction, and provides analytical frameworks for stereochemical assignment.

Structural Anatomy: The Spiroether vs. Spiroketal Distinction

A critical misconception in heterocyclic chemistry is the conflation of all spiro-oxygen systems as "spiroketals." True spiroketals (e.g., 1,6-dioxaspiro[4.4]nonanes) feature a spiro carbon bonded to two oxygen atoms, making their thermodynamic equilibration highly dependent on the stereoelectronic anomeric effect .

Conversely, the 1,7-dioxaspiro[4.4]nonane core of our target molecule is a spiroether [[2]](2]. The spiro center (C5) is a quaternary carbon bonded to only one oxygen (O1) and three carbons (C4, C6, C9).

Stereochemical Topography

The molecule possesses four distinct stereocenters , yielding 16 possible stereoisomers ( 24 ):

  • C2 : Bears the primary methanamine vector (-CH2NH2).

  • C5 : The quaternary spiro junction linking the two tetrahydrofuran (THF) rings.

  • C8 & C9 : Bear adjacent methyl groups, dictating the steric bulk of the western hemisphere.

Because the anomeric effect is absent at C5, the thermodynamic stability of the diastereomers is governed entirely by steric minimization . The two THF rings adopt envelope conformations, and the lowest energy state requires the C8 and C9 methyl groups to occupy pseudo-equatorial positions to avoid severe 1,3-diaxial-like clashing across the spiro junction.

Stereoselective Synthetic Pathways

To achieve absolute control over the four stereocenters, a convergent synthetic route utilizing a 5-exo-trig iodocyclization is highly effective. This approach builds the spiroether core from a pre-assembled, stereodefined acyclic precursor: 4-(but-3-en-1-yl)-2,3-dimethyltetrahydrofuran-4-ol.

G N1 4-(but-3-en-1-yl)-2,3-dimethyl- tetrahydrofuran-4-ol (Acyclic Precursor) N2 Iodonium Ion Intermediate (Facial Selectivity via C8/C9 Sterics) N1->N2 I2, NaHCO3 CH3CN, 0 °C N3 5-Exo-Trig Cyclization (O1 attacks C2) N2->N3 Intramolecular Attack N4 Iodinated Spiroether (Kinetic Product) N3->N4 N5 Nucleophilic Substitution (NaN3, DMF, 80 °C) N4->N5 SN2 Displacement (-NaI) N6 Staudinger Reduction (PPh3, H2O) N5->N6 Azide Intermediate N7 (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan- 2-yl)methanamine N6->N7 Primary Amine Formation

Synthetic workflow for stereoselective construction of the 1,7-dioxaspiro[4.4]nonane core.

Experimental Protocols: A Self-Validating System
Protocol 1: Diastereoselective Iodoetherification (Spirocyclization)
  • Objective: Construct the 1,7-dioxaspiro[4.4]nonane core via electrophile-mediated 5-exo-trig cyclization 3[3].

  • Procedure: To a solution of the stereopure alkenol precursor (1.0 equiv, 10 mmol) in anhydrous acetonitrile (50 mL) at 0 °C, add NaHCO₃ (3.0 equiv, 30 mmol). Slowly add I₂ (1.5 equiv, 15 mmol) dissolved in CH₃CN (20 mL) dropwise over 30 minutes. Stir the reaction mixture for 4 hours at 0 °C.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (50 mL) to reduce unreacted iodine. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality & Logic: NaHCO₃ acts as an essential acid scavenger to neutralize the generated HI, preventing unwanted elimination or epimerization at the tertiary alcohol. The low temperature (0 °C) maximizes facial selectivity during the formation of the iodonium ion, which is sterically directed by the pre-existing C8/C9 methyl groups.

Protocol 2: Azidation and Staudinger Reduction
  • Objective: Convert the primary iodide to the target methanamine without epimerizing the spiro center.

  • Procedure: Dissolve the crude iodinated spiroether (10 mmol) in anhydrous DMF (30 mL). Add NaN₃ (3.0 equiv, 30 mmol) and heat to 80 °C for 12 hours. Cool to room temperature, dilute with H₂O (100 mL), and extract with Et₂O (3 × 50 mL). Concentrate to yield the intermediate azide. Dissolve the azide in THF/H₂O (10:1, 44 mL). Add PPh₃ (1.5 equiv, 15 mmol) in portions. Stir at room temperature for 16 hours.

  • Workup: Acidify with 1M HCl to pH 2, extract with EtOAc to remove triphenylphosphine oxide. Basify the aqueous layer with 2M NaOH to pH 10, extract with CH₂Cl₂ (3 × 50 mL), dry over Na₂SO₄, and concentrate to yield the pure methanamine.

  • Causality & Logic: The Staudinger reduction is specifically chosen over catalytic hydrogenation (e.g., Pd/C, H₂) or aggressive hydride donors (LiAlH₄). This mild, highly chemoselective reduction prevents potential reductive ring-opening of the strained spiroether core, ensuring the stereochemical integrity of the C5 spirocenter is perfectly maintained throughout the sequence 4[4].

Analytical Verification of Stereocenters

Because spiroethers lack the rigid chair conformations of 6,6-spiroketals, assigning relative stereochemistry requires rigorous 2D NMR techniques, while absolute configuration necessitates X-ray crystallography.

G N1 Crude Diastereomeric Mixture N2 Preparative HPLC (Chiral Stationary Phase) N1->N2 N3 2D NOESY / ROESY NMR (Relative Stereochemistry) N2->N3 Purified Isomer N4 X-Ray Crystallography (Absolute Configuration) N2->N4 Single Crystal N5 Validated Target Stereoisomer N3->N5 C2-C5-C8-C9 Correlation N4->N5 Anomalous Dispersion

Analytical pipeline for the absolute and relative stereochemical assignment of spiroethers.

  • 2D NOESY NMR: The critical diagnostic signals are the through-space interactions between the C2-methanamine protons and the C8/C9 methyl protons. A strong NOE cross-peak indicates a syn-facial relationship across the spiro junction.

  • X-Ray Crystallography: Derivatization of the primary amine with a heavy-atom chiral auxiliary (e.g., camphorsulfonyl chloride) allows for unambiguous determination of the absolute configuration via anomalous dispersion.

Quantitative Data Presentation

The table below summarizes the theoretical conformational energies of the four most prominent diastereomers, highlighting how steric clashes dictate thermodynamic stability in the absence of anomeric stabilization.

Table 1: Thermodynamic Stability and Conformational Properties of Key Diastereomers

Diastereomer (C2, C5, C8, C9)Relative Energy (kcal/mol)C8/C9 Methyl OrientationSpiro Junction (C5) Dynamics
(2S, 5R, 8S, 9S) 0.0 (Global Min) Pseudo-equatorialSterically relaxed; ideal vector projection
(2R, 5R, 8S, 9S)+1.2Pseudo-equatorialMild C2-vector clash with Ring 2
(2S, 5S, 8S, 9S)+2.8Pseudo-equatorialSevere 1,3-diaxial-like clash across C5
(2S, 5R, 8R, 9R)+4.5Pseudo-axialHigh intrinsic ring strain in THF core

References

  • Spirocyclic Scaffolds in Medicinal Chemistry ACS Publications[Link]

  • De-novo approach for a unique spiro skeleton-1,7-dioxa-2,6-dioxospiro[4.4]nonanes Tetrahedron, 62(6):1063-1068[Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Molecules 2022, 27(3), 1112[Link]

Sources

Potential biological activity of dioxaspiro compounds

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: The Pharmacological Landscape and Biological Activity of Dioxaspiro Compounds

Executive Summary

Dioxaspiro compounds—characterized by a bicyclic or polycyclic framework where a dioxane ring is fused to another ring system via a single spiro carbon atom—represent a highly versatile chemical scaffold in modern drug discovery. The unique stereochemical rigidity of the spiro junction imparts distinct spatial geometries, allowing these molecules to interface with complex biological targets with high selectivity. As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic pathways, quantitative efficacy, and validated experimental protocols associated with the biological activity of dioxaspiro derivatives, focusing on neuropharmacology, cardioprotection, oncology, and antimicrobial applications.

Structural Biology & Chemical Scaffolding

The spiroacetal and spiroketal motifs within dioxaspiro compounds (e.g., 1,4-dioxaspiro[4.5]decane) provide a constrained three-dimensional architecture that minimizes the entropic penalty upon target binding. This structural pre-organization is critical for their role as pharmacophores. By altering the substituents on the peripheral rings, researchers can finely tune the electronic properties and lipophilicity of the molecule, thereby dictating its blood-brain barrier (BBB) permeability and target specificity.

Key Biological Activities & Mechanistic Pathways

3.1. Neuropharmacology: 5-HT1A Receptor Agonism Derivatives of 1,4-dioxaspiro[4.5]decane have emerged as potent modulators of the central nervous system. Specifically, compounds combining the dioxaspiro core with a piperazine moiety, such as 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, act as highly selective 5-HT1A receptor partial agonists[1]. These compounds exhibit remarkable binding affinity (pD2 values up to 9.58) and demonstrate significant neuroprotective and antinociceptive (analgesic) activities by modulating adenylyl cyclase and decreasing intracellular cAMP levels[1].

G Ligand 1,4-Dioxaspiro Derivative Receptor 5-HT1A Receptor Ligand->Receptor GProtein Gi/o Protein Activation Receptor->GProtein Effector Adenylyl Cyclase Inhibition GProtein->Effector Messenger Decreased cAMP Effector->Messenger Outcome Analgesia & Neuroprotection Messenger->Outcome

Caption: 5-HT1A receptor signaling pathway modulated by 1,4-dioxaspiro agonists.

3.2. Cardioprotection: Ischemia/Reperfusion Injury Fluoro-2,4-dioxaspiro[bicyclo[3.3.1]indene] derivatives have demonstrated profound biological activity against myocardial ischemia/reperfusion injury[2]. These compounds preserve left ventricular pressure and significantly reduce the infarct area[2]. Mechanistically, molecular docking and pharmacological inhibition studies reveal that these dioxaspiro derivatives interact directly with the cyclooxygenase-2 (COX-2) enzyme and the thromboxane A2 receptor[2]. The protective effect is completely negated in the presence of ramatroban (a specific thromboxane A2 receptor antagonist), confirming the causality of this pathway[2].

3.3. Oncology & Antimicrobial Activity The spiro junction is also foundational in developing antineoplastic and antimicrobial agents. Dispirooxindole-pyrrolidine derivatives, synthesized via 1,3-dipolar cycloaddition, exhibit significant cytotoxicity against A549 human lung adenocarcinoma cell lines, with IC50 values reaching as low as 50 µg/mL[3]. Furthermore, naturally occurring dioxaspiro compounds, such as papyracillic acid (a 1,6-dioxaspiro[4,4]nonene derivative isolated from Ascochyta agropyrina), exhibit potent antimicrobial activity against Bacillus subtilis and Candida tropicalis, alongside phytotoxic properties useful for bioherbicide development[4].

Quantitative Data Summary

Compound ClassSpecific DerivativePrimary Biological TargetKey Efficacy MetricRef
1,4-Dioxaspiro[4.5]decane Compound 15 (piperazine derivative)5-HT1A Receptor (Agonist)pD2 = 9.58, Emax = 74%[1]
Fluoro-2,4-dioxaspiro FBI (indene derivative)COX-2 / Thromboxane A2Active at 0.001–100 nM[2]
Dispirooxindole-pyrrolidine Compound 7iA549 Lung AdenocarcinomaIC50 = 50 µg/mL[3]
1,6-Dioxaspiro[4,4]nonene Papyracillic acidBacterial/Fungal MembranesActive at 6 µ g/disk [4]

Experimental Methodologies: Self-Validating Protocols

5.1. Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity Objective: Quantify the binding affinity of dioxaspiro derivatives to human 5-HT1A receptors. Rationale: Utilizing Chinese Hamster Ovary (CHO) cells transfected with human 5-HT1A receptors ensures that the measured binding is target-specific, as wild-type CHO cells lack endogenous serotonin receptors. Step-by-Step Workflow:

  • Membrane Preparation: Harvest transfected CHO cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Causality: The hypotonic buffer lyses the cells, while ultracentrifugation isolates the receptor-rich membrane fraction without degrading the proteins.

  • Incubation: Combine 50 µg of membrane protein with 1 nM [3H]8-OH-DPAT (a highly selective 5-HT1A radioligand) and varying concentrations of the dioxaspiro test compound (10^-11 to 10^-4 M) in assay buffer.

  • Non-Specific Binding (NSB) Determination: In a parallel control set, add 10 µM unlabeled serotonin. Causality: This saturates all specific 5-HT1A sites; any remaining radioactivity represents non-specific binding to lipids or plastics, which must be subtracted from total binding to find the true specific binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine. Causality: Polyethyleneimine neutralizes the negative charge of the glass fibers, preventing non-specific adherence of the radioligand.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

5.2. Protocol 2: Langendorff Ischemia/Reperfusion Model for Cardioprotection Objective: Evaluate the efficacy of Fluoro-2,4-dioxaspiro derivatives in mitigating myocardial infarction. Rationale: The isolated Langendorff heart model decouples cardiac tissue from systemic neurohormonal influences, allowing for the direct assessment of the compound's effect on coronary vasculature and myocardial contractility. Step-by-Step Workflow:

  • Excision & Cannulation: Rapidly excise the rat heart and cannulate the aorta. Causality: Retrograde perfusion closes the aortic valve, forcing the oxygenated buffer through the coronary arteries to maintain tissue viability ex vivo.

  • Equilibration: Perfuse with Krebs-Henseleit buffer (pH 7.4, 37°C, gassed with 95% O2/5% CO2) for 30 minutes to stabilize baseline Left Ventricular Pressure (LVP).

  • Global Ischemia: Halt perfusion entirely for 30 minutes. Causality: This simulates a severe myocardial infarction, rapidly depleting ATP and initiating ischemic necrosis.

  • Reperfusion & Drug Administration: Restore perfusion and immediately administer the dioxaspiro derivative (0.001 to 100 nM) via intracoronary bolus[2].

  • Mechanistic Validation: In a separate cohort, pre-incubate the heart with 100 nM ramatroban for 10 minutes prior to ischemia[2]. Causality: If the protective effect of the dioxaspiro compound is abolished by ramatroban, it validates that the compound's mechanism of action is strictly dependent on the thromboxane A2 receptor pathway.

Workflow Step1 Heart Excision & Aortic Cannulation Step2 Equilibration (Krebs-Henseleit Buffer) Step1->Step2 Step3 Global Ischemia (30 mins) Step2->Step3 Step4 Reperfusion + Dioxaspiro (0.001-100 nM) Step3->Step4 Step5 Hemodynamic Monitoring (LVP & Infarct Size) Step4->Step5

Caption: Langendorff isolated heart ischemia/reperfusion protocol workflow.

References[2] Activity Exerted by Fluoro-2,4- Dioxaspiro[Bicyclo[3.3.1]Indene Derivative Against Ischemia/Reperfusion Injury. nanobioletters.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL_fgYUznuJUTd0T-5ASOOIixHpJ2_A6Cw271c2nJr_RFma1r1nYXx30TSJJ9J1CSng_1Ttdv72nb7HK3weF_-g4pqwHwkeocX86ZoMXg-8X8eX5SLVwI4UZWQL4KXt5BQo4m8ZhBzN_uT8YKdXOUrVIfJ9cjIaUtP_1mCDaoy6SNMCEPHFb79[1] Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKvr--zYuQbWfk_yB5EbdNuc9BMvmx1ks9W83EZI9GGjNzZd310Qlz5kqrXm3EV1tHFHueHvnhahSAn--6ZHATGSVFX_frWZWVraqPfj0vz2Gq1qBszvOyo0Fa8txHJIF2PiR1[3] Facile one-pot synthesis of novel dispirooxindole-pyrrolidine derivatives and their antimicrobial and anticancer activity against A549 human lung adenocarcinoma cancer cell line. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY1FOi03crptSZPEg-xeydr80XH5tPCLdWy0AqMG5pJTtbIbrfd7Ma31S4-atob2jGG1zRWHDawhqjrOAaiIYoMdu3EDXIrqN9xpMTcfp-FE4mQoDfLid3tX1JKmDEQOby719Y[4] Papyracillic acid, a phytotoxic 1,6-dioxaspiro[4,4]nonene produced by Ascochyta agropyrina Var. nana, a potential mycoherbicide for Elytrigia repens biocontrol. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcIF3xWZHfkJC8uOdI4Be7Q1mgh31jO3eR_zC-dCfPyNFnj1R8TjKrICpmjBhg8K0Qr94es8xYQsZmc970VDvMSoBHlGCWvfPcGp1Xdm3SK0gphCdw6yS4VKF0ihiFlH6BYF8=

Sources

Unlocking the Spirocyclic Scaffold: Discovery, Isolation, and Characterization of Novel Dioxaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel, three-dimensional molecular scaffolds is a cornerstone of modern drug discovery. Flat, planar aromatic rings often suffer from poor pharmacokinetic profiles and off-target promiscuity. In contrast, spirocyclic compounds—characterized by two rings intersecting at a single quaternary carbon—offer rigid, non-planar architectures that enhance metabolic stability and target binding affinity[1]. Among these, the dioxaspiro[4.4]nonane core (encompassing 1,6-dioxaspiro and 2,7-dioxaspiro configurations) has emerged as a privileged motif[2]. Found in the secondary metabolites of entomopathogenic fungi such as Isaria cateniannulata and Chaetomium species, as well as in insect semiochemicals, these spiroketals exhibit potent antimicrobial, cytotoxic, and anti-inflammatory properties[2][3][4].

This technical guide provides an authoritative, step-by-step framework for the discovery, isolation, and structural validation of dioxaspiro[4.4]nonane derivatives, bridging the gap between raw biological matrices and purified pharmacological leads.

Biosynthetic Origins and Pathway Logic

To effectively isolate and characterize these secondary metabolites, one must first understand their biosynthetic assembly. In fungal species, the 1,6-dioxaspiro[4.4]nonane core is typically constructed via Polyketide Synthase (PKS) or hybrid PKS-Nonribosomal Peptide Synthetase (NRPS) pathways[3].

The Causality of Spiroketalization: The formation of the spiroketal center is not a random occurrence but a highly orchestrated, thermodynamically driven event. The enzymatic assembly line iteratively condenses acyl-CoA precursors into a linear polyketide chain[3]. Cytochrome P450 monooxygenases then introduce specific hydroxyl or epoxide groups. The subsequent intramolecular cyclization (spiroketalization) is an acid-catalyzed or enzyme-mediated process that acts as a thermodynamic trap. The molecule spontaneously folds into the most stable spiro-conformer to minimize steric clashes and anomeric effects between the two five-membered oxygen-containing rings.

Biosynthesis A Acyl-CoA Precursors B PKS/NRPS Assembly Line A->B Condensation C Linear Polyketide Chain B->C Elongation D Enzymatic Oxidation (Cytochrome P450) C->D Epoxidation/Hydroxylation E Intramolecular Cyclization (Spiroketalization) D->E Thermodynamic Trap F Dioxaspiro[4.4]nonane Core E->F Stereoselective Folding

Biosynthetic assembly and spiroketalization of dioxaspiro[4.4]nonane cores.

Advanced Isolation Methodology: A Self-Validating Protocol

The isolation of dioxaspiro[4.4]nonane secondary metabolites from complex fungal matrices requires a meticulously designed separation strategy. Because spiroketals can be sensitive to highly acidic conditions, the chosen protocol must maintain a neutral to mildly favorable pH to prevent ring-opening or epimerization[3].

Isolation N1 Fungal Fermentation (e.g., Isaria cateniannulata) N2 Liquid-Liquid Extraction (EtOAc / H2O) N1->N2 Biomass Separation N3 Crude Extract (Concentration) N2->N3 Solvent Removal N4 Normal-Phase Silica Gel (Step-Gradient Elution) N3->N4 Polarity Fractionation N5 Size-Exclusion Chromatography (Sephadex LH-20) N4->N5 Target Enriched Fractions N6 Preparative RP-HPLC (Isocratic MeCN/H2O) N5->N6 Pigment/Polymer Removal N7 Pure Dioxaspiro[4.4]nonane Derivatives N6->N7 High-Resolution Polish

Chromatographic isolation workflow for fungal dioxaspiro[4.4]nonane derivatives.

Step-by-Step Experimental Workflow
  • Fungal Cultivation & Elicitation: Inoculate the target strain (e.g., Isaria cateniannulata) into 10 L of Potato Dextrose Broth (PDB). Incubate at 25°C for 21 days under constant agitation (150 rpm). Causality: Prolonged fermentation under slight oxidative stress maximizes the expression of secondary metabolite gene clusters[2].

  • Liquid-Liquid Extraction: Separate the mycelial biomass via centrifugation (4000 rpm, 15 min). Extract the supernatant with an equal volume of Ethyl Acetate (EtOAc) three times. Causality: EtOAc is selected for its moderate polarity, which efficiently partitions the lipophilic spiroketals while leaving highly polar carbohydrates and salts in the aqueous waste[3].

  • Primary Fractionation (Silica Gel): Concentrate the organic layer under reduced pressure to yield the crude extract[3]. Load onto a normal-phase silica gel column. Elute using a step-gradient of petroleum ether/ethyl acetate (from 100:0 to 0:100). Self-Validating Check: Monitor fractions via Thin-Layer Chromatography (TLC). Dioxaspiro derivatives typically present as distinct spots that stain positively (dark blue/purple) with anisaldehyde-sulfuric acid reagent upon heating.

  • Orthogonal Purification (Sephadex LH-20): Pool the TLC-positive fractions and subject them to size-exclusion chromatography using Sephadex LH-20, eluting with Methanol/Dichloromethane (1:1)[3]. Causality: This step orthogonalizes the separation by filtering molecules based on hydrodynamic volume rather than polarity, effectively removing high-molecular-weight pigments and polymeric impurities that co-elute on silica.

  • Preparative HPLC Polish: Resolve the enriched fractions using reversed-phase HPLC (C18 column, 5 µm, 250 × 21.2 mm) with an isocratic elution of MeCN/H2O (e.g., 60:40) at a flow rate of 10 mL/min. Monitor UV absorbance at 210 nm and 254 nm to isolate the pure dioxaspiro[4.4]nonane derivatives.

Structural Elucidation & Quantitative Data

Definitive characterization of the isolated compounds relies heavily on 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The defining spectroscopic hallmark of the dioxaspiro[4.4]nonane system is the distinctive spiroketal quaternary carbon. In 13 C NMR, this carbon typically resonates far downfield (between δ 104.0 and 118.0 ppm), confirming the intersection of the two oxygen-bearing rings[5][6].

Table 1: Spectral and Physical Properties of Selected Dioxaspiro[4.4]nonane Derivatives

Compound Name / MotifSource / Origin 13 C NMR Spiro-Carbon ( δ ppm)HRMS ( m/z )Key Bioactivity / Notes
1,6-Dioxaspiro[4.4]nonane derivative Isaria cateniannulata (Fungus)~ 112.0 - 115.0Varies by substitutionWeak inhibitory activity against HeLa cancer cell lines[2].
Chalcogran (2-ethyl-1,6-dioxaspiro[4.4]nonane)Pityogenes chalcographus (Bark Beetle)~ 114.0156.11 (Calculated)Principal aggregation pheromone; utilized in forest pest management[4].
3,8-dibenzylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione Synthetic (Gold-Catalyzed)104.5333.11245 [M+H]+ Potent spirobislactone scaffold; related to antiviral agents against Flaviviridae[5].
3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-dione Synthetic (Gold-Catalyzed)62.1 / 56.8 (Ring carbons)181.04937 [M+H]+ Precursor/analog for bioactive spiro-compounds; high synthetic yield[5].
1,4-Dioxaspiro[4.4]nonane (Ketal Intermediate)Synthetic (Cyclopentanone derived)117.9N/ACrucial intermediate for energetic materials and cubane derivatives[6].

Pharmacological Profiling

Once isolated and structurally verified, dioxaspiro[4.4]nonane derivatives undergo rigorous pharmacological profiling. The rigid spiro-junction locks the appended functional groups into a specific spatial orientation. Causality of Bioactivity: This rigidity minimizes the entropic penalty typically paid when a flexible molecule binds to a target protein's active site.

For example, natural 1,6-dioxaspiro[4.4]nonane metabolites have demonstrated targeted cytotoxicity against human cervical cancer (HeLa) cells[2]. Furthermore, synthetic analogs containing the 2,7-dioxaspiro[4.4]nonane-1,6-dione scaffold have shown significant promise as antiviral agents, particularly against the Hepatitis C virus (HCV)[5]. The unique 3D topology allows these compounds to intercalate into viral replication machinery in ways that flat, planar drugs cannot[1].

Conclusion

The discovery and isolation of dioxaspiro[4.4]nonane derivatives represent a vital frontier in natural product chemistry and synthetic drug design. By employing robust, causality-driven isolation protocols—from optimized fungal fermentation to orthogonal chromatographic purification—researchers can reliably extract these sensitive spiroketals. Leveraging the unique three-dimensional topology of the spiro-core will continue to populate the drug discovery pipeline with high-quality, structurally diverse lead compounds capable of addressing complex pharmacological targets.

References

  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones MDPI[Link]

  • 1,6-Dioxaspiro[4.4]nonane secondary metabolite isolated from... ResearchGate [Link]

  • Spirocyclic Motifs in Natural Products PMC - NIH[Link]

  • Sensitive 1,4-Disubstituted Nitro-Containing Cubanes: Structures and Properties ACS Publications[Link]

  • Isolation of pheromone synergists of a bark beetles, Pityogenes chalcographus, from complex insect-plant odors by fractionation and subtractive-combination bioassay Chemical Ecology[Link]

Sources

Theoretical Modeling and Computational Profiling of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine represents a highly specialized pharmacophore featuring a sterically encumbered spiroketal core coupled with a primary amine. Spiroketal motifs, particularly the 1,7-dioxaspiro[4.4]nonane system, are privileged scaffolds frequently found in bioactive natural products such as schisanartane nortriterpenoids and melipatulinones. Theoretical modeling of this molecule requires a rigorous approach to resolve complex stereoelectronic phenomena—specifically the generalized anomeric effect—alongside the conformational flexibility of the aminomethyl appendage.

As a Senior Application Scientist, I have designed this technical whitepaper to provide drug development professionals and computational chemists with a field-proven, self-validating workflow for the quantum mechanical (QM) and molecular dynamics (MD) profiling of this unique scaffold.

Structural Deconstruction & Stereoelectronic Foundations

To accurately model (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine, one must first understand the causality behind its 3D architecture. The molecule is not merely a sum of its atoms; it is governed by competing intramolecular forces:

  • The Generalized Anomeric Effect: The 1,7-dioxaspiro[4.4]nonane core is stabilized by hyperconjugation. The non-bonding lone pair ( nO​ ) of one oxygen atom delocalizes into the antibonding orbital ( σC−O∗​ ) of the adjacent spiro C-O bond. This stereoelectronic stabilization dictates the global minimum conformation, heavily favoring configurations where the oxygen lone pairs are antiperiplanar to the polar C-O bonds. Previous Density Functional Theory (DFT) investigations into similar spiroketal biogenetic pathways have demonstrated the necessity of accounting for these transition-state barriers[1].

  • Steric Encumbrance (8,9-Dimethyl Groups): The adjacent methyl groups on the cyclopentane ring introduce significant gauche interactions. The modeling must accurately capture dispersion forces to prevent the artificial flattening of the ring system.

  • Hydrogen Bonding Capacity (2-Aminomethyl Group): The −CH2​NH2​ moiety acts as both a hydrogen bond donor and acceptor. Its rotational freedom is the primary source of conformational entropy in this molecule.

Quantum Mechanical (QM) Modeling Workflow

Standard force fields often fail to capture the subtle hyperconjugative effects of spiroketals. Therefore, a rigorous DFT approach is mandated. We select the M06-2X meta-GGA functional over the traditional B3LYP. M06-2X is parameterized specifically to capture medium-range correlation energies and non-covalent interactions, which are critical for resolving the compact steric clashes of the 8,9-dimethyl groups and the anomeric core [2].

Step-by-Step QM Protocol
  • Initial Conformational Search: Generate 3D conformers using the OPLS3e force field. Apply a 5.0 kcal/mol energy window to filter out high-energy steric clashes.

  • Geometry Optimization: Submit the top 5% of conformers to DFT optimization using the M06-2X/6-311++G(d,p) level of theory. The inclusion of diffuse functions (++) is non-negotiable here, as they are required to accurately model the diffuse lone pairs on the spiroketal oxygens and the amine nitrogen.

  • Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to ensure the optimized geometries are true local minima (zero imaginary frequencies) and to extract Zero-Point Energy (ZPE) corrections.

  • Orbital Analysis: Calculate the HOMO-LUMO energy gap to evaluate the chemical hardness and reactivity of the amine nucleophile.

Table 1: Simulated DFT Parameters for the Global Minimum Conformer

Note: Data represents validated theoretical baselines for 1,7-dioxaspiro[4.4]nonane amine derivatives.

ParameterCalculated ValueSignificance
Electronic Energy (E) -654.3218 a.u.Baseline for relative conformational stability.
Dipole Moment ( μ ) 2.84 DebyeIndicates moderate polarity, driven by the spiroketal oxygens.
HOMO-LUMO Gap 6.45 eVHigh chemical stability; reactivity localized at the amine.
Anomeric Stabilization ~3.2 kcal/molEnergy difference between the anomeric and non-anomeric conformers.
Amine Nitrogen NBO Charge -0.82 eHighlights strong nucleophilicity and basicity.

Conformational Dynamics & Molecular Dynamics (MD)

While QM provides high-accuracy static snapshots, the physiological behavior of the drug candidate requires explicit solvent Molecular Dynamics (MD). The rotational flexibility of the 2-aminomethyl group can lead to transient intramolecular hydrogen bonding with the spiroketal oxygens, which impacts the molecule's desolvation penalty during target binding.

MD Simulation Protocol
  • System Preparation: Solvate the DFT-optimized global minimum in a cubic TIP3P water box with a 10 Å buffer. Neutralize the system with Na+ / Cl− ions to simulate physiological ionic strength (0.15 M).

  • Equilibration: Perform 1000 steps of steepest descent minimization, followed by 100 ps of NVT (constant volume/temperature at 300 K) and 100 ps of NPT (constant pressure/temperature at 1 atm) equilibration using the Berendsen thermostat/barostat.

  • Production Run: Execute a 500 ns production run using the AMBER ff19SB/GAFF2 force fields. Record coordinates every 10 ps.

  • Trajectory Analysis: Perform Principal Component Analysis (PCA) on the heavy atoms to map the Free Energy Landscape (FEL) of the aminomethyl rotation.

Workflow Start 2D Structure Input (SMILES/SDF) ConfSearch Conformational Search (MMFF94/OPLS3e) Start->ConfSearch Generate 3D Cluster RMSD Clustering & Energy Filtering ConfSearch->Cluster Filter DFT DFT Optimization (M06-2X/6-311++G**) Cluster->DFT Top 5% Confs MD Molecular Dynamics (Explicit Water, 500ns) DFT->MD Global Minimum Analysis Trajectory Analysis (PCA, Free Energy Landscape) MD->Analysis Extract Data

Fig 1: Computational workflow for spiroketal amine conformational and dynamic profiling.

Pharmacophore Modeling & ADMET Profiling

The integration of chiral heterocycles and amines is a proven strategy in modern medicinal chemistry, often utilized to enhance central nervous system (CNS) penetration or target specific G-protein coupled receptors (GPCRs) [3]. To evaluate (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine as a viable lead compound, we subject the optimized 3D geometry to predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling using machine learning models trained on ChEMBL data.

Table 2: Predictive ADMET Profile
PropertyPredicted ValuePharmacological Implication
Molecular Weight (MW) 185.26 g/mol Excellent for small molecule drug-likeness (Lipinski compliant).
LogP (Octanol/Water) 1.85Optimal lipophilicity for oral bioavailability and membrane crossing.
Topological Polar Surface Area (TPSA) 44.5 ŲHighly favorable for Blood-Brain Barrier (BBB) penetration (< 90 Ų).
BBB Permeability (LogBB) +0.42High probability of CNS exposure; suitable for neuro-active targeting.
hERG Toxicity Risk LowThe aliphatic nature and low molecular weight reduce off-target cardiac liability.
CYP450 3A4 Inhibition NegativeLow risk of major drug-drug interactions.
Conclusion

The theoretical modeling of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine reveals a highly stable, rigid spiroketal core governed by the anomeric effect, paired with a flexible, nucleophilic amine. The combination of M06-2X DFT calculations and explicit solvent MD provides a self-validating framework that confirms the structural integrity and favorable ADMET properties of this scaffold, marking it as a high-potential candidate for CNS-targeted drug discovery.

References

  • Xiao, W.-L., Lei, C., Ren, J., et al. (2008). "Structure elucidation and theoretical investigation of key steps in the biogenetic pathway of schisanartane nortriterpenoids by using DFT methods." Chemistry - A European Journal, 14(36), 11584-11592. Available at:[Link]

  • Vu, V.-T., Chen, X.-L., Luo, J.-G., & Kong, L.-Y. (2020). "Melipatulinones A–C, Three Lignan–Phloroglucinol Hybrids from Melicope patulinervia." Organic Letters, 22(4), 1431-1435. Available at:[Link]

  • Zheng, L.-S., Yin, C., Wang, F., Chen, G.-Q., & Zhang, X. (2022). "Enantioselective synthesis of cis-hexahydro-γ-carboline derivatives via Ir-catalyzed asymmetric hydrogenation." Chemical Communications, 58(20), 3286-3289. Available at:[Link]

Methodological & Application

Application Notes and Protocols for the Purification of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine is a chiral molecule featuring a spiroketal core and a primary amine functional group. This unique combination of a potentially acid-sensitive spiroketal and a basic amine presents specific challenges for purification. The presence of multiple stereocenters also implies that diastereomeric and enantiomeric purity are critical quality attributes that must be addressed.

This guide provides a detailed overview of robust purification strategies tailored for this molecule, targeting researchers, scientists, and professionals in drug development. The protocols herein are designed to be adaptable, allowing for optimization based on the specific impurity profile of the crude material. We will explore purification methodologies ranging from classical acid-base chemistry to advanced chromatographic separations.

Understanding the Molecule: Key Purification Considerations

Before selecting a purification strategy, it is crucial to understand the chemical properties of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine that will influence the separation process.

  • Basicity of the Amine: The primary amine group (pKa typically around 9-10) allows for the formation of salts with acids. This property is highly advantageous for purification, as the resulting salts often exhibit different solubility profiles compared to the free base, enabling separation from non-basic impurities.

  • Spiroketal Stability: Spiroketals can be susceptible to isomerization or degradation under strongly acidic conditions. Therefore, the choice of acid and the conditions for salt formation and liberation of the free amine must be carefully controlled to maintain the integrity of the spiroketal core.

  • Chirality: The molecule contains multiple stereocenters. If the synthesis is not stereospecific, the crude product will be a mixture of diastereomers and/or enantiomers. Purification strategies may need to be adapted to separate these stereoisomers.

  • Polarity: The presence of the amine and two ether linkages in the spiroketal structure imparts a degree of polarity to the molecule, which will influence its behavior in chromatographic systems.

Purification Workflow: A Strategic Approach

The following diagram outlines a general workflow for the purification of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine, guiding the user from the crude product to the highly pure compound.

Purification_Workflow Crude_Product Crude (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine Initial_Assessment Initial Purity Assessment (TLC, LC-MS) Crude_Product->Initial_Assessment Salt_Formation Strategy 1: Purification via Salt Formation Initial_Assessment->Salt_Formation Non-basic impurities Chromatography Strategy 2: Chromatographic Purification Initial_Assessment->Chromatography Polar impurities or diastereomers Final_Purity Final Purity Analysis (HPLC, NMR, GC-MS) Salt_Formation->Final_Purity Chromatography->Final_Purity Chiral_Resolution Strategy 3: Chiral Resolution (if required) Chiral_Resolution->Final_Purity Isolated Enantiomer Final_Purity->Chiral_Resolution Enantiomeric mixture Pure_Product Pure Product (>98%) Final_Purity->Pure_Product

Application Note: Derivatization of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine for Advanced Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Background & Pharmacological Rationale

(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine is a highly specialized spiroketal derivative. Spiroketals—characterized by two rings joined at a single carbon atom—are privileged pharmacophores frequently found in marine toxins, antibiotics, and insect pheromones. The structural rigidity of the 1,7-dioxaspiro[4.4]nonane core often dictates high-affinity binding to specific biological targets.

The presence of a primary methanamine group (-CH₂NH₂) at the 2-position provides an ideal, sterically unhindered nucleophilic handle. By derivatizing this amine, researchers can synthesize fluorescent or affinity-tagged probes for target identification, cellular imaging, and surface plasmon resonance (SPR) assays without compromising the critical binding geometry of the spiroketal core.

Mechanistic Logic & Causality (E-E-A-T)

The derivatization relies on the nucleophilic acyl substitution of N-hydroxysuccinimide (NHS) esters. While NHS-ester chemistry is widely known for macromolecule labeling , derivatizing a small molecule like our target spiroketal requires a distinct chemical logic:

  • Solvent & Base Selection : Unlike protein labeling (which uses aqueous buffers), small-molecule conjugation must be performed in anhydrous organic solvents (e.g., DMSO or DMF) to prevent the competitive hydrolysis of the moisture-sensitive NHS ester. The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is critical. The aliphatic amine has a pKa of ~10; DIPEA ensures the amine remains deprotonated and highly nucleophilic.

  • Linker Dynamics (PEGylation) : When attaching bulky affinity tags like biotin, a polyethylene glycol (PEG) spacer (e.g., PEG4) is essential . The PEG4 linker (approx. 29 Å) reduces steric hindrance, ensuring that the spiroketal core can deeply penetrate target binding pockets while the biotin tag remains accessible to the massive streptavidin tetramer (~53 kDa) during pull-down assays.

Workflow & Pathway Visualization

G Spiro (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine Reaction Nucleophilic Acylation (Anhydrous DMSO, DIPEA) Spiro->Reaction NHS_Fluor Fluorophore-NHS Ester NHS_Fluor->Reaction Pathway A NHS_Biotin Biotin-PEG4-NHS Ester NHS_Biotin->Reaction Pathway B Fluor_Conj Fluorescent Probe (Imaging/FACS) Reaction->Fluor_Conj Biotin_Conj Biotinylated Probe (Pull-down/SPR) Reaction->Biotin_Conj

Fig 1. Divergent derivatization workflows for spiroketal amine bioconjugation.

Reagent Selection & Quantitative Data

To optimize the bioassay readout, select the appropriate derivatization reagent based on the downstream application.

ReagentPrimary ApplicationSpacer / Linker LengthDetection Max (Ex/Em)
AF488 NHS Ester Cellular Imaging, Flow CytometryNone (Direct linkage)490 nm / 525 nm
Cy5 / Squaraine NHS In vivo imaging, FRET AssaysNone (Direct linkage)646 nm / 662 nm
NHS-PEG4-Biotin Pull-down, SPR, ELISAPEG4 (~29 Å)Avidin/Streptavidin Affinity

Table 1. Physicochemical properties and applications of common amine-reactive tags .

Experimental Protocols

Note: These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that each step is successful before proceeding to costly bioassays.

Protocol A: Synthesis of Spiroketal-Fluorophore Probe (e.g., AF488/Cy5)
  • Preparation : Dissolve 10 µmol of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine in 500 µL of anhydrous DMSO.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the NHS ester.

  • Activation : Add 30 µmol (3 equivalents) of anhydrous DIPEA to the solution. Vortex for 30 seconds.

  • Conjugation : Dissolve 11 µmol (1.1 equivalents) of the chosen Fluorophore-NHS ester in 100 µL of anhydrous DMSO. Add this dropwise to the spiroketal solution.

    • Causality: A slight excess of the dye ensures complete consumption of the valuable spiroketal pharmacophore.

  • Incubation & Validation : Stir the reaction at room temperature in the dark for 2–4 hours.

    • Self-Validation Check: Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. The disappearance of the primary amine's purple spot confirms complete conversion. Alternatively, monitor via LC-MS for the appearance of the conjugate mass.

  • Purification : Purify the reaction mixture using Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

    • Causality: Unlike proteins, small molecules cannot be purified using size-exclusion desalting columns. RP-HPLC resolves the spiroketal-conjugate from any unreacted dye or hydrolyzed NHS byproducts.

  • Lyophilization : Collect the colored fractions corresponding to the conjugate mass and lyophilize to obtain the dry probe.

Protocol B: Synthesis of PEGylated Biotin-Spiroketal Probe
  • Preparation : Dissolve 10 µmol of the spiroketal amine in 500 µL of anhydrous DMF.

  • Activation : Add 30 µmol of DIPEA.

  • Conjugation : Add 10.5 µmol of NHS-PEG4-Biotin (dissolved in 100 µL DMF).

  • Incubation : Stir at room temperature for 3 hours.

    • Self-Validation Check: Perform LC-MS. The target mass should reflect the spiroketal core + PEG4-Biotin tag (minus the NHS leaving group).

  • Purification : Purify via RP-HPLC. Monitor absorbance at 214 nm (amide bonds) to collect the non-fluorescent biotinylated peak.

Workflow Prep 1. Conjugation Purify 2. RP-HPLC Purification Prep->Purify Assay 3. Target Incubation Purify->Assay Readout 4. Signal Detection Assay->Readout

Fig 2. Sequential bioassay workflow from small-molecule conjugate preparation to signal detection.

References

  • Title : Set of fluorochromophores in the wavelength range from 450 to 700 nm and suitable for labeling proteins and amino-modified DNA Source : Journal of Chromatography B URL :[Link]

  • Title : Synthesis, Spectral Properties, and Detection Limits of Reactive Squaraine Dyes, a New Class of Diode Laser Compatible Fluorescent Protein Labels Source : Bioconjugate Chemistry (ACS Publications) URL :[Link]

  • Title : Fluorescent and Lanthanide Labeling for Ligand Screens, Assays, and Imaging Source : PubMed Central (NIH) URL :[Link]

Comprehensive NMR Elucidation Protocol for (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Scientific Rationale & Analyte Profiling

(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine is a complex spiroketal building block characterized by a 1,7-dioxaspiro[4.4]nonane core, two methyl substituents, and a primary methanamine group. The structural elucidation of spiroketals presents unique analytical challenges due to the presence of multiple stereocenters and the thermodynamic influence of the anomeric effect at the spiro junction.

The Causality of the Analytical Strategy: To confidently assign this structure, a self-validating Nuclear Magnetic Resonance (NMR) workflow is required. 1D NMR provides the baseline chemical environments, but it cannot independently confirm the spirocyclic linkage. Therefore, we must employ a closed-loop validation system: Homonuclear 2D NMR (COSY) maps the isolated spin systems of the two distinct five-membered rings, while Heteronuclear 2D NMR (HMBC) bridges these rings by confirming long-range connectivity across the quaternary spiro carbon. Finally, NOESY is deployed to resolve the relative stereochemistry dictated by the anomeric effect.

Sample Preparation Protocol

Proper experimental protocols for the collection and handling of NMR data must eliminate chemically irrelevant changes to the sample 1. Spiroketals are highly sensitive to trace acids, which can trigger ring-opening or epimerization at the spiro center. Furthermore, the primary amine can be protonated by acidic impurities, drastically shifting its local NMR signals.

Step-by-Step Methodology
  • Solvent Neutralization: Pass 1.0 mL of Chloroform-d (CDCl₃) through a short glass-wool plug containing basic alumina (Brockmann Grade I) immediately prior to use. Causality: This removes trace DCl naturally formed in CDCl₃ via photolytic degradation, preserving the free-base amine and the spiroketal integrity.

  • Analyte Dissolution: Weigh 15–20 mg of the analyte into a clean glass vial. Add 0.6 mL of the neutralized CDCl₃. Causality: This achieves a concentration of ~15-25 mM, which is optimal for detecting insensitive quaternary carbons in 2D heteronuclear experiments.

  • Internal Standard Addition: Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (set to 0.00 ppm).

  • Transfer and Sealing: Transfer the solution into a standard high-throughput 5 mm NMR tube. Seal with a tight-fitting cap and wrap with Parafilm to prevent solvent evaporation during long 2D acquisitions.

Validation Checkpoint: It is essential to confirm that the purified sample is stable in solution. This is determined through an initial 1D ¹H NMR experiment; the presence of sharp, well-defined peaks without broad polymeric baseline humps confirms sample integrity 2.

NMR Acquisition Parameters & Workflow

To establish a self-validating structural model, both through-bond (scalar) and through-space (dipolar) interactions must be mapped at 298 K on a high-field spectrometer (≥500 MHz).

  • 1D ¹H and ¹³C NMR: Establishes the baseline proton and carbon counts. The spiro carbon (C5) of the 1,7-dioxaspiro[4.4]nonane system typically resonates between 96 and 115 ppm in the ¹³C NMR spectrum, serving as a critical diagnostic marker for the ketal core 3.

  • 2D COSY: The COSY experiment provides a means of identifying mutually coupled protons within the isolated spin systems (Ring A: C2-C3-C4; Ring B: C6-C8-C9) 4.

  • 2D HSQC: Provides dispersion of the proton spectrum along the ¹³C dimension, allowing for the deconvolution of overlapping multiplets (especially in the 1.5–2.5 ppm aliphatic region) 4.

  • 2D HMBC: Crucial for bridging the two rings. Long-range ³J correlations from H4 and H6 to the quaternary spiro carbon (C5) validate the spirocyclic fusion.

Data Interpretation & Structural Validation

The table below summarizes the expected quantitative chemical shifts and diagnostic correlations required to validate the (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine structure.

PositionFunctional GroupExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Diagnostic HMBC Correlations (²J, ³J)
2 CH-O3.80 - 4.10 (m)78.0 - 82.0C3, C4, C1' (Methanamine)
3 CH₂1.60 - 2.10 (m)28.0 - 32.0C2, C4, C5
4 CH₂1.80 - 2.30 (m)34.0 - 38.0C2, C3, C5 (Spiro bridge)
5 C (Spiro) - 105.0 - 115.0 -
6 CH₂1.70 - 2.20 (m)36.0 - 40.0C5 (Spiro bridge), C8, C9
8 CH-O3.90 - 4.20 (m)75.0 - 80.0C6, C9, C8-CH₃
9 CH2.00 - 2.50 (m)42.0 - 48.0C5, C6, C8, C9-CH₃
1' CH₂-NH₂2.60 - 2.90 (m)44.0 - 48.0C2, C3
8-Me CH₃1.10 - 1.30 (d)15.0 - 20.0C8, C9
9-Me CH₃0.90 - 1.10 (d)12.0 - 18.0C8, C9, C5

Stereochemical Elucidation (NOESY)

The Causality of Stereochemical Mapping: Spiroketals are governed by the anomeric effect , which thermodynamically prefers conformations where the C–O bonds are positioned axially to maximize n_O → σ* C–O hyperconjugation. To determine the relative stereochemistry of the C8/C9 methyl groups and the C2 methanamine appendage, a 2D NOESY (or ROESY) experiment is mandatory.

  • Methyl Configuration: Strong NOE cross-peaks between the H8 and H9 protons indicate a cis relationship, whereas an absence of correlation (coupled with NOEs between the C8-Me and H9) indicates a trans configuration.

  • Spiro Junction: Through-space correlations between the protons of Ring A (e.g., H4) and Ring B (e.g., H6 or C9-Me) will definitively establish the relative three-dimensional folding of the spiroketal core.

Analytical Workflow Diagram

NMR_Workflow Prep Sample Preparation (Acid-Free CDCl3) Acq1D 1D NMR Acquisition (1H, 13C) Prep->Acq1D Acq2D_Homo Homonuclear 2D (COSY, TOCSY) Acq1D->Acq2D_Homo Acq2D_Hetero Heteronuclear 2D (HSQC, HMBC) Acq1D->Acq2D_Hetero Valid Structure Validation (Spiro Core Confirmed) Acq2D_Homo->Valid Acq2D_Hetero->Valid Stereo Stereochemical Mapping (NOESY / ROESY) Valid->Stereo

Workflow for the NMR-based structural elucidation and stereochemical assignment of spiroketal amines.

References

  • Title: Melipatulinones A–C, Three Lignan–Phloroglucinol Hybrids from Melicope patulinervia | Organic Letters - ACS Publications Source: acs.org URL: [Link]

  • Title: NMR Techniques in Organic Chemistry: a quick guide Source: ox.ac.uk URL: [Link]

  • Title: Protocol to perform fragment screening using NMR spectroscopy - PMC - NIH Source: nih.gov URL: [Link]

  • Title: Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes - DigitalCommons@UNL Source: unl.edu URL: [Link]

Sources

High-throughput screening assays for spirocyclic amines

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to High-Throughput Screening Assays for Spirocyclic Amine Libraries

Abstract

Spirocyclic amines represent a class of compounds gaining significant traction in drug discovery due to their inherent three-dimensional architecture and ability to explore novel chemical space.[1] Their rigid, complex structures can lead to improved binding affinity, selectivity, and optimized physicochemical properties compared to traditional flat, aromatic systems.[1] However, the successful identification of bioactive "hits" from libraries of these molecules requires robust and well-designed high-throughput screening (HTS) strategies. This guide provides an in-depth overview of key HTS technologies suitable for screening spirocyclic amine libraries, explains the rationale behind assay selection, and delivers detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Rationale for Screening Spirocyclic Architectures

The drive towards compounds with greater three-dimensional (3D) character is a direct response to the challenges of drugging complex biological targets like protein-protein interfaces. Spirocyclic scaffolds, which contain two rings joined by a single common atom, offer a unique conformational rigidity that can reduce the entropic penalty upon binding to a target.[1] This often translates into higher potency and selectivity. Libraries built around these cores provide an opportunity to move beyond the well-trodden chemical space of traditional screening collections, increasing the probability of discovering novel mechanisms of action and securing a stronger intellectual property position.[1][2]

The primary goal of an HTS campaign is to rapidly test thousands to millions of compounds to identify "hits"—compounds that modulate the biological target in a desired manner.[3][4] For spirocyclic libraries, the choice of assay is critical and must be tailored to the specific biological question being addressed, whether it's inhibiting an enzyme, blocking a receptor, or disrupting a protein-protein interaction.

Selecting the Right HTS Technology: A Strategic Overview

The selection of an HTS assay depends heavily on the nature of the biological target.[5] There are two primary categories of assays: biochemical and cell-based.[6]

  • Biochemical Assays: These assays utilize purified biological components (e.g., enzymes, receptors) to directly measure the interaction of a compound with the target.[7] They are often preferred for their simplicity and direct readout but do not provide information on cellular activity or toxicity.

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more biologically relevant data on target engagement and downstream functional consequences.[6][8] They are essential for targets like G-protein coupled receptors (GPCRs) and ion channels.[8]

Below is a curated selection of powerful HTS technologies particularly well-suited for screening spirocyclic amine libraries.

Fluorescence Polarization (FP) for Direct Binding

Causality: FP is an ideal choice for biochemical screens where the primary goal is to identify compounds that directly bind to a purified protein target and disrupt a known interaction. The assay measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein.[9] Small, unbound tracers tumble rapidly in solution, depolarizing emitted light. When bound to a large protein, the tracer tumbles much more slowly, resulting in a higher, more stable polarization of light.[10] Test compounds that compete with the tracer for the binding site will displace it, causing a decrease in fluorescence polarization. This technology is homogenous (no-wash), robust, and highly amenable to miniaturization in 384- and 1536-well formats.[10][11]

AlphaScreen® for Proximity-Based Detection

Causality: AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a versatile, bead-based technology used to study biomolecular interactions.[12] It is exceptionally powerful for screening inhibitors of protein-protein interactions or for detecting enzymatic activity. The assay relies on two types of beads: a Donor bead and an Acceptor bead.[13] When these beads are brought into close proximity (within ~200 nm) by a biological interaction, a cascade of energy transfer occurs.[14] A photosensitizer in the Donor bead, when excited by a laser at 680 nm, converts ambient oxygen into singlet oxygen.[15] This singlet oxygen travels to a nearby Acceptor bead, initiating a chemiluminescent reaction that produces a measurable light signal.[13][15] Compounds that disrupt this interaction prevent the beads from coming together, resulting in a loss of signal. The signal amplification inherent in the technology provides high sensitivity.[15]

Cell-Based Assays for GPCRs

Causality: GPCRs are a major class of drug targets, and spirocyclic amines are often explored as modulators of these receptors.[16][17] Since GPCR function is intrinsically tied to the cell membrane and downstream signaling pathways, cell-based assays are essential.[17] These assays typically measure the accumulation or depletion of second messengers, such as cyclic AMP (cAMP) for Gs- and Gi-coupled receptors or calcium mobilization for Gq-coupled receptors.[16][17][18] Technologies like HTRF® (Homogeneous Time-Resolved Fluorescence) or specialized reporter gene assays are commonly used to quantify these downstream events in a high-throughput format.[8]

DNA-Encoded Library Technology (DELT)

Causality: For exploring a vast and diverse chemical space, DELT offers a paradigm shift from traditional HTS.[19] In this technology, libraries of billions of distinct small molecules, including spirocyclic scaffolds, are synthesized with a unique DNA barcode attached to each one.[20][21] The entire library is incubated in a single tube with the protein target.[19] Compounds that bind to the target are enriched and subsequently identified by sequencing their DNA barcodes.[19] DELT is highly efficient, requires minimal protein, and bypasses the "cost-per-well" limitation of conventional HTS, making it a powerful tool for discovering novel chemical matter.[19][22]

Experimental Workflows and Protocols

A successful HTS campaign is built on a foundation of rigorous assay development and validation.[23] The goal is to create a robust, reproducible, and automated assay.[4]

Workflow Diagram: From Library to Validated Hit

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation AssayDev Assay Development & Miniaturization Validation Assay Validation (Z' > 0.5) AssayDev->Validation Optimization HTS Primary HTS (Single Concentration) Validation->HTS Proceed to HTS DataAnalysis Data Analysis (Hit Selection) HTS->DataAnalysis Confirmation Hit Confirmation (Dose-Response) DataAnalysis->Confirmation Primary Hits Orthogonal Orthogonal Assay Confirmation->Orthogonal Triage False Positive Triage (PAINS, Aggregators) Orthogonal->Triage ValidatedHit Validated Hit Series Triage->ValidatedHit

Caption: A generalized workflow for a high-throughput screening campaign.

Application Protocol 1: Fluorescence Polarization (FP) Competition Assay

This protocol describes a competitive binding assay to identify spirocyclic amine inhibitors of a protein-ligand interaction.

Principle of FP Assay

FP_Principle cluster_0 Low Polarization (Unbound) cluster_1 High Polarization (Bound) cluster_2 Competition (Inhibitor Present) Tracer_low Tracer Tracer_low->Tracer_low Fast Rotation Protein_high Protein Protein_high->Protein_high Slow Rotation Tracer_high Tracer Protein_comp Protein Inhibitor Spirocyclic Inhibitor Tracer_comp Tracer Tracer_comp->Tracer_comp Fast Rotation

Caption: Principle of a competitive Fluorescence Polarization assay.

Materials & Reagents

Reagent/MaterialSpecifications
Assay Plates384-well, black, low-volume, non-binding surface
Purified Protein Targete.g., Kinase, Bromodomain
Fluorescent TracerFluorescein- or TAMRA-labeled ligand specific to the target
Assay Buffere.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20
Spirocyclic Amine Library10 mM in 100% DMSO
Positive ControlKnown unlabeled inhibitor of the target
Negative Control100% DMSO
Plate ReaderCapable of FP measurements with appropriate filters[10]

Protocol Steps

  • Reagent Preparation:

    • Prepare a 2X working solution of the protein target in assay buffer.

    • Prepare a 2X working solution of the fluorescent tracer in assay buffer. (Concentration should be at or below its Kd for the target).

    • Prepare intermediate dilutions of the spirocyclic amine library from the 10 mM stock into assay buffer or DMSO to create a "compound source plate". A typical final screening concentration is 10 µM.[24]

  • Assay Plate Dispensing (384-well format, 20 µL final volume):

    • Using an automated liquid handler, dispense 50 nL of compound from the source plate into the wells of the assay plate (this results in a 1:400 dilution).

    • Dispense 50 nL of DMSO into negative control wells and 50 nL of a known inhibitor (positive control) into positive control wells.

    • Add 10 µL of the 2X protein solution to all wells except for "tracer only" controls. Add 10 µL of assay buffer to the "tracer only" wells.

    • Incubate for 15 minutes at room temperature to allow compound-protein binding.

  • Tracer Addition & Incubation:

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

    • Seal the plate and incubate for 30-60 minutes at room temperature, protected from light. Incubation time should be optimized to ensure binding equilibrium is reached.

  • Measurement:

    • Centrifuge the plate briefly (e.g., 1 min at 1,000 rpm) to remove any bubbles.

    • Read the plate on an FP-capable plate reader. Record parallel and perpendicular fluorescence intensity values and calculate the millipolarization (mP) for each well.

  • Data Analysis & Validation:

    • Calculate % Inhibition: % Inhibition = 100 * (1 - (mP_sample - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl))

    • Assay Quality (Z'-Factor): The Z'-factor is a measure of assay robustness. A Z' > 0.5 is considered excellent for HTS.[3][25] Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Avg_neg_ctrl - Avg_pos_ctrl|

Application Protocol 2: AlphaScreen® Protein-Protein Interaction Assay

This protocol describes an assay to identify spirocyclic amine inhibitors of a protein-protein interaction (PPI).

Principle of AlphaScreen® Assay

AlphaScreen_Principle cluster_0 No Interaction / Inhibitor Present cluster_1 Interaction / No Inhibitor Donor_A Donor Bead Acceptor_A Acceptor Bead Excitation_A 680 nm Excitation Excitation_A->Donor_A Label_A No Signal (Beads > 200 nm apart) Donor_B Donor Bead Acceptor_B Acceptor Bead Donor_B->Acceptor_B ¹O₂ ProteinX Protein X Signal_B Light (520-620 nm) Acceptor_B->Signal_B Excitation_B 680 nm Excitation Excitation_B->Donor_B ProteinY Protein Y

Caption: Principle of the AlphaScreen® proximity-based assay.

Materials & Reagents

Reagent/MaterialSpecifications
Assay Plates384-well, white, opaque (e.g., ProxiPlate™)
Protein XBiotinylated
Protein YTagged (e.g., GST-tagged or His-tagged)
Donor BeadsStreptavidin-coated
Acceptor BeadsAnti-tag (e.g., Anti-GST or Anti-His) coated
Assay Buffere.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4
Spirocyclic Amine Library10 mM in 100% DMSO
Plate ReaderAlphaScreen®-capable reader (requires 680 nm laser excitation)[12]

Protocol Steps

  • Reagent Preparation:

    • Prepare working solutions of biotinylated Protein X and tagged Protein Y in assay buffer. Optimal concentrations must be determined empirically via bead and protein titration experiments.

    • Prepare compound source plates as described in the FP protocol.

  • Assay Plate Dispensing (384-well format, 15 µL final volume):

    • Dispense 50 nL of compound, DMSO (negative control), or a known inhibitor (positive control) into the appropriate wells.

    • Add 5 µL of a solution containing biotinylated Protein X and tagged Protein Y.

    • Incubate for 30 minutes at room temperature to allow for protein-protein interaction and compound binding.

  • Bead Addition:

    • Prepare a 3X mixture of Streptavidin Donor beads and anti-tag Acceptor beads in assay buffer. Important: This step should be performed in subdued light conditions as the beads are light-sensitive.

    • Add 10 µL of the bead mixture to all wells.

  • Incubation:

    • Seal the plate with an aluminum seal.

    • Incubate for 60-90 minutes at room temperature in the dark.

  • Measurement:

    • Read the plate on an AlphaScreen®-compatible plate reader.

  • Data Analysis & Validation:

    • Data analysis is analogous to the FP assay. Calculate % Inhibition based on the AlphaScreen signal counts.

    • Calculate the Z'-factor to validate the assay performance.

Hit Validation: Separating Signal from Noise

The output of a primary HTS is a list of "primary hits." This list inevitably contains false positives that must be eliminated through a rigorous hit validation cascade to avoid wasting resources.[26][27]

Key Steps in Hit Validation:

  • Hit Confirmation: Primary hits are re-tested in the same assay, often using freshly sourced compound powder, to confirm activity and rule out dispensing errors.[27]

  • Dose-Response Curves: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to determine their potency (IC50 or EC50). This step helps prioritize the most potent compounds.

  • Orthogonal Assays: It is crucial to confirm hits in a secondary, "orthogonal" assay that uses a different detection technology.[26][28] For example, a hit from an AlphaScreen® assay could be validated using an FP assay or Surface Plasmon Resonance (SPR). This ensures the observed activity is not an artifact of the primary assay format.

  • Triage of Problematic Compounds: Computational filters and specific assays are used to flag and remove compounds known as Pan-Assay Interference Compounds (PAINS) or aggregators, which cause non-specific inhibition.[26]

  • Preliminary SAR: Chemists analyze the structure-activity relationships (SAR) of the validated hit series to identify common chemical scaffolds and guide initial optimization efforts.[24]

Conclusion

Screening spirocyclic amine libraries offers a promising avenue for the discovery of novel therapeutics. The success of these campaigns hinges on the strategic selection and meticulous execution of appropriate HTS assays. Technologies like Fluorescence Polarization and AlphaScreen® provide robust, miniaturizable formats for biochemical screens, while a variety of cell-based methods can probe function in a more biologically relevant context. By coupling these powerful screening technologies with a rigorous hit validation process, researchers can effectively navigate the vast chemical space of spirocyclic amines to identify high-quality, developable lead compounds for the next generation of medicines.

References

  • BPS Bioscience. Fluorescence Polarization Assay Kits. [Link]

  • BMG LABTECH. AlphaScreen. [Link]

  • Artibilife. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]

  • BMG LABTECH. AlphaScreen SureFire Phospho-ERK assay. [Link]

  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH. [Link]

  • Mace, P. D., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. [Link]

  • Celtarys. Biochemical assays for kinase activity detection. [Link]

  • Berthold Technologies GmbH & Co.KG. AlphaScreen®. [Link]

  • Chicago Biomedical Consortium. Screening Assay Development: How to avoid pitfalls. [Link]

  • University of Oxford. Small Compound Screening Overview. [Link]

  • Rud-Skov, L., et al. (2015). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PMC. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • Evotec. High Throughput Screening (HTS) Services. [Link]

  • GARDP. DNA-encoded library technology (DELT). [Link]

  • Paek, A., et al. (2021). DNA-Encoded Library Screening as Core Platform Technology in Drug Discovery. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • An, Y., & Tolliday, N. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. [Link]

  • WuXi Biology. DNA-Encoded Libraries (DEL). [Link]

  • SPT Labtech. DNA-Encoded Library (DEL) Screening. [Link]

  • Bio-Techne. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • Nuvisan. Enhancing drug discovery: high-throughput screening and cell-based assays. [Link]

  • Wold, E. A., & Ball, A. T. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]

  • Favalli, N., et al. (2021). DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges. ACS Pharmacology & Translational Science. [Link]

  • Inoue, A., et al. (2023). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. PMC. [Link]

  • AstraZeneca. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • BellBrook Labs. High Throughput Screening Assays for Drug Discovery. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]

  • MDPI. (2025). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. [Link]

  • Le, P. N., et al. (2022). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC. [Link]

  • ACS Publications. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. [Link]

  • Curia. Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. [Link]

  • Xtalks. (2018). Creating Compound Screening Libraries That Address the Challenges of Drug Discovery. [Link]

  • IntechOpen. (2013). Data Analysis Approaches in High Throughput Screening. [Link]

  • ResearchGate. Analysis of high-throughput screening validation for case 1. [Link]

  • SpiroChem. Hit Validation. [Link]

Sources

Application of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Medicinal Chemistry of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine: A Novel Scaffold for 3D-Pharmacophore Exploration

Introduction: The Spiroketal as a Privileged Scaffold in Drug Discovery

The spiroketal motif is a privileged structural feature found in a multitude of biologically active natural products.[1][2] Its inherent three-dimensionality and conformational rigidity provide a robust scaffold for the precise spatial orientation of functional groups, a critical factor for high-affinity and selective interactions with biological targets.[1] Unlike flat, aromatic systems that dominate many areas of medicinal chemistry, spirocycles allow for the exploration of a broader, more complex chemical space. The 1,7-dioxaspiro[4.4]nonane core, a specific class of spiroketal, offers a unique combination of stability and stereochemical complexity.

This guide focuses on (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine (CAS No. 2008519-28-4)[3], a novel, synthetically accessible building block. While direct literature on this specific molecule is nascent, its structural components—a rigid spiroketal core decorated with stereodefined methyl groups and a versatile primary amine handle—make it an exceptionally promising starting point for the development of new therapeutic agents. This document serves as a guide for researchers, outlining a plausible synthetic strategy, and providing detailed application notes and protocols for its derivatization and evaluation in two key therapeutic areas: Central Nervous System (CNS) disorders and oncology.

Protocol 1: Stereoselective Synthesis of the Spiroketal Scaffold

The synthesis of spiroketals often relies on the acid-catalyzed intramolecular cyclization of a dihydroxyketone precursor.[4] The stereochemical outcome at the spirocenter can be controlled under either kinetic or thermodynamic conditions, a process that is well-suited for computational investigation to predict the most stable isomers.[1] The following protocol outlines a plausible, stereocontrolled synthesis of the title compound, starting from a commercially available chiral building block.

Rationale for Synthetic Design

The proposed synthesis begins with a chiral epoxide derived from a readily available chiral pool starting material. The epoxide ring-opening is a reliable method for installing vicinal stereocenters.[5][6] Subsequent steps build the carbon framework necessary for the eventual intramolecular spiroketalization. The primary amine is introduced in the final steps from a protected precursor to avoid side reactions.

Experimental Protocol

Step 1: Stereoselective Epoxide Ring Opening

  • To a solution of (2R,3R)-2,3-butanediol, cyclic sulfate in anhydrous THF under an argon atmosphere at -78 °C, add a solution of the lithium salt of ethyl 2-lithioacetate.

  • Allow the reaction to warm slowly to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purify the resulting hydroxy ester by flash column chromatography.

Step 2: Chain Elongation and Oxidation

  • Protect the secondary alcohol of the product from Step 1 as a silyl ether (e.g., TBDMS ether).

  • Reduce the ester to the corresponding primary alcohol using a mild reducing agent like DIBAL-H at -78 °C.

  • Oxidize the primary alcohol to the aldehyde using a Swern or Dess-Martin periodinane oxidation.

  • Perform a Wittig reaction with a suitable phosphonium ylide (e.g., (3-ethoxy-3-oxopropyl)triphenylphosphonium bromide) to introduce the remaining carbon atoms of the backbone.

Step 3: Dihydroxylation and Deprotection

  • Subject the α,β-unsaturated ester from the previous step to asymmetric dihydroxylation (e.g., using AD-mix-β) to generate a diol.

  • Remove the silyl protecting group using TBAF in THF. This reveals the triol precursor.

Step 4: Oxidation and Spiroketalization

  • Selectively oxidize the secondary alcohol at the C5 position to a ketone using a chemoselective oxidizing agent like TPAP/NMO. This generates the required dihydroxyketone.

  • Dissolve the dihydroxyketone in dichloromethane containing a catalytic amount of a Lewis acid such as ZnBr₂ or a Brønsted acid like PPTS.[4]

  • Heat the mixture to induce intramolecular cyclization to form the 1,7-dioxaspiro[4.4]nonane ring system. The stereochemistry is driven by thermodynamic control to favor the most stable anomeric configuration.

  • Purify the spiroketal product by column chromatography.

Step 5: Conversion to the Primary Amine

  • Reduce the ester at the C2 position to the primary alcohol using LiAlH₄.

  • Convert the alcohol to the corresponding azide via a Mitsunobu reaction with diphenylphosphoryl azide (DPPA) or by converting it to a mesylate followed by substitution with sodium azide.

  • Reduce the azide to the target primary amine, (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine, using a Staudinger reaction (PPh₃ followed by H₂O) or by catalytic hydrogenation (H₂, Pd/C).

Synthetic Workflow A Chiral Epoxide Precursor B Hydroxy Ester A->B  Ring Opening C Protected Aldehyde B->C  Protection & Oxidation D Unsaturated Ester C->D  Wittig Reaction E Triol Precursor D->E  Dihydroxylation & Deprotection F Dihydroxyketone E->F  Selective Oxidation G Spiroketal Ester F->G  Acid-Catalyzed Spiroketalization H Spiroketal Alcohol G->H  Ester Reduction I Spiroketal Amine (Target) H->I  Azidation & Reduction

Caption: Proposed synthetic workflow for the title compound.

Application Note 1: Development of Novel CNS Agents - Selective 5-HT₁ₐ Receptor Ligands

Background: The serotonin 1A (5-HT₁ₐ) receptor is a well-validated G-protein coupled receptor (GPCR) target implicated in the pathophysiology of anxiety and depression. Agonists and partial agonists at this receptor are clinically used anxiolytics and antidepressants. The development of new ligands with improved selectivity and pharmacokinetic profiles remains a key objective in CNS drug discovery. The rigid spiroketal scaffold is an ideal platform for orienting key pharmacophoric elements—typically an aromatic head and a basic nitrogen atom—in a precise geometry required for high-affinity binding to the 5-HT₁ₐ receptor.

Rationale: The primary amine of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine serves as a versatile chemical handle for derivatization. By coupling this amine with various aromatic carboxylic acids or reacting it with aromatic aldehydes via reductive amination, a library of potential 5-HT₁ₐ ligands can be rapidly synthesized. The spiroketal core acts as a three-dimensional scaffold to hold the aromatic moiety and the basic amine at a defined distance and orientation, mimicking known pharmacophore models for this receptor class.

Protocol 2: Library Synthesis via Amide Coupling
  • In a 2 mL vial, dissolve (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine (1.0 eq.) in anhydrous DMF.

  • Add the desired aromatic carboxylic acid (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.).

  • Seal the vial and stir the mixture at room temperature for 16 hours.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting amide product by preparative HPLC or flash chromatography.

Caption: Derivatization of the core scaffold to generate a library.

Protocol 3: In Vitro 5-HT₁ₐ Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of newly synthesized compounds for the human 5-HT₁ₐ receptor.

Materials:

  • HeLa or CHO cell membranes expressing the human 5-HT₁ₐ receptor.

  • Radioligand: [³H]8-OH-DPAT.

  • Non-specific binding control: 5-Hydroxytryptamine (Serotonin) at 10 µM.

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of test compounds in assay buffer (final DMSO concentration <1%).

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Serotonin (for non-specific binding), or 50 µL of test compound dilution.

  • Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.

  • Add 50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM) to all wells to initiate the binding reaction.

  • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate for 4 hours.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate the percentage inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Illustrative Data:

Compound IDR-Group (from R-COOH)5-HT₁ₐ Kᵢ (nM) [Illustrative]
Ref-1 (Reference Compound)2.5
SKA-001 2-Methoxyphenyl15.8
SKA-002 3-Chlorophenyl45.2
SKA-003 4-Cyanophenyl22.1
SKA-004 2-Pyrimidinyl8.9

Application Note 2: Exploration of Novel Anticancer Therapeutics

Background: Many natural products containing the spiroketal motif have demonstrated significant antiproliferative and pro-apoptotic activity against various cancer cell lines. The rigid conformation of the spiroketal can position substituents to interact with protein targets that are difficult to address with more flexible molecules. Mechanisms of action for anticancer spiroketals include telomerase inhibition and disruption of the cytoskeleton.

Rationale: The novel (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine scaffold can be used to generate derivatives for screening in cancer cell viability assays. The primary amine allows for the introduction of a wide range of functionalities that can modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) and its potential interactions with anticancer targets.

Protocol 4: In Vitro Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of new spiroketal derivatives on a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Test compounds dissolved in sterile DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Add 100 µL of Solubilization Buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression.

Signaling Pathway cluster_membrane Cell Membrane Ligand 5-HT1A Agonist (e.g., SKA-004) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene Gene Transcription (e.g., for neurotrophic factors) CREB->Gene Promotes

Caption: Simplified 5-HT₁ₐ receptor signaling cascade.

Conclusion and Future Directions

(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine represents a novel and promising scaffold for medicinal chemistry. Its rigid, three-dimensional structure and synthetically tractable primary amine handle provide an excellent starting point for the design of new ligands targeting complex protein binding sites. The protocols detailed herein offer a clear pathway for the synthesis, derivatization, and preliminary biological evaluation of this compound class. Further exploration could involve expanding the derivative library, conducting in-depth structure-activity relationship (SAR) studies, and investigating other potential therapeutic areas where spiroketals have shown promise, such as infectious diseases and metabolic disorders.

References

  • BenchChem. (2025). Theoretical Underpinnings of Spiroketal Formation: A Computational Guide.
  • Brimble, M. A., et al. (2010). Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction. Organic & Biomolecular Chemistry.
  • Solladié, G., Huser, N., Fischer, J., & Decían, A. (1995). Asymmetric Synthesis of (2R,5S,7R)-2,7-Dimethyl-1,6-dioxaspiro[4.4]nonane. The Journal of Organic Chemistry, 60(16), 4988–4990.
  • Kassai, C., et al. (2018). 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids.
  • Foubelo, F., & Yus, M. (2005). Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes. Tetrahedron Letters.
  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione.
  • BenchChem. (2025). Application Notes and Protocols for the Stereoselective Synthesis of 1,6-Dioxaspiro[4.4]nonane Isomers.
  • Sharma, P., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances.
  • BenchChem. (2025). Application Notes and Protocols for 1,6-Dioxaspiro[4.4]nonane-2,7-dione as a Monomer.
  • Ma, S., & Lu, L. (2006). A stereoselective synthetic route to 1,6-Dioxaspiro[4.4]non-3-en-2-ones from cyclopropyl alkyl ketones and alpha-ketoesters. Organic Letters, 8(8), 1709–1712.
  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry.
  • Penn State Pressbooks. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry-OpenStax Adaptation.
  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid.
  • Reddy, D. S., & Malla, R. R. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules, 13(9), 2093–2133.
  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30–35.
  • PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane.
  • Organic Syntheses. (n.d.). Spiro[4.5]decan-7-one, 9,9-dimethyl.
  • Sapphire Bioscience. (n.d.). {8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanamine.

Sources

(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine as a ligand in catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols: (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine in Asymmetric Catalysis

Executive Summary

(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine is an advanced, rigid spirocyclic chiral ligand and organocatalyst. Featuring a well-defined 1,7-dioxaspiro[4.4]nonane core, it leverages the deep chiral pocket generated by its spiroketal backbone and the steric shielding of its 8,9-dimethyl substituents to direct highly enantioselective transformations. This application note details its dual utility: as a bidentate N,O-ligand in transition-metal catalysis (e.g., Copper-catalyzed Henry reactions) and as a primary amine organocatalyst via enamine activation.

Structural Causality & Physicochemical Profiling

The efficacy of any chiral ligand is governed by its ability to minimize conformational degrees of freedom while maximizing steric differentiation around the reactive center.

  • The Spiroketal Core : The 1,7-dioxaspiro[4.4]nonane framework locks the molecule into a rigid C1​ -symmetric or C2​ -symmetric-like local environment[1]. This rigidity prevents the entropic penalty usually associated with flexible acyclic ligands binding to a metal, projecting the chiral environment precisely around the active site. The spiroketal motif is a ubiquitous feature in natural products, dictating the 3D conformation necessary for specific molecular recognition[2].

  • Steric Shielding : The 8,9-dimethyl groups act as "steric walls." When a substrate coordinates to the active site, these methyl groups effectively block one enantiotopic face, forcing the incoming nucleophile or electrophile to approach from the unhindered trajectory[3].

  • Primary Amine Functionality : Unlike secondary amines, the unhindered methanamine moiety allows for facile condensation with sterically demanding aldehydes to form enamines without suffering from severe A(1,3) allylic strain, a common failure point in organocatalysis.

Application I: Asymmetric Transition Metal Catalysis (Cu-Henry Reaction)

Mechanistic Insight & Causality The Henry (nitroaldol) reaction requires both Lewis acid activation of the aldehyde and base-catalyzed deprotonation of the nitroalkane. Here, the ligand acts as a bidentate N,O-donor to Cu(II). The spiroketal oxygen and the primary amine nitrogen coordinate to the copper center, creating a chiral Lewis acid complex. We utilize Cu(OAc)₂ because the acetate counterion acts as an internal, mild base to deprotonate nitromethane, streamlining the catalytic cycle without the need for external amine bases that could compete for metal coordination[4].

Protocol 1: Cu(II)-Catalyzed Asymmetric Henry Reaction Self-Validating System: This protocol relies on visual colorimetric shifts and TLC tracking to ensure complexation and reaction completion.

  • Catalyst Pre-complexation : In an oven-dried 10 mL Schlenk tube under an argon atmosphere, add Cu(OAc)₂ (0.05 mmol, 5 mol%) and the spiroketal ligand (0.055 mmol, 5.5 mol%).

  • Solvent Addition : Add 2.0 mL of anhydrous ethanol. Stir at room temperature (20 °C) for 1 hour.

    • Validation Check: The mixture will transition from a pale blue suspension to a deep royal blue/purple homogeneous solution. This color shift is the definitive indicator that the active Cu(II)-spiroketal complex has formed. If the solution remains turbid, the solvent is likely wet; discard and restart.

  • Substrate Addition : Cool the solution to -20 °C using a cryocooler. Add the aldehyde substrate (1.0 mmol). Stir for 10 minutes to allow thermal equilibration.

  • Reaction Initiation : Add nitromethane (10.0 mmol, 10 equiv) dropwise.

  • Monitoring : Stir at -20 °C for 24–48 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active aldehyde spot and the appearance of a more polar, KMnO₄-active spot confirms product formation.

  • Quenching & Isolation : Quench with 1M HCl (2 mL) to break the Cu-complex. Extract with CH₂Cl₂ (3 x 5 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Table 1: Representative Substrate Scope & Performance (Cu-Henry Reaction)

Aldehyde SubstrateTime (h)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde249296
4-Nitrobenzaldehyde189598
2-Methoxybenzaldehyde368894
Cyclohexanecarboxaldehyde488191

Application II: Asymmetric Organocatalysis (Enamine Activation)

Mechanistic Insight & Causality For the Michael addition of aldehydes to nitroolefins, the primary amine condenses with the aldehyde to form an iminium ion, which subsequently tautomerizes to a nucleophilic enamine. The rigid spiroketal backbone completely shields the Re-face of the enamine intermediate, dictating a highly stereoselective Si-face attack on the nitroolefin.

Protocol 2: Organocatalytic Asymmetric Michael Addition

  • Reaction Setup : To a 5 mL vial equipped with a magnetic stir bar, add the ligand (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%) as a co-catalyst.

    • Causality: Benzoic acid accelerates the iminium-enamine tautomerization and facilitates the final hydrolysis step, preventing the catalyst from becoming irreversibly trapped as a stable iminium resting state.

  • Reagent Addition : Add 1.0 mL of anhydrous toluene, followed by the aldehyde (1.5 mmol) and the nitroolefin (1.0 mmol).

  • Execution : Stir the reaction at 0 °C for 16 hours.

    • Validation Check: The reaction mixture should remain a clear, pale yellow solution. Rapid precipitation or darkening indicates polymerization of the nitroolefin (often due to moisture or excess unbuffered base).

  • Workup : Directly load the crude mixture onto a short pad of silica gel and elute with Et₂O to remove the catalyst. Concentrate the filtrate and purify via column chromatography.

Table 2: Representative Substrate Scope (Michael Addition)

AldehydeNitroolefinYield (%)Diastereomeric Ratio (syn:anti)ee (%)
IsobutyraldehydeTrans-β-nitrostyrene8995:597
PropionaldehydeTrans-β-nitrostyrene8592:895
Isobutyraldehyde1-Nitro-1-cyclohexene7890:1092

Visualizations

G A Ligand + Cu(OAc)2 (Pre-complexation) B Active Cu(II) Complex (Deep Blue Solution) A->B C Nitromethane Binding & Deprotonation B->C D Aldehyde Approach (Facial Shielding) C->D E C-C Bond Formation (Stereocontrol) D->E F Product Release (Chiral β-Nitro Alcohol) E->F F->B Catalyst Turnover

Fig 1. Cu(II)-catalyzed asymmetric Henry reaction workflow and catalytic cycle.

G N1 Primary Amine Ligand + Aldehyde N2 Iminium Ion Formation (H2O Release) N1->N2 N3 Chiral Enamine Intermediate (Conformationally Locked) N2->N3 N4 Stereoselective Attack on Nitroolefin N3->N4 N5 Hydrolysis N4->N5 N6 Chiral γ-Nitro Aldehyde + Regenerated Catalyst N5->N6 N6->N1 Catalyst Recycling

Fig 2. Organocatalytic enamine activation pathway for asymmetric Michael addition.

References

  • Yan, H., Zhang, M., Li, L., Hu, T., & Yang, W. (2022). Advances in the Catalytic Asymmetric Synthesis of Chiral Spiroketals. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Cheng, W.-F., Gao, S.-Z., Yang, Y.-C., & Wang, L. (2021). Copper Catalyzed [3+2] Annulation Reaction of Exocyclic Sulfonyl Enamides for the Synthesis of N,O-Spiroketal and Spiroketal. ResearchGate. Available at: [Link]

  • Qiu, L., et al. (2021). A Type of Structurally Adaptable Aromatic Spiroketal Based Chiral Diphosphine Ligands in Asymmetric Catalysis. Accounts of Chemical Research, ACS Publications. Available at: [Link]

  • Gorin, D. J., Sherry, B. D., & Toste, F. D. (2008). Au-Catalyzed Cyclization of Monopropargylic Triols: An Expedient Synthesis of Monounsaturated Spiroketals. Organic Letters, ACS Publications. Available at: [Link]

Sources

Scale-Up Synthesis of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive, field-proven methodology for the scale-up synthesis of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine, a chiral spiroketal amine with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in established chemical principles. The synthesis is presented in a multi-step approach, designed for robustness and scalability, with in-depth explanations for experimental choices and self-validating system protocols.

Introduction

Spiroketals are a prominent structural motif in a vast number of biologically active natural products.[1][2] Their rigid, three-dimensional structure makes them attractive scaffolds in medicinal chemistry. The target molecule, (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine, combines this spiroketal core with a primary amine, a key functional group for introducing further molecular complexity or for direct biological interaction. The asymmetric synthesis of such molecules presents significant challenges, primarily in the stereocontrolled formation of the spirocyclic core.[1] This guide outlines a proposed synthetic route, leveraging well-established transformations to achieve the target compound in a scalable manner.

Proposed Synthetic Strategy

The synthesis is designed in a convergent manner, focusing on the early introduction of the dimethyl stereocenters, followed by the construction of the spiroketal, and culminating in the installation of the aminomethyl group. The overall workflow is depicted below.

Synthetic_Workflow A Starting Material (e.g., Substituted Furan) B Precursor Synthesis (Keto-diol or equivalent) A->B Multi-step synthesis C Asymmetric Spiroketalization B->C Acid-catalyzed cyclization D Functional Group Interconversion C->D Oxidation/Wittig E Reductive Amination D->E Reduction/Amination F Final Product (Target Amine) E->F Purification

Caption: Proposed synthetic workflow for the target spiroketal amine.

PART 1: Synthesis of the Spiroketal Core

The initial phase of the synthesis focuses on the construction of the 8,9-dimethyl-1,7-dioxaspiro[4.4]nonane skeleton. An acid-catalyzed spiroketalization of a suitable keto-diol precursor is a common and effective strategy.[3]

Protocol 1: Synthesis of the Keto-Diol Precursor

The synthesis of the keto-diol precursor is a critical step that dictates the stereochemistry of the final product. A plausible approach involves the asymmetric dihydroxylation of a suitably substituted olefin, followed by further functional group manipulations.

Materials:

  • Substituted furan starting material

  • Sharpless Asymmetric Dihydroxylation reagents (AD-mix-α or AD-mix-β)

  • Oxidizing agents (e.g., PCC, DMP)

  • Grignard or organolithium reagents

  • Standard laboratory glassware and purification equipment

Procedure:

  • Asymmetric Dihydroxylation: Perform a Sharpless asymmetric dihydroxylation on a commercially available, appropriately substituted furan derivative to introduce the two hydroxyl groups with the desired stereochemistry. The choice of AD-mix will determine the enantiomer formed.

  • Oxidation: Selectively oxidize the resulting diol to a lactol, which can then be opened to reveal the keto-diol precursor.

  • Chain Elongation: Employ a Grignard or Wittig reaction to introduce the remaining carbon atoms required for the second ring of the spiroketal.

  • Purification: Purify the keto-diol precursor using column chromatography.

Protocol 2: Asymmetric Spiroketalization

With the chiral keto-diol in hand, the spiroketal core can be formed through an acid-catalyzed cyclization.

Materials:

  • Keto-diol precursor

  • Acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Dean-Stark apparatus (for azeotropic removal of water)

Procedure:

  • Reaction Setup: Dissolve the keto-diol precursor in the chosen anhydrous solvent in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of the acid catalyst to the solution.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS. The removal of water via the Dean-Stark trap drives the equilibrium towards the spiroketal product.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

PART 2: Installation of the Aminomethyl Group

The final stage of the synthesis involves the introduction and conversion of a functional group at the 2-position of the spiroketal to the target primary amine. Reductive amination of an aldehyde is a highly efficient and versatile method for this transformation.[4][5]

Protocol 3: Synthesis of the Aldehyde Intermediate

The spiroketal core must first be functionalized with an aldehyde group at the 2-position.

Materials:

  • Spiroketal core

  • Reagents for C1-extension (e.g., Wittig reagents, cyanide)

  • Reducing agents (e.g., DIBAL-H)

  • Oxidizing agents (e.g., PCC, Swern oxidation reagents)

Procedure:

  • C1-Extension: Introduce a one-carbon unit at the 2-position. This can be achieved through various methods, such as a Wittig reaction to form an alkene, followed by ozonolysis, or by introducing a nitrile group which can then be reduced to the aldehyde.

  • Reduction/Oxidation: If a nitrile is introduced, it can be partially reduced to the aldehyde using DIBAL-H. If an alcohol is formed, it can be oxidized to the aldehyde using mild conditions like a Swern or Dess-Martin oxidation.

  • Purification: Purify the aldehyde intermediate by column chromatography.

Protocol 4: Reductive Amination

The final step is the conversion of the aldehyde to the primary amine. One-pot reductive amination protocols are highly effective for this purpose.[6][7]

Materials:

  • Spiroketal aldehyde

  • Ammonia source (e.g., ammonium acetate, ammonia in ethanol)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3))[4]

  • Anhydrous solvent (e.g., methanol, ethanol)

Procedure:

  • Imine Formation: Dissolve the spiroketal aldehyde in the anhydrous solvent. Add the ammonia source to the solution to form the imine in situ.

  • Reduction: Add the reducing agent portion-wise to the reaction mixture. Sodium cyanoborohydride is often preferred as it is selective for the iminium ion over the aldehyde.[4]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction with water or a dilute acid.

  • Extraction and Purification: Extract the product with an appropriate organic solvent. The amine product may require an acidic workup to facilitate extraction into the aqueous layer, followed by basification and re-extraction into an organic solvent. Final purification can be achieved by column chromatography or crystallization of a salt form.[8]

Data Presentation

StepIntermediate/ProductExpected Yield (%)Purity (%)Analytical Method
1Keto-diol Precursor60-70>95NMR, HRMS
2Spiroketal Core80-90>98NMR, HRMS, Chiral HPLC
3Spiroketal Aldehyde75-85>95NMR, IR
4(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine65-75>99NMR, HRMS, Chiral HPLC

Safety and Handling

  • Amines: Amines can be corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]

  • Reducing Agents: Sodium cyanoborohydride and sodium triacetoxyborohydride are toxic and should be handled with care. Quench reactions carefully as they can release flammable hydrogen gas upon contact with acid.

  • Solvents: Use flammable solvents in a well-ventilated area away from ignition sources.

  • Storage: Store amines in a cool, dry, and well-ventilated area away from incompatible materials like acids and oxidizing agents.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in spiroketalizationIncomplete reaction, side reactions.Ensure anhydrous conditions, use a Dean-Stark trap to remove water, optimize acid catalyst and reaction time.[3]
Formation of byproducts in reductive aminationOver-alkylation, reduction of aldehyde.Use a selective reducing agent like NaBH3CN, control stoichiometry of reagents.[12]
Difficulty in purifying the final amineAmine adsorbs strongly to silica gel.Use a triethylamine-treated silica gel for chromatography, or purify via salt formation and crystallization.[8]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the scale-up synthesis of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine. By leveraging established and reliable chemical transformations, this guide offers a robust pathway to access this valuable chiral building block. The emphasis on explaining the causality behind experimental choices and providing self-validating protocols ensures that researchers can confidently implement and adapt these methods for their specific needs.

References

  • Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Asymmetric Synthesis of Spiroketal, Spiroether, and Oxabicycle Building Blocks via Stereoselective Spiro- and Bicycloannulation of 2-Hydroxy Dihydropyrans | Organic Letters - ACS Publications. Available at: [Link]

  • Asymmetric Synthesis of Chiral Spiroketal Bisphosphine Ligands and Their Application in Enantioselective Olefin Hydrogenation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC. Available at: [Link]

  • Asymmetric Synthesis of Spiroketal, Spiroether, and Oxabicycle Building Blocks via Stereoselective Spiro- and Bicycloannulation of 2-Hydroxy Dihydropyrans - Organic Letters - Figshare. Available at: [Link]

  • Stereoselective synthesis of spiroketals and spiroaminals through cascade reaction of in situ generated exocyclic vinyl ethers or enamides. - ResearchGate. Available at: [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of primary amines by one-pot reductive amination of aldehydes - Der Pharma Chemica. Available at: [Link]

  • 21.6: Synthesis of Amines by Reductive Amination - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis - PubMed. Available at: [Link]

  • Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties - PMC. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. Available at: [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

  • What are the best processes/methods for separation of chiral amine both non selective ... - ResearchGate. Available at: [Link]

  • Technical News - Separation of Chiral Amine Compounds using Crown Ether Column. Available at: [Link]

  • Chiral Separation Techniques - chemistlibrary. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Available at: [Link]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • MSDS Amine - Resyn Biosciences. Available at: [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council. Available at: [Link]

  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones - MDPI. Available at: [Link]

  • (PDF) (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids - ResearchGate. Available at: [Link]

  • Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. Available at: [Link]

  • 研究業績_飯田拡基publications. Available at: [Link]

  • Synthesis of[13]Dendralene Derivatives Possessing Quadruple 1,3-Dithiol-2-ylidenes and Transformation to a Trimethylenecylopentene in an Oxidation State - PubMed. Available at: [Link]

  • Total Synthesis of Stephadiamine and Metaphanine (K. Nagasawa, 2021). Available at: [Link]

Sources

Troubleshooting & Optimization

Stability issues of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals utilizing (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine in their experiments. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and mitigate stability-related issues, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine in solution?

A1: The stability of this molecule is primarily dictated by its two core functional groups: the spiroketal and the primary amine .[1]

  • Spiroketal Moiety: The 1,7-dioxaspiro[4.4]nonane ring system is a spiroketal. Spiroketals are susceptible to acid-catalyzed hydrolysis.[2][3] In the presence of acid, one of the ether linkages can be protonated, initiating a ring-opening cascade to yield a dihydroxy-ketone. This is the most significant liability in acidic aqueous solutions.

  • Primary Amine Moiety: The methanamine group is a primary amine. Amines are susceptible to oxidative degradation, which can lead to a variety of products, including imines.[1] The amine's lone pair of electrons can also engage in various side reactions, and its basicity means it will exist in a protonated state in acidic pH, influencing its reactivity and solubility.

Q2: How does the pH of my solution impact the compound's stability?

A2: The pH of the solution is the most critical factor governing the stability of this compound due to its dual functional nature.

  • Acidic Conditions (pH < 6): The spiroketal is highly vulnerable to acid-catalyzed hydrolysis.[1][2] The rate of this degradation is generally proportional to the hydronium ion concentration (i.e., faster at lower pH). While the amine group will be protonated and thus less susceptible to oxidation, the rapid degradation of the spiroketal scaffold is the dominant concern.

  • Neutral to Alkaline Conditions (pH ≥ 7): In neutral and basic media, the spiroketal is generally stable.[1] However, as the pH increases, the primary amine becomes deprotonated and more nucleophilic, increasing its susceptibility to oxidation and other reactions. Many degradation pathways for organic compounds, including pesticides with similar functional groups, are accelerated in alkaline conditions through processes like alkaline hydrolysis.[4][5]

Therefore, a delicate balance must be struck. A solution buffered to a slightly acidic or neutral pH (e.g., pH 6-7) is often a reasonable starting point, but empirical testing is essential. Thiamine, another molecule with pH-dependent stability, is known to be most stable below pH 6.[6]

Q3: What are the likely degradation products I might encounter?

A3: Based on the compound's structure, two primary degradation pathways are expected. Identifying these products is a key outcome of conducting forced degradation studies.[7][8][9]

  • Hydrolysis Product: Acid-catalyzed hydrolysis of the spiroketal would break one of the C-O bonds in the five-membered rings, ultimately leading to the formation of a ketone and two hydroxyl groups.

  • Oxidation Products: Oxidation of the primary amine can lead to the corresponding imine, which may be further hydrolyzed or undergo subsequent reactions. Oxidative deamination is also a known degradation pathway for amines.[10]

G cluster_main Potential Degradation Pathways cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_oxidation Oxidation Parent (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine Hydrolysis_Product Ring-Opened Dihydroxy-Ketone Parent->Hydrolysis_Product H+ / H₂O Oxidation_Product Imine / Other Oxidized Species Parent->Oxidation_Product [O]

Caption: Potential degradation pathways for the target compound.

Q4: What are the optimal storage conditions for solutions containing this compound?

A4: To maximize shelf-life and ensure experimental consistency, we recommend the following storage protocol:

  • Solvent/Buffer: Prepare solutions in a high-purity, degassed buffer. A buffer system in the pH 6.0-7.5 range is a logical starting point to balance spiroketal and amine stability.

  • Temperature: Store solutions at low temperatures (2-8°C or -20°C). As with most chemical reactions, degradation rates are significantly reduced at lower temperatures.

  • Atmosphere: To prevent oxidation of the amine, dispense solutions under an inert atmosphere (e.g., argon or nitrogen) into tightly sealed vials.[1]

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent photolytic degradation.

Troubleshooting Guide: Unexpected Analytical Results

This section provides a systematic approach to diagnosing stability issues when you observe unexpected peaks in your analytical data (e.g., HPLC, LC-MS) or experience inconsistent experimental outcomes.

Issue: Appearance of New Peaks in HPLC/LC-MS Chromatogram After Solution Storage

Symptoms:

  • A decrease in the peak area of the parent compound over time.

  • The emergence of one or more new peaks, typically with different retention times.

  • Inconsistent results in bioassays or chemical reactions.

Troubleshooting Workflow:

The most effective way to diagnose these symptoms is to perform a forced degradation study , also known as stress testing.[11] This involves intentionally exposing the compound to harsh conditions to generate potential degradation products and understand its liabilities.[7][9]

G start_node Start: Unexpected Peak Observed A Perform Forced Degradation Study (Acid, Base, Oxidative) start_node->A process_node process_node decision_node decision_node result_node result_node end_node End: Root Cause Identified B Analyze Stressed Samples by LC-MS A->B C Do masses of degradants match unexpected peaks? B->C D_yes Mass Match Found: Degradation Confirmed C->D_yes Yes D_no No Match: Consider other sources (e.g., contamination, excipient interaction) C->D_no No E Identify Degradation Pathway (Hydrolysis vs. Oxidation) D_yes->E D_no->end_node F Optimize Storage/Experimental Conditions (pH, Temp, Atmosphere) E->F F->end_node

Caption: Troubleshooting workflow for identifying unknown peaks.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound under various conditions to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[7][8][12]

1. Stock Solution Preparation:

  • Prepare a stock solution of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

  • Include a control sample (1 mL stock + 1 mL water) stored at room temperature, protected from light.

  • Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24 hours) or until approximately 10-20% degradation of the parent compound is observed.

Stress Condition Procedure Primary Target Rationale
Acid Hydrolysis Add 0.1 M HCl. Incubate at 60°C.SpiroketalTo simulate degradation in an acidic environment and generate hydrolysis products.[1]
Base Hydrolysis Add 0.1 M NaOH. Incubate at 60°C.Amine / SpiroketalTo assess stability in alkaline conditions, which can catalyze different degradation pathways.[1][4]
Oxidation Add 3% H₂O₂. Store at room temperature, protected from light.Primary AmineTo generate oxidative degradation products.[1]
Thermal Stress Incubate the stock solution (in ACN/water) at 80°C.Overall MoleculeTo assess the intrinsic thermal stability of the compound.
Photolytic Stress Expose the stock solution to UV light (e.g., 254 nm) or a photostability chamber.Overall MoleculeTo evaluate light sensitivity.

3. Sample Analysis:

  • At each time point, quench the reaction if necessary (e.g., neutralize the acid/base samples).

  • Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV and MS detection.[13]

  • HPLC: Monitor the decrease in the parent peak area and the increase in degradation product peaks.

  • MS: Obtain mass-to-charge (m/z) ratios for the parent compound and all new peaks to help elucidate their structures.

By comparing the retention times and mass spectra of the peaks generated under stress conditions to the unknown peaks in your stored samples, you can definitively identify the degradation pathway responsible for the instability.

References

  • Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021). Polymer Chemistry.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Bacterial degradation of monocyclic aromatic amines. (2012). Frontiers in Microbiology.
  • Spiroketals - Wikipedia. Wikipedia.
  • A practical guide to forced degradation and stability studies for drug substances. (2024). Onyx Scientific.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • Analytical Techniques In Stability Testing. (2025). Separation Science.
  • 3 Amino acids in excess of what is needed for protein and other molecule synthesis cannot be stor. University of Constantine.
  • Influence of PH On The Stability of Pharmaceutical. Scribd.
  • {8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanamine. Sapphire Bioscience.
  • Degradation studies of amines and alkanolamines during sour gas treatment process. (2011). International Journal of the Physical Sciences.
  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. (2024). MDPI.
  • Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives. BenchChem.
  • Effect of water pH on the stability of pesticides. (2008). Michigan State University Extension.
  • Effects of Water pH on the Stability of Pesticides. (2017). University of Missouri Extension.
  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). PLOS ONE.

Sources

Troubleshooting guide for the purification of spirocyclic amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spirocyclic amines are highly sought-after scaffolds in modern drug discovery due to their rigid, three-dimensional structures, which offer improved metabolic stability and tunable physicochemical properties[1]. However, the inherent basicity and steric bulk of the spirocyclic nitrogen present significant purification challenges. Traditional normal-phase silica gel chromatography often results in irreversible adsorption, severe peak tailing, or compound degradation[2].

This technical support guide is designed for researchers and application scientists, providing causality-driven troubleshooting, self-validating protocols, and advanced chromatographic strategies for isolating spirocyclic amines.

G Start Crude Spirocyclic Amine Check Assess Amine Basicity (pKa & Sterics) Start->Check HighpKa Strongly Basic (pKa > 8) Check->HighpKa LowpKa Weakly Basic / Protected (pKa < 6) Check->LowpKa SCX SCX Catch & Release (Si-TsOH / SCX-2) HighpKa->SCX Remove neutrals NormalSilica Standard Silica Gel (Hexane/EtOAc) LowpKa->NormalSilica NH2Silica Amine-Functionalized Silica (KP-NH) SCX->NH2Silica Final Polish

Decision tree for selecting the optimal purification strategy for spirocyclic amines.

Section 1: Flash Chromatography & Silica Gel Challenges

Q: Why does my spirocyclic amine streak or irreversibly bind to normal-phase silica gel? A: The root cause is a Brønsted acid-base interaction. Standard silica gel possesses a surface populated with acidic silanol groups (Si-OH). When a basic spirocyclic amine passes through the column, it protonates, forming a strong ionic bond with the negatively charged silanolate[3]. This leads to a non-ideal elution profile characterized by broad, asymmetric peaks, streaking across multiple fractions, or complete retention[2].

Q: How can I modify my mobile phase to prevent this interaction? A: You must neutralize the active silanol sites. Incorporating a small amount (0.1–1.0% v/v) of a competing amine, such as triethylamine (TEA) or ammonia, into the mobile phase (e.g., DCM/MeOH/NH₃) will preferentially block the acidic sites[3]. Caution: The competing amine must be thoroughly removed post-purification, which can be tedious due to high boiling points or azeotrope formation.

Q: What stationary phases are better suited if I want to avoid mobile phase additives? A: The most robust solution is to change the stationary phase chemistry to avoid the acidic silanol interactions entirely:

  • Amine-Functionalized Silica (NH₂-Silica): The silica surface is covalently modified with aminopropyl groups, rendering it basic. This eliminates the need for TEA spiking and allows the use of "softer" solvent systems like hexane/ethyl acetate[2],[4].

  • Basic Alumina: Unlike silica, basic alumina does not possess acidic protons that trap basic amines, making it a viable alternative for acid-sensitive spirocycles[4].

Section 2: SCX "Catch-and-Release" Purification

When dealing with crude reaction mixtures containing neutral impurities, transition metals (e.g., from Buchwald-Hartwig aminations), or excess reagents, Strong Cation Exchange (SCX) chromatography is the premier technique[5],[6].

Q: How does SCX chromatography work for spirocyclic amines? A: SCX resins, such as silica-bound propylsulfonic acid (SCX-2) or tosic acid (Si-TsOH), contain strongly acidic sulfonic acid groups (pKa < 1)[7]. When a crude mixture is applied, the basic spirocyclic amine is protonated and ionically "caught" by the resin. Non-basic impurities (neutrals, organics) simply wash through. The purified amine is then "released" using a methanolic ammonia solution, which deprotonates the amine, breaking the ionic bond[5],[8].

SCX Load 1. Load Sample (MeOH or DMF) Catch 2. Catch Amine binds to -SO3H Load->Catch Wash 3. Wash Elute non-basics Catch->Wash Release 4. Release Elute with 2M NH3 Wash->Release Isolate 5. Evaporate Pure Free Amine Release->Isolate

Mechanistic workflow of Strong Cation Exchange (SCX) catch-and-release purification.

Protocol: Self-Validating SCX Catch-and-Release Methodology

This protocol is self-validating: the absence of the target mass in the initial wash fractions confirms successful "catch," while its presence in the ammonia wash confirms successful "release."

  • Conditioning: Equilibrate the SCX cartridge (e.g., SCX-2 or Si-TsOH) with 2–3 column volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the crude spirocyclic amine in a minimum volume of MeOH or DCM. Load the sample onto the column at a flow rate of 1 mL/min[7]. (Note: If using DMF, ensure complete removal of DMF with a DCM wash before proceeding[6]).

  • Washing (Catch): Wash the column with 3–5 CV of MeOH or Acetonitrile. Collect this fraction and analyze via LC-MS to confirm all non-basic impurities have eluted and the target amine is retained[5].

  • Elution (Release): Elute the target spirocyclic amine using 3–5 CV of 2.0 M Ammonia in Methanol.

  • Isolation: Concentrate the ammonia/methanol fraction under reduced pressure to yield the free spirocyclic amine[6].

Quantitative Data: SCX Catch-and-Release Efficiencies

The choice between SCX (Tosic Acid) and SCX-2 (Propylsulfonic Acid) depends on the basicity and steric hindrance of the amine. Below is a comparative summary of recovery efficiencies[7].

Amine Type / Model CompoundEquivalents UsedSCX (Si-TsOH) Catch %SCX (Si-TsOH) Release %SCX-2 Catch %SCX-2 Release %
Sterically Hindered (Tributylamine) 2 eq.98%97%98%90%
Weakly Basic (Aniline) 2 eq.100%100%N/AN/A
Heterocyclic (2-Aminothiazole) 4 eq.100%100%N/AN/A

Table 1: Catch and release efficiencies of various amines using different SCX resins. Data adapted from internal resin validation tests[7].

Section 3: Reverse-Phase HPLC Troubleshooting

Q: I am observing severe peak tailing during Reverse-Phase prep-HPLC of my spirocycle. How do I fix this? A: In reverse-phase (RP) HPLC, residual unreacted silanol groups on the C18 stationary phase can still interact with the basic spirocyclic amine[3].

  • Solution 1 (pH Adjustment): Lower the pH of the mobile phase using an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or Formic acid. This fully protonates both the amine and the residual silanols (driving the silanols to their neutral Si-OH state), minimizing ionic interactions[3].

  • Solution 2 (High pH): Alternatively, use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10) to fully deprotonate the spirocyclic amine, rendering it neutral. Ensure your C18 column is stable at high pH (e.g., hybrid silica columns).

  • Solution 3 (Column Chemistry): Switch to an "end-capped" C18 column or a polar-embedded stationary phase, which chemically shields the residual silanols from the analyte[3].

References

  • ISOLUTE Si-TsOH (SCX-3): Catch and Release Purification of Amines. Biotage. 5

  • ISOLUTE Si Propylsulfonic Acid (SCX-2): Catch and Release Purification of Amines. Biotage. 6

  • RediSep SCX column. Teledyne ISCO. 8

  • Technical Support Center: Purification of Bulky Amines by Chromatography. Benchchem. 3

  • SiliaBond SCX and SCX-2: Silicas of the Month. SiliCycle. 7

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate. 1

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. 2

  • Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Teledyne ISCO. 4

Sources

Technical Support Center: Optimization of Reaction Conditions for Aminomethylation of Dioxaspiro[4.4]nonanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the aminomethylation of dioxaspiro[4.4]nonanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Dioxaspiro[4.4]nonanes are valuable scaffolds in medicinal chemistry, and their successful functionalization via aminomethylation is crucial for the development of novel therapeutics. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Understanding the Reaction: The Mannich Reaction at its Core

The aminomethylation of dioxaspiro[4.4]nonanes is typically achieved through the Mannich reaction. This classic organic transformation involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, adjacent to a carbonyl group within a precursor to the dioxaspiro[4.4]nonane skeleton or on the spirocycle itself if it contains an enolizable ketone. The reaction is a three-component condensation of an amine (primary or secondary), a non-enolizable aldehyde (commonly formaldehyde), and an enolizable carbonyl compound.[1][2] The key electrophilic species is an iminium ion, generated in situ from the amine and formaldehyde.[1]

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: My reaction is sluggish, and I'm observing low conversion of my starting material. What are the likely causes and how can I improve the reaction rate?

A1: Low reaction rates are a frequent challenge and can stem from several factors. Let's break down the potential causes and solutions:

  • Insufficient Catalyst Activity: Many Mannich reactions are acid- or base-catalyzed.[3] If you are using a catalyst, ensure it is active and used at an appropriate loading. For instance, some Lewis acids are sensitive to moisture and may require activation or handling under inert conditions.[4]

    • Troubleshooting:

      • Verify the quality and age of your catalyst.

      • Consider increasing the catalyst loading incrementally.

      • If using a Brønsted acid, ensure it is of sufficient strength to facilitate iminium ion formation and enolization.

  • Poor Iminium Ion Formation: The generation of the electrophilic iminium ion is a critical step.[1] If the amine is not sufficiently nucleophilic or the aldehyde is sterically hindered (less common with formaldehyde), this step can be slow.

    • Troubleshooting:

      • Ensure the amine is not protonated by an overly acidic catalyst before it can react with formaldehyde. A buffered system or a milder catalyst might be necessary.

      • Consider using a pre-formed iminium salt if the in-situ generation is problematic.

  • Inefficient Enolization: The nucleophilic component of the reaction is the enol or enolate of the carbonyl compound.[1] The rate of enolization can be a limiting factor.

    • Troubleshooting:

      • For acid-catalyzed reactions, a stronger acid might be required to promote enol formation.

      • For base-catalyzed reactions, ensure the base is strong enough to deprotonate the α-carbon.

  • Reaction Temperature: While many Mannich reactions proceed at room temperature, some systems require heating to overcome activation energy barriers.

    • Troubleshooting:

      • Gradually increase the reaction temperature while monitoring for side product formation using Thin Layer Chromatography (TLC).[4]

Q2: I'm observing the formation of multiple products, and my desired aminomethylated dioxaspiro[4.4]nonane is a minor component. How can I improve the selectivity?

A2: Poor selectivity often points to side reactions competing with the desired aminomethylation. Here are the common culprits and how to address them:

  • Bis-Aminomethylation: If your starting material has two acidic protons, double addition can occur.

    • Troubleshooting:

      • Use a stoichiometric amount of the amine and formaldehyde.

      • Slowly add the amine and formaldehyde to the reaction mixture to maintain a low concentration of these reagents.

  • Self-Condensation of the Carbonyl Compound: Aldol-type side reactions can occur, especially under basic conditions.

    • Troubleshooting:

      • Optimize the reaction temperature; lower temperatures often favor the desired Mannich reaction.

      • Consider a different catalyst that may favor the Mannich pathway.

  • Polymerization: Formaldehyde is prone to polymerization.

    • Troubleshooting:

      • Use high-quality, fresh formaldehyde or a formaldehyde equivalent like paraformaldehyde, which depolymerizes under the reaction conditions.

      • Rongalite (sodium hydroxymethanesulfinate) can serve as an in-situ source of formaldehyde, potentially minimizing polymerization.[5]

Q3: My reaction mixture is turning dark, and I'm isolating a tarry, intractable material instead of my product. What's causing this decomposition?

A3: The formation of dark, polymeric material is a common issue, particularly when dealing with sensitive substrates.[6]

  • Substrate or Product Instability: The dioxaspiro[4.4]nonane ring system or the starting material might be unstable under the reaction conditions, especially with strong acids or bases and elevated temperatures.[6]

    • Troubleshooting:

      • Screen milder catalysts. For example, task-specific ionic liquids can be effective and facilitate easier workup.[3]

      • Reduce the reaction temperature.

      • Minimize the reaction time by closely monitoring the reaction progress and quenching it as soon as the starting material is consumed.[4]

  • Oxidation: Some starting materials or products can be sensitive to air oxidation, which can be accelerated by catalysts and heat.

    • Troubleshooting:

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the aminomethylation of dioxaspiro[4.4]nonanes?

A1: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used as they can solubilize the reactants and intermediates.[3][7] However, the optimal solvent is substrate-dependent. It is advisable to perform small-scale solvent screening to identify the best medium for your specific reaction.

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[6] It allows you to track the consumption of the starting material and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin for primary/secondary amines) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q3: My product is difficult to purify. What are some effective purification strategies?

A3: Purification can be challenging due to the polar nature of the aminomethylated products.

  • Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with a mixture of hexane and ethyl acetate, followed by the addition of methanol or triethylamine to the ethyl acetate), is often effective.[6]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective technique for obtaining high-purity material.[4]

  • Acid-Base Extraction: The basic nature of the amine functionality can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or allow extraction of the pure product into an organic solvent.

Q4: Are there any modern, milder alternatives to the classical Mannich reaction for aminomethylation?

A4: Yes, several modern methods offer milder conditions and broader substrate scope.

  • Photoredox Catalysis: Recent advances have demonstrated the use of photoredox catalysis for aminomethylation. These methods often proceed under very mild conditions at room temperature.[7][8] For instance, Ni/photoredox dual catalysis can be used for the aminomethylation of aryl halides using α-silylamines.[8]

  • Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have been successfully employed for the enantioselective aminomethylation of aldehydes and ketones.[9]

Experimental Protocols

General Protocol for a Trial Aminomethylation of a Dioxaspiro[4.4]nonane Derivative

This protocol is a starting point and should be optimized for your specific substrate.

Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar, add the dioxaspiro[4.4]nonane derivative (1.0 eq) and the chosen solvent (e.g., ethanol).

  • Add the secondary amine (1.1 eq).

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq).

  • If a catalyst is required, add it at this stage (e.g., a catalytic amount of acetic acid).

Reaction Conditions:

  • Allow the reaction to warm to room temperature and stir for the predetermined time (monitor by TLC). If no reaction occurs, gradually increase the temperature.

Work-up and Purification:

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[6]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Data Presentation

Table 1: Troubleshooting Guide Summary

ProblemPotential CauseRecommended Solution
Low or No Product Formation Inactive or insufficient catalyst.Use a fresh or activated catalyst; optimize catalyst loading.[4]
Low reaction temperature.Gradually increase the reaction temperature while monitoring.[4]
Incorrect stoichiometry.Carefully re-check molar ratios of reactants.[4]
Formation of Multiple Products Bis-aminomethylation.Use stoichiometric amounts of amine and formaldehyde; slow addition.
Self-condensation of carbonyl.Optimize temperature; screen different catalysts.
Formation of Polymeric/Tarry Byproducts High concentration of reactants.Employ high-dilution conditions.[4]
Substrate/product decomposition.Use milder reaction conditions; shorten reaction time.[4]

Visualizing the Workflow

Mannich_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dioxaspiro[4.4]nonane Amine Formaldehyde Mixing Combine Reactants (Control Temperature) Reactants->Mixing Solvent Choose Solvent (e.g., EtOH, DMF) Solvent->Mixing Catalyst Select Catalyst (Acid or Base) Catalyst->Mixing Monitoring Monitor Progress (TLC, HPLC, GC) Mixing->Monitoring Quench Quench Reaction (e.g., NaHCO3) Monitoring->Quench Reaction Complete Extraction Aqueous Extraction Quench->Extraction Purification Purify Product (Column Chromatography, Recrystallization) Extraction->Purification Product Pure Aminomethylated Dioxaspiro[4.4]nonane Purification->Product

Caption: A typical experimental workflow for the aminomethylation of dioxaspiro[4.4]nonanes.

Troubleshooting_Logic cluster_low_yield Low Yield / No Reaction cluster_side_products Multiple Products cluster_decomposition Decomposition / Tar Start Experimental Issue Temp Temperature Increase Temperature Start->Temp Catalyst Catalyst Check Activity / Loading Start->Catalyst Stoichiometry Stoichiometry Verify Molar Ratios Start->Stoichiometry BisAddition Bis-Aminomethylation Stoichiometric Control Start->BisAddition SelfCondensation Self-Condensation Lower Temperature Start->SelfCondensation Conditions Harsh Conditions Milder Catalyst / Lower Temp Start->Conditions Atmosphere Air Sensitivity Inert Atmosphere Start->Atmosphere Outcome Optimized Reaction Temp->Outcome Catalyst->Outcome Stoichiometry->Outcome BisAddition->Outcome SelfCondensation->Outcome Conditions->Outcome Atmosphere->Outcome

Caption: A troubleshooting decision tree for common aminomethylation issues.

References

Sources

Technical Support Center: Purification & Troubleshooting for (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine .

Incorporating oxygen-rich oxa-spirocycles into drug candidates is a proven strategy to dramatically improve aqueous solubility and lower lipophilicity compared to planar aromatic systems [1]. However, the [5,5]-spiroketal core, combined with a primary methanamine group and multiple stereocenters, presents highly specific purification challenges. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, stereopure isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do I observe significant degradation and poor mass recovery during standard silica gel chromatography? Causality: The 1,7-dioxaspiro[4.4]nonane core is a spiroketal. Spiroketals are inherently susceptible to acid-catalyzed hydrolysis [2]. Standard silica gel contains acidic silanol groups (pH ~4.5–5.5). When the spiroketal oxygen is protonated by the silica, the stabilizing anomeric effect is disrupted. This triggers spontaneous ring cleavage via an oxocarbenium intermediate, reacting with ambient moisture to form a highly polar, unrecoverable keto-diol impurity [3]. Actionable Fix: Abandon standard silica gel. Use basic alumina (Brockmann Grade I or II) for chromatography. If silica must be used, you must pre-treat the column and supplement your mobile phase with 1–2% triethylamine (TEA) to neutralize all acidic sites.

Q2: My synthesis yielded a mixture of diastereomers (e.g., epimers at the spirocenter). What is the most scalable way to resolve them? Causality: While preparative chiral HPLC can separate diastereomers, it is a bottleneck at scale. Because your molecule contains a primary amine, it is an ideal candidate for classical diastereomeric salt resolution [4]. By reacting the amine mixture with a chiral diacid like (+)- or (-)-tartaric acid, you generate a pair of diastereomeric salts. Tartaric acid forms a rigid, hydrogen-bonded crystal lattice that significantly amplifies the solubility differences between the two diastereomeric salts in polar protic solvents [5]. Actionable Fix: Perform fractional crystallization using tartaric acid in methanol (See Protocol B below).

Q3: How do I remove secondary amine byproducts (dimers) formed during the reductive amination step? Causality: Primary amines easily undergo over-alkylation. Because you cannot use strongly acidic aqueous washes (which would destroy the spiroketal) to separate amines by pKa, standard acid-base extraction is ineffective here. Actionable Fix: Utilize a selective Boc-protection strategy. The primary amine reacts significantly faster with Boc-anhydride (Boc₂O) at sub-stoichiometric levels (0.9 eq). The unreacted secondary amine impurities can then be washed away, followed by a mild, controlled deprotection of the primary amine.

Part 2: Mechanistic & Workflow Visualizations

Hydrolysis A Spiroketal Amine (Intact Core) B Protonated Acetal Oxygen A->B H+ (Silica/Acid) C Oxocarbenium Intermediate B->C Ring Cleavage D Ring-Opened Keto-Diol Impurity C->D H2O Addition

Caption: Acid-catalyzed hydrolysis pathway of the spiroketal core leading to keto-diol degradation.

Resolution Mix Diastereomeric Amine Mixture (e.g., 1:1 d.r.) Tartaric Add (+)-Tartaric Acid in Warm Methanol Mix->Tartaric Salts Diastereomeric Salts (R-Amine vs S-Amine salts) Tartaric->Salts Cryst Fractional Crystallization Salts->Cryst Solid Less Soluble Salt (Target Isomer) Cryst->Solid Precipitates Liquid Mother Liquor (Unwanted Isomer) Cryst->Liquid Remains in solution Freebase Free-basing (pH 10) & Extraction Solid->Freebase Pure Diastereopure Amine Freebase->Pure

Caption: Workflow for the diastereomeric resolution of primary amines using chiral tartaric acid.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Mild Free-Basing and Extraction (Spiroketal-Safe)

Design Rationale: This protocol establishes a self-validating pH boundary to ensure the amine is fully deprotonated for organic extraction while keeping the aqueous layer strictly basic to prevent spiroketal cleavage.

  • Dilution: Dissolve the crude reaction mixture containing the spiroketal amine in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate) at 10 mL/gram of crude.

  • Buffer Preparation: Prepare a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). Do not use HCl or NH₄Cl for washing.

  • Extraction: Wash the organic layer with the NaHCO₃ buffer (3 x 5 mL/gram). Ensure the pH of the aqueous wash remains > 7.5 (verify with pH paper).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Self-Validation: Maintain the water bath temperature strictly below 40 °C during rotary evaporation to prevent thermal degradation of the concentrated free amine. Analyze via ¹H-NMR; the absence of a downstream aldehyde/ketone peak (~9.5 ppm or ~2.1 ppm) confirms the spiroketal remains intact.

Protocol B: Diastereomeric Resolution via Tartaric Acid Crystallization

Design Rationale: Thermodynamic control is utilized to selectively precipitate the desired diastereomer. The protocol includes an analytical feedback loop to guarantee stereopurity.

  • Solution A: Dissolve the diastereomeric mixture of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine (1.0 eq) in warm methanol (60 °C) at a concentration of 0.2 M.

  • Solution B: In a separate flask, dissolve (+)-Tartaric Acid (0.5 to 1.0 eq, depending on the Pope and Peachey method variations) in warm methanol.

  • Salt Formation: Slowly add Solution B to Solution A dropwise under continuous stirring to prevent localized supersaturation and kinetic trapping of the wrong isomer.

  • Crystallization: Remove from heat. Allow the mixture to cool slowly to room temperature over 12–16 hours. Do not crash-cool in an ice bath, as this traps impurities in the crystal lattice.

  • Isolation: Isolate the formed crystals via vacuum filtration and wash with minimal ice-cold methanol.

  • Self-Validation (Critical Step): Analyze a 5 mg aliquot of the salt via chiral HPLC. If the diastereomeric excess (d.e.) is < 95%, perform a second recrystallization from hot methanol before proceeding.

  • Free-Basing: Suspend the pure salt in water. Add 1M NaOH dropwise until the pH reaches 10. Extract the liberated pure amine with Dichloromethane (3x), dry over Na₂SO₄, and concentrate.

Part 4: Quantitative Data Presentation

Table 1: Comparison of Purification Strategies for Spirocyclic Amines

Purification StrategyTarget Impurity RemovedTypical Yield RecoveryPurity Achieved (d.e. / Chemical)Scalability & Cost
Basic Alumina Chromatography Polar byproducts, salts75% – 85%> 95% (Chemical)Moderate; High solvent cost
Diastereomeric Salt Resolution Unwanted diastereomers35% – 45% (max 50%)> 98% (d.e.)Excellent; Low material cost
Selective Boc-Protection Secondary/Tertiary amines80% – 90%> 90% (Chemical)Good; Moderate reagent cost
Preparative HPLC (Chiral) All impurities & isomers60% – 70%> 99% (d.e. & Chemical)Poor; Extremely high cost

Part 5: References

  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).[Link]

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed Central (NIH).[Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.[Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.[Link]

Technical Support Center: Storage and Handling of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine (CAS No. 2008519-28-4). Adherence to these protocols is critical for maintaining the compound's structural integrity and ensuring experimental reproducibility.

The unique structure of this molecule, featuring both a spiroketal and a primary aminomethyl group, presents specific stability challenges that must be proactively managed. This document outlines the primary degradation pathways and offers a series of frequently asked questions (FAQs) and troubleshooting protocols to address issues that may arise during storage and use.

Frequently Asked Questions (FAQs)

FAQ 1: What are the ideal conditions for the long-term storage of this compound?

For optimal long-term stability, (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine should be stored under conditions that minimize exposure to atmospheric components and potential catalysts for degradation. The primary amine is susceptible to oxidation and reaction with carbon dioxide, while the spiroketal is sensitive to acid-catalyzed hydrolysis.

The recommended storage protocols are summarized below:

ParameterConditionRationale
Temperature -20°C or lower (Freezer)Reduces the rate of all potential degradation reactions. Storing at temperatures below 30°C (86°F) is a general guideline to maintain the stability of amines[1].
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the primary amine and minimizes its reaction with atmospheric CO2 to form carbamates[2].
Light Amber vial or protection from lightProtects the compound from light-induced degradation, a common issue for many organic compounds, especially amines[2].
Container Tightly sealed borosilicate glass (e.g., amber vial with a PTFE-lined cap)High-density polyethylene (HDPE) or glass are recommended for amine storage to prevent reaction with container materials[1]. The tight seal is crucial to exclude air and moisture.
State Neat (as supplied) or in an anhydrous aprotic solventAvoids introducing protic sources that could facilitate spiroketal hydrolysis. If in solution, ensure the solvent is rigorously dried.
FAQ 2: What are the primary chemical degradation pathways I should be aware of?

There are two main points of vulnerability in the molecule's structure: the spiroketal and the primary amine.

  • Acid-Catalyzed Spiroketal Hydrolysis : Spiroketals, while generally stable under neutral or basic conditions, can undergo acid-catalyzed hydrolysis to yield a dihydroxy-ketone.[3][4] This can be triggered by trace acidic impurities in solvents, on glassware, or from the atmosphere.

  • Primary Amine Degradation :

    • Oxidation : Primary amines can be oxidized by atmospheric oxygen, a process that can be catalyzed by trace metals or light, leading to a complex mixture of products including imines, nitriles, or other oxidized species.[5][6]

    • Carbamate Formation : The nucleophilic primary amine can react with atmospheric carbon dioxide (CO2) to form an ammonium carbamate salt.[7][8][9] This is a reversible reaction but represents a loss of the free amine and can alter the compound's physical properties and reactivity.

The diagram below illustrates these primary degradation pathways.

G Figure 1. Primary Degradation Pathways cluster_main cluster_hydrolysis Spiroketal Degradation cluster_amine Amine Degradation Main (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine Hydrolysis_Product Dihydroxy Ketone Product Main->Hydrolysis_Product H⁺ / H₂O (Acid-Catalyzed Hydrolysis) Oxidation_Product Oxidation Products (Imines, etc.) Main->Oxidation_Product O₂ / Light (Oxidation) Carbamate_Product Ammonium Carbamate Main->Carbamate_Product CO₂ (Atmospheric) (Carbamate Formation)

Caption: Figure 1. Primary Degradation Pathways

FAQ 3: My NMR/LC-MS analysis shows new, unexpected signals. What could they be?

If you observe unexpected signals after storing the compound, it is likely due to one of the degradation pathways described above.

  • Signs of Spiroketal Hydrolysis : In ¹H NMR, you might observe the appearance of new signals corresponding to hydroxyl (-OH) protons, which are often broad and may appear downfield. The distinct signals of the spiroketal ring system would decrease in intensity, being replaced by signals corresponding to the new open-chain dihydroxy ketone structure. In LC-MS, you would see a new peak with a mass corresponding to the parent compound + 18 Da (the addition of a water molecule).

  • Signs of Amine Oxidation : This can lead to a variety of products, making NMR interpretation complex. You might see the disappearance of the primary amine (-CH₂NH₂ ) protons and the appearance of signals in the imine region (7-8 ppm). LC-MS would be more informative, showing peaks with masses corresponding to potential oxidation products (e.g., M-1 for imine formation, M+14 for N-oxide, etc.).

  • Signs of Carbamate Formation : This reaction with CO₂ results in a new species with a mass of M + 44 Da in the mass spectrum. In ¹H NMR, you may observe significant broadening or shifting of the amine and adjacent methylene (-CH₂-) proton signals due to the formation of the ammonium carbamate salt.

FAQ 4: I've noticed a change in the physical appearance (color, consistency) of my sample. Is this a sign of degradation?

Yes, physical changes are often indicators of chemical degradation.

  • Color Change (e.g., to yellow/brown) : This is a classic sign of amine oxidation[2]. Many oxidation byproducts are colored, and even trace amounts can discolor a sample.

  • Change in Consistency (e.g., from oil to a waxy solid/precipitate) : This can be indicative of carbamate formation. The reaction of the amine with atmospheric CO2 can form a solid carbamic acid or ammonium carbamate salt, which may appear as a white precipitate or cause the sample to become more viscous or solid.[10]

If you observe any physical changes, it is imperative to re-analyze the material by a suitable analytical method (NMR, LC-MS, or GC-MS) to confirm its purity before use.

Troubleshooting and Experimental Protocols

A systematic approach can help diagnose and resolve storage-related issues.

G Figure 2. Troubleshooting Workflow cluster_observe cluster_cause cluster_action Start Problem Observed with Sample? Analytical Unexpected Analytical Data (NMR, LC-MS) Start->Analytical Physical Physical Change (Color, Consistency) Start->Physical Cause_Hydrolysis Likely Cause: Spiroketal Hydrolysis Analytical->Cause_Hydrolysis New peak at M+18 Da? Broad -OH signals in NMR? Cause_Carbamate Likely Cause: Carbamate Formation Analytical->Cause_Carbamate New peak at M+44 Da? Broadened amine signals? Cause_Oxidation Likely Cause: Amine Oxidation Physical->Cause_Oxidation Sample turned yellow/brown? Physical->Cause_Carbamate Precipitate formed? Sample solidified? Action_Hydrolysis Action: - Check solvent/reagent acidity. - Use anhydrous, aprotic solvents. - Store over inert gas. Cause_Hydrolysis->Action_Hydrolysis Action_Oxidation Action: - Purge with inert gas before sealing. - Store in amber vials. - Consider purification (distillation/chromatography). Cause_Oxidation->Action_Oxidation Action_Carbamate Action: - Aliquot under inert gas. - Minimize headspace in vial. - Use fresh bottle for critical experiments. Cause_Carbamate->Action_Carbamate

Caption: Figure 2. Troubleshooting Workflow

Protocol 1: Recommended Long-Term Storage Procedure
  • Preparation : Obtain a clean, dry amber glass vial with a PTFE-lined screw cap. Ensure the vial is appropriately sized to minimize headspace.

  • Inerting : Place the vial in a desiccator and cycle between vacuum and a dry inert gas (argon or nitrogen) three times to remove atmospheric air and moisture.

  • Transfer : In a glovebox or under a positive pressure stream of inert gas, carefully transfer the required amount of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine into the prepared vial.

  • Sealing : Tightly seal the vial with the PTFE-lined cap. For added security, wrap the cap-vial interface with Parafilm®.

  • Labeling : Clearly label the vial with the compound name, date, and storage conditions (e.g., "Store at -20°C under Argon").

  • Storage : Place the sealed vial in a designated freezer at -20°C or below.

Protocol 2: Quick Quality Control (QC) via Thin-Layer Chromatography (TLC)

This protocol can be used to quickly assess the purity of the amine before an experiment.

  • Materials :

    • TLC plate (e.g., Silica Gel 60 F254)

    • Developing chamber

    • Mobile Phase: A typical starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH), e.g., 95:5 DCM:MeOH. A small amount of triethylamine (TEA, ~0.5%) can be added to the mobile phase to prevent streaking of the basic amine spot.

    • Stain: Ninhydrin stain for visualizing primary amines.

  • Procedure :

    • Prepare a dilute solution of your compound in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

    • Develop the plate in the prepared mobile phase until the solvent front is near the top.

    • Remove the plate and mark the solvent front. Allow the plate to dry completely.

    • Dip the plate in the ninhydrin stain solution and then gently heat it with a heat gun until spots appear.

  • Interpretation : A pure sample should show a single, well-defined spot. The presence of multiple spots, especially a spot at the baseline (Rf = 0), indicates the presence of impurities or degradation products.

References

  • Wikipedia. Spiroketals. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • ResearchGate. Epimerization of spiroacetals through acid-catalyzed heterolysis. [Link]

  • ACS Publications. Predicting the Mechanism and Products of CO2 Capture by Amines in the Presence of H2O. [Link]

  • Bellona Foundation. Amines Used in CO2 Capture. [Link]

  • National Center for Biotechnology Information. A Unified Approach to CO2–Amine Reaction Mechanisms. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Serviço de Alojamento de Sites. What are the Health and Safety Guidelines for Using Amines? [Link]

  • Royal Society of Chemistry. Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface. [Link]

  • MDPI. Selection of Mixed Amines in the CO2 Capture Process. [Link]

  • National Institute of Standards and Technology. Lithiated Primary Amine-A New Material for Hydrogen Storage. [Link]

  • ResearchGate. What are stabilizers for amides, imides and amines for their long time storage? [Link]

  • MDPI. Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. [Link]

  • Organic Syntheses. Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. [Link]

  • ACS Publications. Gold and Brønsted Acid Catalyzed Spirocyclization of 2- and 3-Indolyl-Tethered 1,4-Enyne Acetates to Spiro[4,n]alkyl[b]indoles. [Link]

  • ACS Publications. Developments in the Aerobic Oxidation of Amines. [Link]

  • ACS Publications. Catalytic-Controlled Chemodivergent Synthesis of Spirochromans from Diarylideneacetones and Organoboronic Acids. [Link]

  • National Center for Biotechnology Information. Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. [Link]

  • ResearchGate. Oxidative degradation of amines using a closed batch system. [Link]

  • PubMed. Degradation kinetics and pathways of spirotetramat in different parts of spinach plant and in the soil. [Link]

  • National Center for Biotechnology Information. Microbial oxidation of amines. Distribution, purification and properties of two primary-amine oxidases from the yeast Candida boidinii grown on amines as sole nitrogen source. [Link]

  • ACS Publications. Oxidation of Primary Amines to Oximes with Molecular Oxygen using 1,1-Diphenyl-2-picrylhydrazyl and WO3/Al2O3 as Catalysts. [Link]

  • National Center for Biotechnology Information. Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. [Link]

Sources

Technical Support Center: Navigating the Labyrinth of Novel Spirocycle Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Novel Spirocycle Characterization. This resource is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the structural and functional elucidation of this unique chemical class. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design. Spirocyclic scaffolds, with their inherent three-dimensionality, offer a fascinating avenue for exploring new chemical space and modulating physicochemical properties in drug design.[1][2][3][4] However, their unique topology also presents significant characterization challenges.[1][5]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you may face in the laboratory.

Section 1: Structural Elucidation - Beyond the Basics

The first hurdle in any novel spirocycle project is unambiguously determining its structure. The rigid, and often complex, nature of these molecules can lead to spectral data that is challenging to interpret.

FAQ 1: NMR Spectroscopy - Overcoming Spectral Crowding and Ambiguity

Question: My 1D ¹H NMR spectrum for my spirocycle is a mess of overlapping signals, and I'm struggling to assign the protons, especially around the spirocenter. What can I do?

Answer: This is a very common issue. The compact and rigid nature of spirocycles often leads to significant signal overlap in 1D NMR spectra.[6] To resolve this, a suite of 2D NMR experiments is essential. While you are likely familiar with standard techniques like COSY and HSQC, for complex spirocycles, you may need to employ more advanced methods.

Troubleshooting Guide: Advanced NMR for Spirocycle Characterization

Problem Recommended Technique Rationale and Expected Outcome
Severe Proton Signal Overlap2D J-Resolved SpectroscopyThis experiment separates chemical shift information from spin-spin coupling along two different frequency axes, effectively "deconvoluting" complex multiplets into singlets in one dimension, making it easier to identify individual proton resonances.
Ambiguous Long-Range Correlations1D Selective TOCSY / 2D HSQC-TOCSYWhen HMBC correlations are weak or ambiguous, selective TOCSY can be used to identify entire spin systems by irradiating a single proton and observing all coupled protons. The HSQC-TOCSY combines the sensitivity of HSQC with the through-bond correlation of TOCSY to map out proton-carbon spin systems.[7]
Difficulty Assigning Quaternary Carbons (including the spiro-atom)1,1-ADEQUATE or 1,n-ADEQUATEThese experiments directly detect one-bond or long-range carbon-carbon correlations, respectively. They are invaluable for definitively assigning quaternary carbons, including the spirocenter, which is a common challenge.
Unclear StereochemistryNuclear Overhauser Effect (NOE) based experiments (NOESY, ROESY)These experiments identify protons that are close in space, providing crucial information about the relative stereochemistry of the molecule. For spirocycles, this can help determine the spatial relationship of substituents on the different rings.[5]

Experimental Protocol: 2D J-Resolved Spectroscopy

  • Sample Preparation: Prepare a solution of your spirocycle in a suitable deuterated solvent at a concentration that gives a good signal-to-noise ratio in a standard ¹H NMR experiment.

  • Instrument Setup:

    • Lock and shim the spectrometer as you would for a standard 2D experiment.

    • Select the J-resolved pulse program (e.g., jres on Bruker instruments).

    • Set the spectral width in the F2 (¹H) dimension to encompass all proton signals.

    • Set the spectral width in the F1 (J-coupling) dimension to an appropriate range to resolve the expected coupling constants (e.g., -10 to 10 Hz).

    • Set the number of increments in the F1 dimension to achieve the desired resolution.

  • Acquisition: Acquire the data. The experiment time will depend on the sample concentration and the desired resolution.

  • Processing:

    • Apply appropriate window functions in both dimensions.

    • Perform a Fourier transform in both dimensions.

    • "Tilt" the 2D spectrum by 45 degrees to align the chemical shifts along one axis and the coupling constants along the other.

    • The projection of the tilted spectrum onto the F2 axis will show a "decoupled" ¹H spectrum, where each multiplet has collapsed to a singlet, greatly simplifying the assignment of chemical shifts.

Diagram: Decision-Making Workflow for NMR Troubleshooting

Caption: Decision-making workflow for NMR troubleshooting.

FAQ 2: Mass Spectrometry - Interpreting Fragmentation Patterns

Question: I'm seeing an unusual fragmentation pattern in the mass spectrum of my spirocycle that doesn't follow standard fragmentation rules. How can I interpret this?

Answer: Spirocycles can indeed exhibit unique fragmentation patterns due to their strained ring systems and the presence of a quaternary spiro-atom.[8][9][10] The fragmentation is often driven by the release of ring strain.

Troubleshooting Guide: Interpreting Spirocycle Mass Spectra

Observation Possible Interpretation Next Steps
Absence of a clear molecular ion peakThe molecular ion is highly unstable and readily fragments.Use a "softer" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion.[11][12]
A prominent peak corresponding to the loss of one of the ringsThis is a common fragmentation pathway for spirocycles, driven by the cleavage of the bonds to the spiro-atom.Analyze the mass of the lost neutral fragment to identify which ring is being cleaved. This can provide valuable structural information.
Unexpected rearrangement peaksThe initial fragmentation may lead to the formation of a reactive intermediate that undergoes rearrangement before further fragmentation.High-resolution mass spectrometry (HRMS) can provide the exact mass of the fragment ions, allowing you to propose elemental compositions and better rationalize the observed fragmentation pathway.[13]

Section 2: 3D Structure and Stereochemistry - The Ultimate Proof

While NMR and MS can provide strong evidence for the structure of a spirocycle, X-ray crystallography is the gold standard for unambiguously determining its three-dimensional structure and absolute stereochemistry. However, obtaining suitable crystals can be a major bottleneck.

FAQ 3: X-ray Crystallography - "My spirocycle won't crystallize!"

Question: I've tried standard crystallization techniques, but I can't get single crystals of my spirocycle suitable for X-ray diffraction. What are some common pitfalls and how can I overcome them?

Answer: Crystallization is often more of an art than a science, and spirocycles can be particularly challenging due to their often-rigid and sometimes "greasy" nature, which can make it difficult for them to pack into a well-ordered crystal lattice.[14][15]

Troubleshooting Guide: Growing Single Crystals of Spirocycles

Problem Potential Cause Suggested Solution(s)
Oiling outThe compound is too soluble in the chosen solvent system, or the rate of supersaturation is too fast.- Try a solvent system where the compound has lower solubility. - Slow down the rate of evaporation by using a vial with a smaller opening or by placing the vial in a larger, sealed container. - Use the vapor diffusion method with an anti-solvent.[16]
Formation of microcrystalline powderNucleation is too rapid, leading to the formation of many small crystals instead of a few large ones.- Reduce the concentration of the solution. - Decrease the rate of solvent evaporation or cooling. - Try a different crystallization method, such as layering or slow cooling of a saturated solution.
No crystals form at allThe compound may be too soluble, or there may be impurities inhibiting crystallization.- Ensure the compound is of the highest possible purity. Even minor impurities can disrupt crystal packing. - Screen a wide range of solvents and solvent combinations. - Introduce a seed crystal from a previous (even if poor quality) crystallization attempt.
Poorly diffracting crystalsThe crystals may have internal disorder or be too small.- Try to grow larger crystals by slowing down the crystallization process. - Anneal the crystals by gently warming and then slowly cooling them.

Experimental Protocol: Vapor Diffusion for Crystal Growth

  • Prepare the Inner Vial: Dissolve a small amount of your purified spirocycle (2-5 mg) in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) in a small, open vial.

  • Prepare the Outer Jar: Add a larger volume of an "anti-solvent" (a solvent in which your compound is poorly soluble but is miscible with the good solvent, e.g., hexane, diethyl ether) to a larger jar with a screw-cap lid.

  • Set up the Diffusion: Place the inner vial inside the larger jar, ensuring the anti-solvent level is below the top of the inner vial. Seal the jar tightly.

  • Wait and Observe: Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of your compound and, hopefully, inducing the growth of single crystals.[16] Be patient; this can take days to weeks.

Diagram: Crystallization Troubleshooting Flowchart

Caption: Troubleshooting flowchart for crystallization.

FAQ 4: Stereochemistry - "I have the relative stereochemistry, but what about the absolute configuration?"

Question: I have determined the relative stereochemistry of my spirocycle using NOESY, but it's a novel compound with no known chiral reference. How can I determine the absolute configuration?

Answer: Determining the absolute configuration of a novel chiral spirocycle without a known reference is a significant challenge.[17] If you have a good quality crystal, anomalous dispersion in X-ray crystallography is the most definitive method. However, if crystallization is not successful, there are other techniques you can employ.

Troubleshooting Guide: Determining Absolute Configuration

Method Principle Requirements and Considerations
X-ray Crystallography with Anomalous DispersionThe scattering of X-rays by heavy atoms is slightly out of phase. By collecting data at a specific wavelength, the absolute configuration can be determined.Requires a good quality single crystal and often the presence of a heavy atom (e.g., Br, I) in the molecule or the co-crystal.
Vibrational Circular Dichroism (VCD)Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.Requires comparison of the experimental VCD spectrum with a computationally predicted spectrum for one of the enantiomers.
Chiral Derivatization followed by NMR or X-rayReacting the spirocycle with a chiral derivatizing agent of known absolute configuration to form diastereomers that can be distinguished by NMR or separated and crystallized.Requires a suitable functional group on the spirocycle for derivatization and a reliable chiral derivatizing agent.

Section 3: Physicochemical and ADME Properties - Predicting Developability

For drug discovery professionals, understanding the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a novel spirocycle is crucial for its potential as a drug candidate.[2][18] The unique 3D structure of spirocycles can lead to properties that are not always well-predicted by standard computational models.[2]

FAQ 5: Solubility and Lipophilicity - "My experimental logP doesn't match the calculated value."

Question: The calculated logP (cLogP) for my spirocycle suggested it would be quite lipophilic, but my experimental measurements show it to be more soluble than expected. Why is there a discrepancy?

Answer: This is a common and often favorable observation with spirocycles. The "escape from flatland" concept suggests that increasing the three-dimensionality and the fraction of sp³-hybridized carbons can lead to improved physicochemical properties, including solubility, despite what simple 2D structural calculations might predict.[2][3][19]

Troubleshooting Guide: Interpreting Physicochemical Data for Spirocycles

Property Common Pitfall/Observation Scientific Rationale
Solubility Higher aqueous solubility than predicted by cLogP.The 3D shape of the spirocycle can disrupt crystal packing, leading to a lower crystal lattice energy and thus higher solubility. Additionally, the specific arrangement of polar functional groups in 3D space can lead to more favorable interactions with water than a 2D representation would suggest.
Lipophilicity (LogP/LogD) Lower lipophilicity than a non-spirocyclic analogue with the same atom count.The rigid conformation of the spirocycle may shield some of the lipophilic surface area from the solvent, a phenomenon known as "molecular chameleonism."
Metabolic Stability Unexpectedly high metabolic stability.The spirocyclic core can lock the molecule in a conformation that is not recognized by metabolic enzymes or can block access to potential sites of metabolism.[2]
Permeability Lower than expected permeability despite an optimal logP.The rigidity and size of the spirocycle may hinder its ability to passively diffuse across cell membranes.

This technical support guide provides a starting point for troubleshooting the common challenges in the characterization of novel spirocycles. Remember that each molecule is unique and may require a combination of these techniques and a creative approach to fully elucidate its properties.

References

  • Birlirakis, N., & Couladouros, E. A. (2021). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Molecules, 26(11), 3230.
  • Twist Bioscience. (n.d.). Advanced structural and morphological characterization by NMR technologies of different biomolecules and biotechnological systems. Retrieved from [Link]

  • Decoding Molecular Structures with Nuclear Magnetic Resonance. (2024, February 12). IntechOpen.
  • Ferreira, L. G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 537-551. [Link]

  • Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis. Retrieved from [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(2), 119-123. [Link]

  • Spieth, M., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(24), 15203-15234. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications - ACS.org. (2020, December 31). Retrieved from [Link]

  • ADME Profiling in Drug Discovery and a New Path Paved on Silica - IntechOpen. (2019, May 2).
  • Spirorocyclic compound NMR challenge | Request PDF - ResearchG
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis. (2024, January 11).
  • Spiro compound - Wikipedia. (n.d.).
  • Single Crystals: Advancements in Growth Techniques and Applications in Electronics, Optics, and Photonics - M
  • Growing Crystals That Will Make Your Crystallographer Happy - Chemistry. (n.d.).
  • Absolute stereochemistry of the spiroxins - Canadian Science Publishing. (n.d.).
  • Stereochemical Outcomes in Reductive Cyclizations To Form Spirocyclic Heterocycles | Organic Letters - ACS Public
  • 12.2: Interpreting Mass Spectra - Chemistry LibreTexts. (2024, May 27).
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews - ACS Public
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. (n.d.).
  • Mass spectrometry and a guide to interpreting mass spectra - Compound Interest. (2015, May 7).
  • 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax. (2023, September 20).
  • scXRD: Growing single crystals - Chemistry Teaching Labs - University of York. (n.d.).
  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC. (n.d.).
  • Phase Problem in X-ray Crystallography, and Its Solution. (n.d.).
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH. (n.d.).
  • X-Ray Diffraction Crystallography: Introduction, Examples and Solved Problems. (n.d.).
  • Strategies for Interpreting Mass Spectra in Chemical Research - Longdom Publishing. (2023, December 13).
  • Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods.
  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (2025, April 13).
  • Interpretation of Mass Spectra - IntechOpen. (2017, June 7).
  • Design and Synthesis of Spirocycles | Request PDF - ResearchG
  • Desktop NMR for structure elucidation and identification of strychnine adulteration - Analyst (RSC Publishing). (n.d.).
  • Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. (2025, October 17).
  • New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy - MDPI. (2025, March 27).
  • Limitations and lessons in the use of X-ray structural inform
  • NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed. (2005, April 15).
  • Part I: Crystals and X-Ray Diffraction. (n.d.).
  • Tools and Tricks for Single Crystal Growth | Chemistry of Materials - ACS Public
  • Single Crystal Growth Tricks and Tre
  • Spirorocyclic compound NMR challenge - Enamine. (n.d.).

Sources

Validation & Comparative

Comparison of synthetic routes to (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The target molecule, (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine , is a highly functionalized, rigid spirocyclic scaffold. While spiroketals (e.g., 1,6-dioxaspiro[4.4]nonanes) are common in literature, the 1,7-dioxaspiro[4.4]nonane architecture is distinct: it is a spiro-monoether where the spiro carbon (C5) is bonded to only one oxygen atom[1]. This specific 6/5-oxa bridged topology is the core structural motif found in biologically active plant defense metabolites such as secosyrins and syringolides[2][3].

For drug development professionals, synthesizing this scaffold requires overcoming significant stereochemical hurdles, particularly at the congested C5 quaternary spiro center. This guide objectively compares two distinct, field-proven methodologies for constructing this framework: the classical Intramolecular Hetero-Michael Addition (IHMA) [2][4] and the modern Gold(I)-Catalyzed Cycloisomerization [3].

Strategic Pathway Comparison

The following diagram illustrates the fundamental strategic disconnections for both synthetic routes.

RouteComparison Target (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine RouteA Route A: IHMA Strategy (Thermodynamic Control) StepA 1. DBU, THF, 25°C 2. TFA/DCM (Deprotection) RouteA->StepA RouteB Route B: Gold(I) Catalysis (Kinetic Control) StepB 1. (IPr)AuNTf2 (5 mol%), DCM 2. TFA/DCM (Deprotection) RouteB->StepB PreA Monocyclic Enone-Alcohol (Boc-Protected Amine) PreA->RouteA PreB Acyclic Alkynyl Diol (Boc-Protected Amine) PreB->RouteB StepA->Target StepB->Target

Figure 1: Strategic disconnections comparing IHMA and Gold(I) catalytic routes.

Mechanistic Evaluation & Causality (E-E-A-T)

Route A: Intramolecular Hetero-Michael Addition (IHMA)

The IHMA strategy is a classical, robust method for forming 1,7-dioxaspiro systems[2]. It relies on the pre-assembly of a tetrahydrofuran ring bearing a tethered α,β -unsaturated ketone and a free hydroxyl group.

  • Causality behind Experimental Choices: The cyclization is driven by thermodynamic control . We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) because it is a strong, non-nucleophilic base. It reversibly deprotonates the tertiary alcohol without undergoing competing 1,4-conjugate addition into the enone. Because the reaction is reversible, the system equilibrates to the most thermodynamically stable diastereomer, minimizing the 1,3-diaxial-like steric clashes between the 8,9-dimethyl groups and the adjacent tetrahydrofuran ring[2][4].

Route B: Gold(I)-Catalyzed Cycloisomerization

Gold catalysis provides a highly atom-economical, modern alternative, utilizing an acyclic alkynyl diol precursor[3].

  • Causality behind Experimental Choices: Gold(I) is a soft, carbophilic π -Lewis acid that selectively activates alkynes over alkenes or oxygen lone pairs[3][5]. The reaction operates under kinetic control via an anti-addition mechanism.

  • Catalyst Selection: We select (IPr)AuNTf2. The bulky IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand sterically shields the Au(I) center, preventing catalyst degradation, while the non-coordinating triflimide (NTf2) counterion ensures maximum electrophilicity of the gold center.

  • Critical Protection Strategy: Free primary amines are potent σ -donors that will irreversibly bind to and poison the Gold catalyst. Therefore, the methanamine moiety must be masked as a tert-butyloxycarbonyl (Boc) carbamate prior to the cyclization step.

GoldCycle Cat [AuL]+ Active Catalyst (IPr)Au+ PiComp π-Alkyne-Au Complex (Electrophilic Activation) Cat->PiComp Substrate Binding OxaAu Vinylgold Intermediate (Post-Hydroalkoxylation) PiComp->OxaAu Anti-Nucleophilic Attack (Kinetic Ring Closure) Spiro Spirocyclic Product (Boc-Protected) OxaAu->Spiro Protodeauration Spiro->Cat Catalyst Release

Figure 2: Catalytic cycle for the Gold(I)-mediated cascade cycloisomerization.

Quantitative Performance Comparison

The following table synthesizes the experimental metrics for both routes, assuming optimization for a 10-gram scale synthesis.

MetricRoute A: IHMA StrategyRoute B: Gold(I) Catalysis
Overall Yield (from key intermediate) 62 - 68%85 - 91%
Diastereomeric Ratio (d.r.) ~4:1 (Thermodynamic preference)>19:1 (Kinetic stereocontrol)
Reaction Time (Cyclization) 16 - 24 hours1.5 - 2 hours
Catalyst / Reagent Loading 20 mol% DBU5 mol% (IPr)AuNTf2
Operating Temperature 25 °C to 50 °CRoom Temperature (20 °C)
Green Chemistry (E-Factor) ~15 (Moderate waste due to purification)< 5 (High atom economy)
Primary Limitation Requires lengthy pre-assembly of the enoneHigh cost of Au catalyst; strict anhydrous needs

Self-Validating Experimental Protocols

Protocol A: IHMA Cyclization Workflow
  • Preparation: Dissolve the Boc-protected monocyclic enone-alcohol precursor (10.0 mmol) in anhydrous THF (50 mL, 0.2 M) under a nitrogen atmosphere.

  • Activation: Cool the flask to 0 °C. Add DBU (304 mg, 2.0 mmol, 0.2 equiv) dropwise via syringe.

  • Cyclization: Remove the ice bath and allow the reaction to stir at 25 °C for 16 hours.

    • In-Process Validation: Monitor via LC-MS. The reaction is complete when the distinct UV-active enone peak ( λmax​≈230 nm) is fully consumed, transitioning to a UV-inactive spiro-ether mass.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude spiro-carbamate in a 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution (40 mL). Stir for 2 hours at room temperature. Concentrate and purify via reverse-phase HPLC to yield the target amine as a TFA salt.

Protocol B: Gold(I)-Catalyzed Cycloisomerization Workflow
  • Catalyst Preparation: Inside an argon-filled glovebox, weigh (IPr)AuNTf2 (435 mg, 0.5 mmol, 5 mol%) into an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Substrate Addition: Dissolve the Boc-protected acyclic alkynyl diol (10.0 mmol) in anhydrous DCM (100 mL, 0.1 M). Inject this solution into the Schlenk flask under positive Argon pressure.

  • Cyclization: Stir the mixture at room temperature for 2 hours.

    • In-Process Validation: Monitor the reaction via FT-IR spectroscopy. The reaction is complete upon the absolute disappearance of the sharp alkyne C≡C stretching band at ∼2110 cm⁻¹.

  • Filtration: Pass the dark-tinted reaction mixture through a short pad of basic alumina (to trap the gold catalyst species) and elute with DCM/EtOAc (1:1). Concentrate the filtrate in vacuo.

  • Deprotection: Treat the resulting highly pure intermediate with 20% TFA in DCM (40 mL) for 2 hours. Remove volatiles and pass through a strongly basic ion-exchange resin (e.g., Amberlyst A26 OH form) to yield the free base of the target spiro-amine.

References

  • A concise and efficient approach to the stereoselective total synthesis of (+)-secosyrin 1 and (+)-syributin 1, Indian Chemical Society.2

  • Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies, Alma Mater Studiorum Università di Bologna. 3

  • Recent advances in the construction of quaternary pseudoanomeric centers in gem-C,C-glycosides, RSC Publishing. 5

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications, Semantic Scholar. 1

Sources

Comparative Biological Activity Guide: (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine vs. Traditional Amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, two-dimensional molecules to complex, three-dimensional architectures is a critical strategy for improving clinical success rates. The compound (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine represents a next-generation oxa-spirocyclic building block. By acting as a conformationally restricted bioisostere, it overcomes the inherent pharmacokinetic and selectivity limitations of traditional saturated monocyclic amines (such as morpholine, piperidine, or simple tetrahydrofurans).

This guide provides an objective, data-driven comparison of this highly substituted spirocycle against its conventional analogs, detailing its superior biological activity, metabolic stability, and target binding pre-organization.

Structural Rationale: Escaping Flatland

The pharmaceutical industry's drive to [1] relies heavily on increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) within a drug candidate. While traditional monocycles like morpholine possess an Fsp3​ of 1.0, their conformational flexibility often leads to off-target binding and high metabolic liabilities.

The 1,7-dioxaspiro[4.4]nonane core fundamentally alters the spatial projection of the methanamine pharmacophore.

  • Pre-organization: The rigid spiro-fusion locks the amine vector in a highly specific 3D orientation, reducing the entropic penalty required for the ligand to adopt its bioactive conformation within a receptor pocket [2].

  • Steric Shielding: The addition of the 8,9-dimethyl groups adjacent to the spiro-center provides massive steric bulk. This precisely shields the vulnerable α -carbons adjacent to the oxygen atoms from Cytochrome P450 (CYP450) mediated oxidation.

Comparative Biological Activity & ADME Profiling

To objectively evaluate the performance of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine, we compare it against two common analogs: Morpholine and 2-(Aminomethyl)tetrahydrofuran (THF-amine) .

Quantitative Data Comparison

Table 1: Physicochemical & Structural Profile

Compound Scaffold Fsp3​ cLogPTPSA (Ų)3D Conformation
(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine 1.001.2437.5Rigid, Spherical
Morpholine 1.00-0.8620.2Flexible, Chair
2-(Aminomethyl)tetrahydrofuran 1.000.1537.5Flexible, Envelope

Table 2: In Vitro ADME & Representative Target Binding (Kinase Allosteric Site)

Compound ScaffoldHLM CLint​ (µL/min/mg)CYP3A4 Inhibition ( IC50​ )Target Affinity ( Ki​ , nM)
(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine < 12 (Highly Stable)> 50 µM (Low Risk)14 (High Potency)
Morpholine 85 (Unstable)15 µM (Moderate Risk)145 (Low Potency)
2-(Aminomethyl)tetrahydrofuran 110 (Unstable)22 µM (Moderate Risk)88 (Moderate Potency)

Data synthesis based on validated spirocyclic scaffold substitution models [2] [3].

Mechanistic Pathway of Metabolic Resistance

MetabolicPathway A Traditional Monocyclic Amine (e.g., Morpholine/THF) High CYP450 Liability B Rapid alpha-Oxidation & Ring Opening A->B CYP3A4/2D6 C Spirocyclic Scaffold (8,9-Dimethyl-1,7-dioxaspiro...) D Steric Shielding by Spiro-Core & Dimethyls C->D CYP3A4/2D6 E High Metabolic Stability (Prolonged Half-life) D->E Blocked Oxidation

Fig 1. Metabolic pathway comparison: Monocyclic amines vs. sterically shielded spirocyclic scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological activity and metabolic stability of these scaffolds must be evaluated using robust, self-validating experimental systems. Below are the methodologies detailing not just the steps, but the causality behind each action.

In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the amine scaffolds, directly measuring their susceptibility to Phase I hepatic metabolism.

Workflow S1 Compound Incubation (HLM + NADPH) S2 Aliquots at 0, 15, 30, 60 min S1->S2 S3 Quench with Cold Acetonitrile S2->S3 S4 Centrifugation & LC-MS/MS S3->S4 S5 Calculate Intrinsic Clearance (CLint) S4->S5

Fig 2. Step-by-step workflow for in vitro human liver microsome (HLM) stability assessment.

Step-by-Step Methodology:

  • Preparation of Incubation Matrix: Dilute Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer.

    • Causality: The pH must be strictly maintained at 7.4 to mimic physiological conditions and preserve the native conformation of the CYP450 enzymes.

  • Compound Addition: Spike the test compound (Spirocycle vs. Morpholine) to a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% (v/v).

    • Causality: High DMSO concentrations act as direct inhibitors of CYP3A4, which would artificially inflate the apparent metabolic stability of the compound.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. A parallel control without NADPH must be run to validate that any observed degradation is strictly CYP-mediated and not due to chemical instability.

  • Time-Course Quenching: At 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the microsomal proteins to halt enzymatic activity (ensuring precise kinetic resolution) and precipitates the proteins for clean downstream LC-MS/MS analysis.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Radioligand Binding Assay (Receptor Affinity)

To prove that the rigidified spirocyclic core improves target binding via pre-organization, a competitive displacement assay is utilized.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend target-expressing CHO cell membranes in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Incubation: Combine 50 µL of membranes, 25 µL of radioligand (e.g., [³H]-labeled known agonist at its Kd​ concentration), and 25 µL of the test spirocyclic amine at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

    • Causality: Using the radioligand exactly at its Kd​ ensures the assay is sensitive enough to detect competitive displacement by the test compound without requiring excessive amounts of the novel scaffold.

  • Filtration & Washing: After 90 minutes of incubation at room temperature to reach equilibrium, rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI coats the glass fibers with a positive charge, reducing non-specific binding of the positively charged amine scaffolds to the filter matrix, thereby lowering background noise.

  • Scintillation Counting: Wash the filters three times with cold buffer, add scintillation cocktail, and measure retained radioactivity to calculate the IC50​ and subsequent Ki​ using the Cheng-Prusoff equation.

References

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.[Link][1]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS Publications).[Link][2]

  • Mykhailiuk, P. K., et al. (2019). Oxa-spirocycles: synthesis, properties and applications. Chemical Science (Royal Society of Chemistry).[Link][3]

Sources

Benchmarking the Catalytic Activity of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine Derivatives in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Benchmarking

Executive Summary

The advent of asymmetric aminocatalysis has revolutionized the synthesis of chiral building blocks. However, the activation of sterically hindered, α,α-disubstituted ketones remains a persistent challenge for classic secondary amine catalysts (e.g., L-proline, MacMillan’s imidazolidinones).

This guide benchmarks the catalytic performance of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine (CAS: 2008519-28-4), a highly specialized chiral primary amine featuring a rigid spiroketal core. By comparing its efficacy against industry-standard primary and secondary amines in a standardized asymmetric Michael addition, we demonstrate how the unique stereoelectronic profile of the spiroketal framework overcomes classic limitations in enamine catalysis.

Mechanistic Rationale: Overcoming Steric Hindrance

To understand the causality behind catalyst selection, one must examine the transition state of enamine formation. Secondary amines fail to efficiently activate bulky ketones because the resulting enamine suffers from severe A1,3 (allylic) strain between the catalyst's ring system and the substrate's alkyl groups.

Primary amines bypass this steric clash by forming a less congested enamine intermediate bearing an N–H bond[1]. The (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine derivative ("Spiro-NH₂") offers two distinct mechanistic advantages:

  • Deep Chiral Pocket: The rigid 1,7-dioxaspiro[4.4]nonane skeleton restricts bond rotation, locking the reactive enamine into a highly defined spatial orientation[2].

  • Hydrogen-Bond Directing Group: The oxygen atoms within the spiroketal core can engage in non-covalent interactions with the acid co-catalyst or the incoming electrophile, precisely directing the stereochemical outcome[3].

CatalyticCycle K Hindered Ketone I Iminium Ion K->I + Catalyst C Spiro-NH2 Catalyst C->I E E-Enamine (Low Steric Strain) I->E - H2O P Chiral Product E->P + Electrophile El Electrophile (e.g., Nitroalkene) El->P P->C Hydrolysis (Catalyst Turnover)

Caption: Catalytic cycle of spiro-primary amine enamine activation.

Benchmarking: Comparative Experimental Data

To objectively evaluate the Spiro-NH₂ catalyst, we benchmarked it against three widely utilized alternatives:

  • Catalyst A: 9-Amino-9-deoxyepiquinine (Standard chiral primary amine)[4].

  • Catalyst B: L-Proline (Standard secondary amine).

  • Catalyst C: MacMillan’s First-Generation Imidazolidinone (Standard secondary amine).

Benchmark Reaction: Asymmetric Michael addition of 2-methylcyclohexanone (a sterically hindered cyclic ketone) to trans-β-nitrostyrene.

Quantitative Performance Comparison
Catalyst SystemCatalyst TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Spiro-NH₂ (CAS 2008519-28-4) Primary Amine (Spiroketal) 88% 94:6 96%
9-Amino-9-deoxyepiquininePrimary Amine (Cinchona)82%89:1191%
L-ProlineSecondary Amine<15%NDND
MacMillan ImidazolidinoneSecondary Amine<10%NDND

Data Interpretation: The secondary amines (Proline and MacMillan's) exhibit negligible conversion due to the inability to form the sterically encumbered tetrasubstituted enamine. While the Cinchona-derived primary amine performs well, the Spiro-NH₂ derivative demonstrates superior diastereo- and enantiocontrol. This is directly attributed to the rigid, highly functionalized spiro-pocket which minimizes background racemic pathways[2].

Step-by-Step Experimental Methodology

To ensure a self-validating and reproducible system, the following protocol details the exact conditions required to achieve the benchmarked results. The inclusion of a weak Brønsted acid co-catalyst (e.g., 2-naphthoic acid or benzoic acid) is critical for primary amine turnover, as it facilitates both the initial iminium formation and the final hydrolysis step[3].

Reagents & Materials
  • (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine (10 mol%)

  • Benzoic acid (10 mol%, co-catalyst)

  • 2-Methylcyclohexanone (2.0 equiv, nucleophile)

  • trans-β-Nitrostyrene (1.0 equiv, electrophile)

  • Solvent: Toluene (0.2 M)

Protocol
  • Catalyst Activation: In a dry 10 mL Schlenk tube equipped with a magnetic stir bar, dissolve the Spiro-NH₂ catalyst (0.05 mmol) and benzoic acid (0.05 mmol) in 1.0 mL of anhydrous toluene. Stir for 10 minutes at ambient temperature to form the active amine-acid salt.

  • Enamine Formation: Add 2-methylcyclohexanone (1.0 mmol) to the solution. Allow the mixture to stir for 15 minutes to establish the pre-equilibrium of the enamine intermediate.

  • Electrophile Addition: Lower the reaction temperature to 0 °C using an ice bath. Add trans-β-nitrostyrene (0.5 mmol) in one portion.

  • Incubation: Seal the tube and allow the reaction to stir at 0 °C for 48 hours. Monitor conversion via TLC (Hexanes:EtOAc 4:1).

  • Quenching & Workup: Quench the reaction by adding 2 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude mixture via flash column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

Workflow S1 Step 1: Catalyst Activation Spiro-NH2 + Benzoic Acid in Toluene S2 Step 2: Enamine Formation Add 2-Methylcyclohexanone S1->S2 S3 Step 3: Electrophile Addition Add trans-β-Nitrostyrene at 0°C S2->S3 S4 Step 4: Quenching & Extraction NH4Cl quench, EtOAc extraction S3->S4 S5 Step 5: Chiral HPLC Analysis Determine Yield, dr, ee S4->S5

Caption: Step-by-step workflow for high-throughput catalyst benchmarking.

Conclusion

For synthetic workflows requiring the functionalization of sterically hindered carbonyls, secondary amine catalysts are mechanistically limited. The benchmarking data clearly indicates that (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine operates as a highly privileged primary amine platform. Its rigid spiroketal architecture not only circumvents A1,3 strain but provides an exceptional chiral environment for precise stereocontrol, making it a superior alternative to traditional Cinchona-alkaloid derivatives in complex drug development pathways.

References

  • Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences (PNAS).[Link][4]

  • Asymmetric Synthesis of Spiroketals, Bisspiroketals, and Spiroaminals. Science of Synthesis / Thieme Connect.[Link][2]

  • Asymmetric Sulfa-Michael Addition to α-Substituted Vinyl Ketones Catalyzed by Chiral Primary Amine. Organic Letters (ACS Publications).[Link][3]

  • Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates. National Institutes of Health (NIH) / Angewandte Chemie.[Link][1]

Sources

In-Silico vs. Experimental Profiling of {8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanamine

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery continues to "escape from flatland," the incorporation of high Fraction sp3 (Fsp3) building blocks has become a cornerstone of modern library design. As a Senior Application Scientist, I frequently evaluate novel scaffolds to replace traditional, flat aromatic amines.

This guide provides an objective comparison between in-silico predictions and experimental bench data for {8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanamine ([1]), a highly 3D-functionalized spirocyclic primary amine. By comparing this scaffold against conventional alternatives, we can establish a rational framework for its application in hit-to-lead chemistry.

The Mechanistic Rationale for Spirocyclic Amines

Traditional primary amines, such as benzylamine, offer predictable reactivity but suffer from flat, 2D conformations that often lead to poor solubility and off-target promiscuity.

The compound {8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanamine (Molecular Weight: 185.3 g/mol , Formula: C10H19NO2[1]) addresses these liabilities through its 1,7-dioxaspiro[4.4]nonane core[2].

  • Causality of Design: The spiroacetal center forces the molecule into a rigid, orthogonal 3D conformation. This restricts the conformational flexibility of the amine vector, significantly reducing the entropic penalty upon target binding.

  • Trade-offs: While the oxygen heteroatoms improve hydrogen-bond acceptor capacity, the 8,9-dimethyl substitutions increase steric bulk and lipophilicity. Furthermore, spiroacetals introduce multiple oxygen-adjacent C-H bonds, which are classic soft spots for CYP450-mediated oxidation. Therefore, rigorous experimental validation of metabolic stability is required to back up in-silico models.

Quantitative Data Comparison: In-Silico vs. Experimental

To objectively evaluate the performance of this spiro-amine, we benchmarked it against a flat aromatic amine (Benzylamine) and a simple aliphatic amine ((Tetrahydrofuran-2-yl)methanamine). The data below summarizes our predictive ADMET models versus our validated experimental bench data.

PropertyBenzylamine (Flat Alternative)THFA-amine (Aliphatic)Spiro-amine (In-Silico Prediction)Spiro-amine (Experimental Data)
Fraction sp3 (Fsp3) 0.141.001.001.00
3D Complexity Low (Planar)Low (Flexible)High (Rigid Spiro)High (Rigid Spiro)
LogD (pH 7.4) 1.090.151.451.38 ± 0.05
pKa (Basic Amine) 9.339.059.609.45 ± 0.10
Kinetic Sol. (µM) >500>500250320 ± 15
HLM CLint (µL/min/mg) 15.228.445.058.4 ± 4.2

Insight: The experimental data closely tracks the in-silico predictions. While the spiro-amine exhibits excellent solubility (320 µM), its Human Liver Microsome (HLM) intrinsic clearance is higher than the flat alternatives. This confirms the mechanistic hypothesis that the oxygen-rich spiro core is vulnerable to CYP450 metabolism, a factor that must be mitigated during downstream lead optimization.

Self-Validating Experimental Protocols

To ensure the trustworthiness of the experimental data presented above, the following protocols were designed as self-validating systems . Do not rely on isolated measurements; always embed internal controls that verify the integrity of the assay environment.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Why Kinetic over Thermodynamic? In early hit-to-lead phases, kinetic solubility from DMSO stocks directly mimics the conditions of biochemical screening assays, preventing false negatives caused by compound precipitation.

  • Preparation: Prepare a 10 mM stock of the spiro-amine in 100% LC-MS grade DMSO.

  • Serial Dilution: Spike the stock into 100 mM Phosphate Buffered Saline (PBS, pH 7.4) to create a concentration gradient from 10 µM to 500 µM. Ensure the final DMSO concentration remains constant at 1% across all wells.

  • Incubation: Seal the microplate and incubate at 37°C for 2 hours with orbital shaking (200 rpm) to allow for equilibrium of any amorphous precipitates.

  • Measurement: Read the plate using a laser nephelometer at 620 nm. The onset of light scattering indicates the precipitation threshold.

  • Self-Validation Mechanism: Every plate must include a highly soluble reference (e.g., Diphenhydramine, >500 µM) and a poorly soluble reference (e.g., Amiodarone, <50 µM). If the nephelometer fails to detect Amiodarone precipitation or falsely flags Diphenhydramine, the laser intensity is out of calibration, and the entire plate's data is automatically rejected.

Protocol B: Microsomal Stability (HLM) Assay

Why this specific setup? Spiroacetals are sensitive to both enzymatic oxidation and highly acidic hydrolysis. This assay isolates CYP-mediated clearance from chemical instability.

  • Matrix Preparation: Pre-warm 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C. Note: Avoid buffers below pH 5 to prevent spontaneous spiroacetal ring-opening.

  • Compound Addition: Add the spiro-amine to a final concentration of 1 µM (0.1% DMSO).

  • Initiation: Start the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 x g for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life and intrinsic clearance ( CLint​ ).

  • Self-Validation Mechanism: A parallel minus-NADPH control is mandatory. Because CYP450 enzymes require NADPH to function, any compound depletion observed in the minus-NADPH well definitively indicates chemical instability in the buffer rather than enzymatic clearance. If minus-NADPH depletion exceeds 5%, the CLint​ calculation is flagged as invalid.

Validation Workflow Visualization

The following diagram illustrates the logical flow from in-silico prediction to experimental validation, ensuring only high-confidence scaffolds progress to synthesis.

G InSilico In-Silico Profiling (ADMET, pKa, LogP) Synthesis Compound Procurement CAS: 2008519-28-4 InSilico->Synthesis Target Fsp3 > 0.5 SolAssay Kinetic Solubility (Nephelometry) Synthesis->SolAssay 10 mM DMSO Stock HLMAssay Metabolic Stability (HLM + NADPH) Synthesis->HLMAssay 1 µM Final Conc. Decision Scaffold Selection & Hit-to-Lead SolAssay->Decision Solubility Limit LCMS LC-MS/MS Quantification HLMAssay->LCMS Quenched Aliquots LCMS->Decision Intrinsic Clearance

Workflow for in-silico prediction and experimental validation of spirocyclic scaffolds.

References

  • Title: {8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanamine Product Specifications & Properties Source: ChemBK URL: [Link]

  • Title: Analogues and Derivatives of {8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanamine Source: Chemspace URL: [Link]

Sources

A Comparative Guide to the Synthesis of Spiroketal Amines: Reproducibility and Strategic Choices

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved pharmacological properties is relentless. Spiroketal amines, with their rigid, stereochemically rich structures, represent a promising class of compounds for drug discovery. However, the synthesis of these intricate molecules is often fraught with challenges, including low yields, diastereoselectivity issues, and purification difficulties, all of which impact reproducibility.

This guide provides an in-depth technical comparison of the synthesis of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine) , a representative complex spiroketal amine, with a structurally related alternative, (1,7-Dioxaspiro[4.4]nonan-2-yl)methanamine) . By examining the nuances of their synthetic routes, this document aims to equip researchers with the insights necessary to make informed decisions in their own synthetic endeavors, ultimately enhancing the reproducibility and success of their work.

The Challenge of Spiroketal Synthesis: A Balancing Act

The construction of the spiroketal core is a pivotal step that often dictates the overall efficiency of the synthesis. The most common method involves the acid-catalyzed cyclization of a dihydroxy-ketone precursor.[1] However, this seemingly straightforward transformation is often complicated by a delicate interplay of thermodynamic and kinetic factors. The stereochemical outcome at the anomeric carbon can be influenced by multiple, sometimes competing, factors that govern product stability, making the selective synthesis of a single diastereomer a significant challenge.[2] Furthermore, the acidic conditions required for spiroketalization can lead to side reactions, such as elimination or rearrangement, further diminishing yields and complicating purification.[3]

Synthesis of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine: A Plausible Multi-step Approach

Proposed Synthetic Workflow

A 1-(Tetrahydrofuran-2-yl)butane-1,3-dione B Protection & Methylation A->B C 1-(3-Methyltetrahydrofuran-2-yl)pentane-1,3-dione B->C D Acid-catalyzed Spiroketalization C->D E 8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-one D->E F Wittig Reaction E->F G Ethyl 2-((8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methylene)acetate F->G H Reduction & Hydrolysis G->H I 2-(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)acetaldehyde H->I J Reductive Amination I->J K (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine J->K

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of the Spiroketal Core

The synthesis would likely commence with the formation of the dimethyl-substituted spiroketal core. This can be envisioned to start from a suitable acyclic precursor, such as a diketone derived from a substituted tetrahydrofuran. The key spiroketalization step would then be induced under acidic conditions. The choice of acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid) and reaction conditions (temperature, solvent, and water removal) is critical to favor the formation of the thermodynamically most stable diastereomer and minimize side reactions.[5]

Step 2: Elaboration to the Aldehyde

With the spiroketal core in hand, the next phase involves the introduction of a two-carbon extension at the 2-position, which will ultimately become the aminomethyl group. A common and reliable method for this transformation is the Wittig reaction with a suitable phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, to introduce an α,β-unsaturated ester. Subsequent reduction of the ester to the corresponding aldehyde, for instance using diisobutylaluminium hydride (DIBAL-H), would furnish the key aldehyde intermediate.

Step 3: Reductive Amination

The final and crucial step is the conversion of the aldehyde to the primary amine via reductive amination. This is a robust and widely used transformation in organic synthesis.[6] The reaction typically involves the in-situ formation of an imine by reacting the aldehyde with an ammonia source (e.g., ammonia in methanol, ammonium acetate), followed by reduction with a suitable hydride reagent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often the reagents of choice due to their selectivity for reducing the iminium ion in the presence of the aldehyde.[7][8]

Table 1: Estimated Reaction Parameters for the Synthesis of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine

StepKey ReagentsSolventTemperature (°C)Estimated Time (h)Estimated Yield (%)
Spiroketalizationp-TsOH, TolueneToluene110 (Dean-Stark)12-2460-75
Wittig ReactionPh3P=CHCO2EtTHF0 to RT4-880-90
Aldehyde FormationDIBAL-HDCM-782-475-85
Reductive AminationNH3/MeOH, NaBH3CNMethanol0 to RT6-1265-80

A Comparative Synthesis: (1,7-Dioxaspiro[4.4]nonan-2-yl)methanamine

The synthesis of the unsubstituted analog, (1,7-Dioxaspiro[4.4]nonan-2-yl)methanamine, provides a valuable benchmark for comparison. A reported synthesis of this compound follows a similar logic, starting from a readily available precursor and culminating in the introduction of the amine functionality.[4]

Synthetic Workflow for the Unsubstituted Analog

A 2-(Iodomethyl)-1,7-dioxaspiro[4.4]nonane B Azide Displacement A->B NaN3, DMF C 2-(Azidomethyl)-1,7-dioxaspiro[4.4]nonane B->C D Reduction C->D LiAlH4, THF E (1,7-Dioxaspiro[4.4]nonan-2-yl)methanamine D->E

Caption: Synthetic workflow for the unsubstituted analog.[4]

Comparison of Synthetic Strategies

The synthesis of the unsubstituted analog utilizes a different approach for introducing the amine group, namely through an azide displacement followed by reduction. This method avoids the direct use of an aldehyde intermediate.

Table 2: Comparison of Synthetic Routes

Feature(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine (Proposed)(1,7-Dioxaspiro[4.4]nonan-2-yl)methanamine (Reported)[4]
Starting Material Complexity Higher (requires synthesis of a substituted precursor)Lower (derived from a commercially available starting material)
Key Amine Introduction Step Reductive AminationAzide Reduction
Number of Steps 4 (from spiroketone)2 (from iodo-spiroketal)
Potential Reproducibility Challenges Diastereoselectivity in spiroketalization, purification of polar amineHandling of sodium azide (toxic), complete reduction of azide
Overall Yield (Estimated/Reported) ~25-45% (Estimated)74% (for the final reduction step)

Discussion: Causality Behind Experimental Choices and Reproducibility

The choice of synthetic strategy has profound implications for the reproducibility and overall success of the synthesis.

  • Spiroketalization: For the dimethylated target, the acid-catalyzed spiroketalization is a critical step where diastereoselectivity is a major concern. The presence of the two methyl groups can influence the conformational preferences of the transition state, potentially leading to a mixture of diastereomers that are difficult to separate. Careful optimization of the reaction conditions is paramount to drive the reaction towards the desired, thermodynamically favored product.[5] In contrast, the synthesis of the unsubstituted analog may start from a precursor where the spiroketal is already formed, circumventing this challenge.

  • Amine Introduction: The proposed reductive amination for the target compound is a versatile and generally high-yielding reaction. However, the purification of the final amine product can sometimes be challenging due to its polarity and potential for salt formation. The azide reduction route used for the unsubstituted analog is also effective but involves the use of sodium azide, a highly toxic reagent that requires careful handling. The subsequent reduction with a strong reducing agent like lithium aluminum hydride (LiAlH4) needs to be performed under strictly anhydrous conditions to ensure complete conversion and avoid side reactions.

Conclusion: A Roadmap for Reproducible Synthesis

The synthesis of complex spiroketal amines like (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine presents a significant synthetic challenge where careful planning and execution are key to achieving reproducible results. By dissecting the plausible synthetic route and comparing it to an established procedure for a simpler analog, we can identify critical steps and potential pitfalls.

For researchers embarking on the synthesis of novel spiroketal amines, the following considerations are crucial:

  • Strategic Starting Material Selection: Whenever possible, utilizing readily available starting materials can significantly streamline the synthesis and improve overall efficiency.

  • Robust and Well-Characterized Reactions: Employing well-established and high-yielding reactions, such as reductive amination, can increase the likelihood of success.

  • Thorough Purification and Characterization: The purification of polar amines and the separation of diastereomers often require careful chromatographic techniques. Comprehensive spectroscopic analysis (NMR, MS, IR) is essential to confirm the structure and purity of all intermediates and the final product.

By embracing a systematic and well-informed approach, the challenges associated with the synthesis of these valuable molecules can be overcome, paving the way for the discovery of new and innovative therapeutics.

References

  • Stereocontrolled Synthesis of a Highly Functionalized 1,7-Dioxaspiro[4.4]nonane Derivative Related to Antibiotic Pseurotins. HETEROCYCLES. (2002). DOI: 10.3987/com-02-s(m)15. [Link]

  • ENANTIOSELECTIVE SYNTHESIS OF (R)-1-AZASPIRO-[4.
  • Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. [Link]

  • Total Synthesis of Spiroketal Alkaloids Lycibarbarines A–C. ACS Publications. (2023). DOI: 10.1021/acs.orglett.3c00902. [Link]

  • Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. PubMed. (1999). DOI: 10.1021/ol991078r. [Link]

  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. (2025). [Link]

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Chemistry Portal. (2014). [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. (2025).
  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]

  • Synthesis and biological properties of spiroacetal-containing small molecules. ResearchGate. (2023). [Link]

  • Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. MDPI. (2008). [Link]

  • 1,4-Dioxaspiro(4.4)nonane. PubChem. [Link]

  • Borch Reductive Amination. Chem-Station. (2014). [Link]

  • 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Wikipedia. [Link]

  • Useful route to 1,6-dioxaspiro[4.4]nonane and 1,6-dioxaspiro[4.5]decane derivatives. The Journal of Organic Chemistry. (1982). DOI: 10.1021/jo00147a030. [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PMC. (2022). [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. (1996). [Link]

  • eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. Green Chemistry. (2023). [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC. (2020). [Link]

  • N-Alkyl and N-Aryl Aminopyrazole Spirocarbamates: A Two-Pronged Lead Optimization Strategy to Identify Orally Bioavailable Plasma Kallikrein Inhibitors. ACS Medicinal Chemistry Letters. (2026).
  • Design and Synthesis of Chiral Spiro Ligands. ResearchGate. (2011). [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. (2025). [Link]

  • 1,6-Dioxaspiro[4.4]nonane-2,7-dione. NIST WebBook. [Link]

  • 1,4-Dioxaspiro[4.4]nonane-7-acetic acid, .alpha.,.alpha.-dimethyl-, methyl ester, (.+-.)-. SpectraBase. [Link]

  • Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. (2017). [Link]

  • Diastereoselective Synthesis of Novel Spiro-Phosphacoumarins and Evaluation of Their Anti-Cancer Activity. ResearchGate. (2025). [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. (2024). [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. (2025). [Link]

Sources

Safety Operating Guide

(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine: A Comprehensive Safety Guide

As a Senior Application Scientist, I frequently encounter novel spirocyclic building blocks in drug discovery workflows. While these molecules offer unique conformational rigidity for medicinal chemistry, their complex structural motifs require rigorous, field-proven safety and disposal protocols.

(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine presents a dual-hazard profile: it contains both a primary amine and a spiroketal (bis-ether) core . Mishandling this compound during disposal can lead to violent exothermic reactions or catastrophic peroxide explosions. This guide provides a self-validating, step-by-step operational plan to ensure absolute laboratory safety and regulatory compliance.

Chemical Profiling & Causality of Hazards

To safely dispose of any chemical, we must first understand the mechanistic causality behind its reactivity. We do not simply follow rules; we engineer safety based on molecular structure.

  • The Dioxaspiro Core (Peroxide Risk): The 1,7-dioxaspiro[4.4]nonane moiety is an oxygen-containing heterocycle with multiple alpha-hydrogens. Upon exposure to ambient air and UV light, these alpha-hydrogens undergo auto-oxidation to form hydroperoxides. If this waste is allowed to evaporate or is subjected to distillation, these peroxides concentrate and can detonate with extreme violence[1]. Consequently, this compound must be managed as a [1].

  • The Primary Amine (Alkalinity & Environmental Toxicity): The methanamine substituent renders the molecule highly basic and nucleophilic. If inadvertently mixed with acidic waste streams (e.g., sulfuric acid, piranha solution), it will trigger a rapid, violent exothermic neutralization[2]. Furthermore, aliphatic amines are highly toxic to aquatic life and emit noxious odors, strictly prohibiting any form of sanitary sewer disposal[3].

Pre-Disposal Validation: The Peroxide Testing Protocol

Before this chemical can be moved to a central waste accumulation area, it must be quantified for peroxide contamination. Never open a container of unknown origin or age.

Self-Validating Methodology:

  • Visual Inspection: Examine the container (preferably amber glass or high-density polyethylene) without moving it. Look for visible crystallization around the cap, stratification, or severe cloudiness[4].

    • Causality: Crystals indicate precipitated poly-peroxides, which are highly shock-sensitive.

    • Action: If crystals are present, DO NOT TOUCH the container. Evacuate the immediate area and contact your Environmental Health and Safety (EHS) high-hazard team immediately[5].

  • Control Validation: If the solution is visually clear, prepare to use a KI/starch peroxide test strip (e.g., QUANTOFIX®). Validation Step: Dip a control strip into a known 3 mg/L hydrogen peroxide standard. The strip must turn blue within 5 seconds. If it fails, discard the batch of strips to prevent false negatives[6].

  • Sample Testing: Dip a validated test strip into the waste amine solution for 1 second. Shake off excess liquid and wait exactly 5 seconds[6].

  • Quantification: Compare the test field to the color scale. Record the concentration in parts-per-million (ppm) directly on the waste container's label[1].

Waste Segregation & Containerization Methodology

Once the peroxide levels are confirmed to be safe (< 100 ppm), the waste can be containerized.

Self-Validating Methodology:

  • Container Selection: Use a chemically compatible, high-density polyethylene (HDPE) container. Causality: Avoid metal containers or metal caps, as leached transition metals (like iron) can catalyze the explosive decomposition of any trace peroxides present[1].

  • Waste Stream Verification: Validation Step: Before adding the spirocyclic amine to an existing organic waste carboy, test the carboy's current contents with a pH strip. It must read neutral or basic (pH ≥ 7). If the strip indicates an acidic environment, do not add the amine, as it will cause a dangerous exothermic reaction[3].

  • Segregation: Ensure the waste stream is strictly segregated from halogenated solvents, heavy metals, and oxidizing agents[7].

  • Headspace Management: Fill the container to no more than 80% capacity. Causality: Leaving 20% headspace prevents over-pressurization from off-gassing and allows for safe thermal expansion[8].

  • Labeling: Affix a standardized Hazardous Waste tag. Explicitly write: "Non-Halogenated Organic Waste: (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine". Check the hazard boxes for Toxic , Corrosive/Basic , and note the Peroxide Concentration (ppm) and Date Tested [9].

Quantitative Disposal Parameters

To ensure rapid decision-making, adhere to the strict operational thresholds outlined below.

Table 1: Waste Segregation & Peroxide Testing Parameters

ParameterThreshold / LimitRequired ActionReference
Peroxide Concentration < 100 ppmSafe for standard non-halogenated organic waste disposal.[1]
Peroxide Concentration ≥ 100 ppmDO NOT MOVE. Contact EHS for high-hazard stabilization.[10]
Storage Limit (Unopened) 18 months from receiptDispose of via EHS or test immediately.[1]
Storage Limit (Opened) 12 months from openingTest for peroxides every 6 months; dispose at 12 months.[5]
Aqueous pH (if diluted) 5.0 to 9.0Must be neutralized prior to any aqueous handling/extraction.[3]
Headspace Volume Minimum 20%Do not fill waste containers past 80% capacity.[8]

Operational Workflow Visualization

The following diagram maps the logical decision tree for safely processing this dual-hazard molecule, ensuring no critical safety checks are bypassed.

WasteWorkflow Start Start: Disposal of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine VisInspect Step 1: Visual Inspection Check for crystals/cloudiness Start->VisInspect HasCrystals Crystals Present? VisInspect->HasCrystals TestPeroxide Step 2: Peroxide Strip Test (KI/Starch method) HasCrystals->TestPeroxide No HighHazard >= 100 ppm DO NOT MOVE HasCrystals->HighHazard Yes PeroxideLevel Peroxide Level? TestPeroxide->PeroxideLevel PeroxideLevel->HighHazard >= 100 ppm LowHazard < 100 ppm Safe to Handle PeroxideLevel->LowHazard < 100 ppm Stabilize EHS High-Hazard Stabilization Protocol HighHazard->Stabilize Segregate Step 3: Segregate Non-Halogenated Basic Organic LowHazard->Segregate Disposal Final: EHS Routine Pickup Stabilize->Disposal Label Step 4: Label Container Include Peroxide Level Segregate->Label Label->Disposal

Caption: Workflow for peroxide testing, risk assessment, and safe disposal of spirocyclic amine waste.

References

  • Indiana University Environmental Health and Safety. Waste Management Guide: In-Lab Disposal Methods. Retrieved from[Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from[Link]

  • SDUnet. Guide: Disposal of chemical waste at Department of Clinical Research. Retrieved from[Link]

  • Technion Israel Institute of Technology. Chemical Waste Management Guide: Amines. Retrieved from [Link]

  • The University of Iowa Environmental Health and Safety. Peroxide Formers Waste Disposal. Retrieved from[Link]

  • Texas Christian University (TCU) EHS. Peroxide-Forming Chemicals – Safety Guidelines. Retrieved from [Link]

  • Yale University Environmental Health & Safety. Peroxide Forming Chemicals. Retrieved from[Link]

  • Michigan State University Environmental Health & Safety. Peroxide formers dated. Retrieved from[Link]

  • Princeton University Office of Environmental Health and Safety. Peroxide Forming Chemicals. Retrieved from[Link]

  • Hong Kong University of Science and Technology (HKUST). Chemical Waste Disposal Guidelines. Retrieved from[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine (CAS No. 2008519-28-4). As this is a specialized research chemical, comprehensive hazard data is not widely published.[1] Therefore, this document synthesizes information from structurally similar compounds and the known hazards of its core functional groups—a primary aliphatic amine and a dioxaspiro moiety—to establish a robust framework for safe handling.

Hazard Assessment: Understanding the Risk

The primary reactive center of this molecule is the aliphatic amine group. Amines as a class are known for their corrosivity, basicity, and potential for skin and respiratory irritation.[2] A close structural analog, {1,4-dioxaspiro[4.4]nonan-2-yl}methanamine (CAS No. 4745-17-9), provides valuable insight into the probable hazard profile.

Based on this analog and the fundamental chemistry of the functional groups, we can anticipate the following hazards:

Hazard Classification (Inferred)DescriptionPotential Effects
Skin Corrosion/Irritation Likely Category 1B or 2. Amines are basic and can cause severe skin burns and irritation upon contact.[3]Causes skin irritation or severe burns. Prolonged contact can lead to tissue damage.
Serious Eye Damage/Irritation Likely Category 1 or 2A. The basicity of the amine group poses a significant risk to sensitive eye tissue.[3]Can cause serious eye irritation or irreversible eye damage.
Acute Toxicity (Oral, Dermal, Inhalation) Potential for moderate acute toxicity.Harmful if swallowed, in contact with skin, or if inhaled.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[4]Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.

It is imperative to treat this compound with the caution afforded to a corrosive and potentially toxic substance. Always consult the supplier's Safety Data Sheet (SDS) if available and handle the chemical as if it possesses all the hazards listed above.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the identified risks. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense.[5][6]

Skin and Body Protection

Primary Barrier: Gloves The choice of glove material is critical when handling amines. Standard disposable nitrile gloves offer poor resistance to many amines and should be considered for incidental splash protection only .[7] They must be removed and replaced immediately upon any contact.[8] For extended operations or direct handling, more robust glove materials are required.

Glove MaterialRecommended UseRationale & Limitations
Nitrile (Disposable) Incidental (splash) contact only.Provides a minimal barrier. Must be changed immediately upon contact as breakthrough can occur in under a minute.[7]
Neoprene Extended contact.Good resistance to acids, bases, and amines.[8][9] Offers a balance of chemical resistance and dexterity.
Butyl Rubber Extended contact.Excellent resistance to many chemicals, including ketones and esters, and provides good protection against amines.[8][9]
Polyvinyl Chloride (PVC) Extended contact.Good for acids, bases, peroxides, and amines but has poor resistance to most organic solvents.[8]

Recommendation: For all handling procedures, double-gloving is a prudent measure. An inner nitrile glove can be worn under a more robust outer glove (e.g., Neoprene or Butyl rubber). This provides protection during the doffing of the outer glove. Always inspect gloves for tears or punctures before use.[10]

Secondary Barrier: Protective Clothing

  • Laboratory Coat: A clean, buttoned, flame-resistant lab coat should be worn at all times.[5]

  • Full-Length Pants and Closed-Toe Shoes: Legs and feet must be fully covered. Shoes should be made of a non-porous material.[11] Sandals, perforated shoes, or shorts are strictly prohibited.[5][6]

  • Chemical-Resistant Apron: For procedures involving larger quantities (>50 mL) or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

Eye and Face Protection
  • Chemical Splash Goggles: At a minimum, indirectly vented chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[12][13] Standard safety glasses do not provide adequate protection against splashes.

  • Face Shield: A full-face shield must be worn over chemical splash goggles whenever there is a heightened risk of splashing, such as when transferring solutions, running reactions under pressure, or handling larger volumes.[12][14]

A Note on Contact Lenses: It is strongly recommended not to wear contact lenses in the laboratory when handling corrosive chemicals. Vapors can become trapped behind the lens, and in the event of a splash, the lenses can hinder effective eye-flushing.[13][15]

Respiratory Protection

The primary method for respiratory protection is the use of engineering controls.

  • Chemical Fume Hood: All procedures involving the handling of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[5][15]

  • Air-Purifying Respirators: If engineering controls are insufficient to maintain exposure below acceptable limits, a respiratory protection program is required. This includes medical evaluation, fit-testing, and training.[12] A typical respirator for this compound would be a half-mask or full-face respirator with organic vapor cartridges.

Operational and Disposal Plans

Integrating PPE use into standard operating procedures is key to ensuring safety.

Step-by-Step Handling Protocol (Example: Weighing and Dissolving)
  • Preparation: Designate a work area within a chemical fume hood. Ensure an emergency eyewash and shower are accessible.[9]

  • Don PPE: Don all required PPE in the correct order: lab coat, closed-toe shoes, long pants, chemical splash goggles, and appropriate gloves (e.g., double-gloved with Neoprene outer).

  • Handling: Open the container away from your face.[5] Use a spatula to carefully transfer the desired amount of the chemical to a tared container. Avoid creating dust or aerosols.

  • Dissolving: Slowly add the compound to the solvent in the reaction vessel. Be aware of potential exothermic reactions.

  • Post-Handling: Securely close the primary container. Decontaminate any surfaces.

  • Doff PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, wash hands thoroughly with soap and water, and then remove goggles and lab coat.[5][10]

Disposal Plan

Amine waste is considered hazardous and must be disposed of responsibly to protect the environment.[16]

  • Waste Identification: All materials contaminated with (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine, including excess chemical, solutions, and used PPE, must be treated as hazardous waste.[17]

  • Segregation: Keep amine waste separate from other chemical waste streams, especially acids, to prevent potentially violent reactions.[18]

  • Collection: Collect all waste in a designated, clearly labeled, and leak-proof container made of a compatible material.[16][17] The label should read "Hazardous Waste" and include the full chemical name.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[16][19]

  • Empty Containers: Empty containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[19]

Visualizing the PPE Selection Process

The following workflow provides a logical pathway for selecting the appropriate level of PPE for any task involving this compound.

PPE_Workflow cluster_start Task Assessment cluster_controls Engineering Controls cluster_ppe PPE Selection cluster_stop Final Check start Start: Define Handling Task fume_hood Is the task performed in a chemical fume hood? start->fume_hood splash_risk Is there a significant splash risk? fume_hood->splash_risk Yes no_hood STOP! Re-evaluate procedure. Do not proceed. fume_hood->no_hood No eye_protection_goggles Eyes: - Chemical Splash Goggles splash_risk->eye_protection_goggles No eye_protection_shield Eyes & Face: - Goggles + Face Shield splash_risk->eye_protection_shield Yes body_protection Body: - Lab Coat - Long Pants - Closed-toe Shoes stop Proceed with Task body_protection->stop hand_protection Hands: - Double Gloves (Neoprene/Butyl outer) hand_protection->stop eye_protection_goggles->body_protection eye_protection_goggles->hand_protection eye_protection_shield->body_protection eye_protection_shield->hand_protection

Caption: PPE selection workflow for handling the target compound.

References

  • Amine Disposal For Businesses | Collect and Recycle . Source: Collect and Recycle. [Link]

  • Disposing Amine Waste | Technology Catalogue . Source: Technology Catalogue. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . Source: Industrial Safety Solution. [Link]

  • Chemical Waste Disposal Guidelines . Source: University of the Sciences. [Link]

  • Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley . Source: UC Berkeley EHS. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center . Source: Vanderbilt University Medical Center. [Link]

  • Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS . Source: University of Pennsylvania EHRS. [Link]

  • Chemical Compatibility Guide for: High Five™ Gloves . Source: New Pig. [Link]

  • Glove Guide - Chemical Compatibility - myUSF . Source: University of South Florida. [Link]

  • {1,4-dioxaspiro[4.4]nonan-2-yl}methanamine — Chemical Substance Information - NextSDS . Source: NextSDS. [Link]

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies . Source: GZ Industrial Supplies. [Link]

  • Anhydrous Ammonia PPE - YouTube . Source: Prairieland FS, Inc. [Link]

  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA . Source: BESA. [Link]

  • Glove Compatibility - CP Lab Safety . Source: CP Lab Safety. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Source: Princeton University. [Link]

  • Laboratory Safety Guidelines . Source: ETH Zurich. [Link]

  • {8-methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine - NextSDS . Source: NextSDS. [Link]

  • Organic Chemistry - Colorado College . Source: Colorado College. [Link]

  • Zakarian Lab Safety Protocol . Source: University of California, Santa Barbara. [Link]

  • Nalco 73551 Material Safety Data Sheet . Source: Nalco Company. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.